(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(1-adamantyl)-2-aminoethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCFWAYXPRBRNU-CRCJWISWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R)-1-(1-adamantyl)-2-aminoethanol CAS number and properties
An In-Depth Technical Guide to (1R)-1-(1-adamantyl)-2-aminoethanol
Abstract
(1R)-1-(1-adamantyl)-2-aminoethanol is a chiral amino alcohol featuring the bulky, lipophilic adamantane cage. This unique three-dimensional structure is a well-recognized pharmacophore that imparts favorable properties such as metabolic stability and enhanced bioavailability.[1][2] Adamantane derivatives have a rich history in medicinal chemistry, with prominent examples including the antiviral agent amantadine and the NMDA receptor antagonist memantine, used for treating Alzheimer's disease.[1] This guide provides a comprehensive technical overview of (1R)-1-(1-adamantyl)-2-aminoethanol, consolidating its chemical identity, physicochemical properties, a proposed synthetic route, potential pharmacological mechanisms, and relevant analytical methodologies. The document is intended for researchers and drug development professionals exploring new chemical entities leveraging the adamantane scaffold.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all subsequent research and development.
-
CAS Number : 1568090-75-4[3]
-
Systematic IUPAC Name : (1R)-1-(1-adamantyl)-2-aminoethanol[3]
-
Molecular Formula : C₁₂H₂₁NO[3]
-
Synonyms :
Key Identifiers:
-
InChI : InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t11-/m1/s1[3]
-
InChIKey : GLCFWAYXPRBRNU-SCSAIBSYSA-N
-
Canonical SMILES : C1C2CC3CC1CC(C2)(C3)C(CN)O[3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The data presented below are computationally derived and provide valuable estimates for experimental design.[3]
| Property | Value | Reference |
| Molecular Weight | 195.30 g/mol | [3] |
| Exact Mass | 195.162314293 Da | [3] |
| XLogP3-AA (Lipophilicity) | 1.6 | [3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Complexity | 197 | [3] |
| Defined Atom Stereocenter | 1 | [3] |
Interpretation for Drug Development: The moderate lipophilicity (XLogP3-AA of 1.6) and a polar surface area under 60 Ų suggest a favorable profile for oral bioavailability and cell membrane permeability, including potential for crossing the blood-brain barrier.[1] The rigid adamantane cage minimizes the number of rotatable bonds, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a biological target.[2]
Synthesis and Stereochemical Control
The key step is the asymmetric reduction of the aminoketone precursor, 1-(adamantan-1-yl)-2-aminoethan-1-one.[4]
Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of the target molecule.
Experimental Protocol: Asymmetric Reduction (Exemplar)
This protocol describes the critical stereoselective reduction step.
Objective: To reduce 1-(adamantan-1-yl)-2-aminoethan-1-one to (1R)-1-(1-adamantyl)-2-aminoethanol with high enantiomeric excess.
Materials:
-
1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride (precursor)
-
(R)-Corey-Bakshi-Shibata (CBS) reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add the aminoketone precursor (1.0 eq). Dissolve in anhydrous THF.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add the (R)-CBS reagent (0.1 eq) dropwise.
-
Reducing Agent Addition: Slowly add the borane-dimethyl sulfide complex (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Workup: Acidify the mixture with 1M HCl. Stir for 30 minutes. Basify the aqueous layer with saturated NaHCO₃ solution until pH > 8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (1R)-1-(1-adamantyl)-2-aminoethanol.
Causality and Trustworthiness: The use of a chiral catalyst like the CBS reagent is paramount. It forms a transient complex with the borane reducing agent, creating a sterically defined pocket. The aminoketone substrate coordinates to this complex in a preferred orientation, forcing the hydride delivery to one specific face of the carbonyl, thus ensuring the formation of the desired (R)-enantiomer with high fidelity. The protocol includes rigorous anhydrous conditions to prevent quenching of the borane reagent and a careful workup to isolate the amino alcohol product.
Potential Pharmacology and Mechanism of Action
The adamantane scaffold is a privileged structure in neuropharmacology and virology.[1][5] While direct pharmacological data for (1R)-1-(1-adamantyl)-2-aminoethanol is limited, its structural similarity to known drugs allows for well-grounded hypotheses regarding its potential biological activity.
Potential Antiviral Activity (Influenza A)
Many 1-aminoadamantane derivatives function by blocking the M2 proton channel of the Influenza A virus.[5] This channel is essential for the virus to uncoat and release its genetic material into the host cell.[2]
Hypothesized Mechanism: The lipophilic adamantyl cage of the molecule is expected to insert into the hydrophobic pore of the M2 channel tetramer. The protonated amino group would then be positioned to sterically and electrostatically block the passage of protons, thereby inhibiting viral replication.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol | C12H21NO | CID 7345453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Adamantan-1-yl)-2-aminoethan-1-one | C12H19NO | CID 13708588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Adamantane-Based Amino Alcohol Scaffold: A Technical Guide to Accelerating Drug Discovery
Abstract
The adamantane nucleus, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has cemented its status as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique stereochemical and physicochemical properties, including exceptional metabolic stability and the ability to favorably modulate pharmacokinetic profiles, make it an invaluable building block for drug design.[2][3][4] This technical guide provides an in-depth exploration of adamantane-based amino alcohols, a specific and highly versatile class of adamantane derivatives. We will dissect the rationale behind their synthesis, explore their diverse therapeutic applications with a focus on mechanistic insights, provide actionable experimental protocols, and offer a forward-looking perspective on their potential in addressing complex diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.
The Adamantane Advantage: Why This Scaffold Excels in Drug Design
The clinical and commercial success of seven adamantane-based drugs, treating conditions from viral infections and neurodegenerative disorders to type 2 diabetes, underscores the scaffold's utility.[5] The decision to incorporate an adamantane moiety is driven by several key strategic advantages:
-
Inherent Lipophilicity and Bioavailability: The bulky, hydrophobic adamantane cage significantly increases the lipophilicity of a molecule.[4][5] This property is crucial for enhancing absorption, improving penetration across biological membranes like the blood-brain barrier (BBB), and increasing oral bioavailability.[4][5][6] This "lipophilic bullet" strategy can transform a pharmacophore with poor pharmacokinetic properties into a viable drug candidate.[7][8]
-
Metabolic Stability: The tricyclic cage structure of adamantane is exceptionally resistant to enzymatic degradation, protecting the overall molecule from rapid metabolism and prolonging its half-life in the body.[3][4][7] This enhanced stability often translates to less frequent dosing regimens and improved patient compliance.
-
Three-Dimensionality and Target Engagement: In an era where medicinal chemistry is actively moving away from "flat" aromatic structures, the rigid, globular shape of adamantane offers a precise, three-dimensional arrangement of functional groups.[5] This allows for optimized and highly specific interactions with the hydrophobic pockets of target proteins, such as ion channels and enzymes, leading to enhanced potency and selectivity.[4][5]
-
Synthetic Versatility: The adamantane cage can be functionalized at its tertiary (bridgehead) or secondary carbon positions, allowing for the controlled introduction of various pharmacophores, including the critical amino and hydroxyl groups that define amino alcohols.[1][7] This synthetic tractability enables the creation of large, diverse libraries for high-throughput screening.[3]
Synthetic Strategies for Adamantane-Based Amino Alcohols
The synthesis of adamantane-based amino alcohols is a cornerstone of their application. The choice of synthetic route is dictated by the desired substitution pattern (e.g., 1,2- vs. 1,3- substitution) and the stereochemistry of the final compound.
General Synthetic Workflow
A common and effective strategy involves a multi-step process beginning with a functionalized adamantane precursor. The workflow below illustrates a generalized approach to synthesizing a 2-aminoadamantan-1-ol derivative, a common motif in drug discovery programs.
Caption: Generalized workflow for the synthesis of adamantane amino alcohols.
Key Synthetic Methodologies
-
Amide Coupling Reactions: A robust method for creating more complex derivatives involves the coupling of a commercially available aminoadamantanol with a carboxylic acid. This is a staple in library synthesis for structure-activity relationship (SAR) studies.[9]
-
Ring-Contraction of 2-Amino-Adamantan-1-ols: Advanced techniques, such as using the Burgess reagent, can induce a pinacol-type rearrangement in 2-amino-adamantan-1-ols. This results in a ring-contracted noradamantane scaffold, opening up novel chemical space for exploration.[10]
-
Condensation Reactions: Facile one-pot condensation reactions between an adamantane amine or amino alcohol and a carbonyl-containing compound (like an aldehyde or ketone) are efficient methods for generating Schiff bases and related derivatives.[6]
Experimental Protocol: Amide Coupling for Library Synthesis
This protocol describes a standard method for synthesizing an N-(adamantyl) indole-2-carboxamide derivative, a class of compounds investigated for antimycobacterial activity.[9]
Objective: To synthesize N-(3-hydroxyadamantan-1-yl)indole-2-carboxamide.
Materials:
-
Indole-2-carboxylic acid
-
3-Amino-1-adamantanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Hydroxybenzotriazole hydrate (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add 3-amino-1-adamantanol (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography (Silica gel, using a gradient of ethyl acetate in hexane) to yield the pure amide.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Rationale: This EDC/HOBt coupling method is widely used due to its high efficiency, mild reaction conditions, and tolerance of various functional groups, making it ideal for creating a diverse library of amide derivatives for biological screening.[9]
Therapeutic Applications & Mechanisms of Action
The adamantane-amino alcohol scaffold has been successfully leveraged across multiple therapeutic areas. The following sections detail key examples, focusing on the underlying mechanism of action.
Neurodegenerative Diseases: The Case of Memantine
Memantine (1-amino-3,5-dimethyladamantane) is a clinically approved drug for treating moderate-to-severe Alzheimer's disease.[1][11] Its success is a direct result of the unique properties conferred by the adamantane core.
-
Mechanism of Action: Alzheimer's pathology involves excessive activity of the neurotransmitter glutamate, which leads to chronic overactivation of N-methyl-D-aspartate (NMDA) receptors.[11][12][13] This causes a prolonged influx of Ca²⁺ ions, resulting in neuronal damage and death—a process known as excitotoxicity.[13][14][15]
Memantine acts as a low-affinity, uncompetitive, open-channel blocker of the NMDA receptor.[14][15] The positively charged amino group is drawn into the receptor's ion channel, physically blocking the excessive flow of Ca²⁺.[11][14] Crucially, its low affinity and voltage-dependent nature mean it only blocks the channel during pathological, prolonged activation and dissociates quickly during normal synaptic transmission.[14] This allows it to quell excitotoxicity without interfering with the normal physiological functions of glutamate necessary for learning and memory.[14][15]
Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity.
-
Structure-Activity Relationship (SAR): Research into novel aminoadamantane derivatives for Alzheimer's has shown that modifications to the scaffold can target other aspects of the disease, such as inhibiting the aggregation of amyloid-beta (Aβ) peptides.[16] For example, the compound 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide was found to be a potent inhibitor of Aβ40 aggregation with an IC50 of 0.4 μM.[16] This demonstrates the scaffold's tunability for multi-target drug design.
Antiviral Activity: The Legacy of Amantadine and Rimantadine
The first therapeutic success for adamantane derivatives came with the discovery of the antiviral activity of amantadine (1-aminoadamantane) and its α-methyl analog, rimantadine.[1][7][8]
-
Mechanism of Action: These drugs specifically target the M2 protein of the influenza A virus.[1][17][18] The M2 protein forms a proton-selective ion channel that is essential for the early stages of viral replication.[17][19] After the virus enters the host cell, it is enclosed in an endosome. Acidification of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification is critical for uncoating the virus, releasing its genetic material into the host cell's cytoplasm.[17][19][20]
Amantadine and rimantadine act by blocking this M2 proton channel.[19] The lipophilic adamantane cage interacts with hydrophobic residues within the channel pore, while the terminal amino group helps to anchor the molecule, effectively plugging the channel and preventing proton influx.[19] Without this step, viral uncoating is inhibited, and replication is halted.[17][20][21]
Caption: Rimantadine blocks the M2 proton channel, inhibiting viral uncoating.
-
Quantitative Data & SAR: While resistance due to mutations in the M2 protein (e.g., S31N) has limited their widespread use, the principles of their action continue to guide new antiviral design.[21][22] SAR studies have shown that even small changes, such as the addition of a hydroxyl group, can significantly impact potency. For instance, one amino alcohol derivative proved to be 6-fold more active than amantadine and equipotent to rimantadine against influenza A.[23]
| Compound | Target | IC50 (μg/mL) vs. A/H3N2 | Selectivity Index (SI) |
| Amantadine | Influenza A M2 | 12.5 | > 8 |
| Rimantadine | Influenza A M2 | 10.0 | > 10 |
| Glycyl-rimantadine | Influenza A M2 | 7.5 | > 13.3 |
| (Data sourced from BenchChem comparative analysis)[22] |
Anticancer Applications
The lipophilic nature of the adamantane scaffold, which enhances cell membrane penetration, makes it an attractive component for anticancer drug design.[1][4] Adamantane derivatives have been shown to exhibit a range of anticancer mechanisms.
-
Mechanisms of Action:
-
Induction of Apoptosis: Adamantane-based retinoids and dihydropyrimidine derivatives have been shown to be potent inducers of apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, and colon cancer.[4][24]
-
Inhibition of Signaling Pathways: Adamantane-linked isothiourea derivatives have been found to suppress hepatocellular carcinoma growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway, which is involved in inflammation and tumor progression.
-
Enzyme Inhibition: Some adamantyl derivatives act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation and cancer, thereby reducing tumor growth.
-
-
Lead Compounds: A study on adamantane-containing dihydropyrimidines against the A-549 human lung cancer cell line identified a lead compound with an IC50 value of 1.03 μg/mL, demonstrating potent cytotoxic effects.[24]
Future Perspectives & Conclusion
The adamantane-based amino alcohol scaffold is far from being fully exploited. Its proven success serves as a foundation for future innovation. Emerging research continues to expand its applications into new areas, including antibacterial, antimalarial, antidiabetic, and immunomodulatory agents.[4][6][25]
The key to future success lies in a rational, mechanism-based approach to drug design. By combining the inherent advantages of the adamantane core with precisely chosen amino alcohol functionalities, researchers can fine-tune interactions with biological targets. The use of computational modeling, SAR-driven library synthesis, and high-throughput screening will undoubtedly uncover next-generation therapeutics built upon this remarkable and enduring scaffold. For drug development professionals, the adamantane platform represents a validated and highly promising starting point for creating novel drugs with superior efficacy and pharmacokinetic profiles.[1]
References
- Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx.
- The Role of Adamantane Derivatives in Modern Drug Discovery.
- Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents. Benchchem.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
- Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace - University of Waterloo.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- What is the mechanism of Rimantadine Hydrochloride?. Patsnap Synapse.
- Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications.
- Rimantadine: Uses & Dosage. MIMS Philippines.
- Flumadine Tablets. accessdata.fda.gov.
- Common questions about memantine. NHS.
- What is the mechanism of Memantine hydrochloride?. Patsnap Synapse.
- Memantine. StatPearls - NCBI Bookshelf.
- Rimantadine. Wikipedia.
- Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis. PMC.
- Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PubMed.
- Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
- Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. PubMed.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
- Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI.
- Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PMC.
- A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol. Benchchem.
- Cage-like amino alcohols. synthesis, reactions, and application. ResearchGate.
- Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Publishing.
- Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega.
- Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. PubMed.
- Structure activity relationship of adamantane compounds.: (a).... ResearchGate.
- Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate.
- Synthesis of noradamantane building blocks. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. jchr.org [jchr.org]
- 5. connectsci.au [connectsci.au]
- 6. mdpi.com [mdpi.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01150G [pubs.rsc.org]
- 11. goodrx.com [goodrx.com]
- 12. Common questions about memantine - NHS [nhs.uk]
- 13. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 14. psychscenehub.com [psychscenehub.com]
- 15. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 17. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 18. Rimantadine - Wikipedia [en.wikipedia.org]
- 19. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 20. mims.com [mims.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lipophilic Bullet: A Technical Guide to Adamantyl Aminoethanols
Topic: Structure-Activity Relationship (SAR) of Adamantyl Aminoethanols Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists
Executive Summary
The adamantane scaffold, often termed the "lipophilic bullet," is a privileged structure in medicinal chemistry due to its ability to enhance membrane permeability, metabolic stability, and target affinity. When conjugated with an aminoethanol moiety (a
This guide dissects the Structure-Activity Relationship (SAR) of this class, providing validated synthesis protocols and mechanistic insights for optimizing lead compounds.
The Core Pharmacophore
The adamantyl aminoethanol architecture consists of three critical domains: the lipophilic cage, the variable linker, and the polar aminoethanol tail.
Structural Logic
-
Adamantane Cage: Provides bulk lipophilicity (LogP enhancement) and fills hydrophobic pockets (e.g., in
1 receptors or the hydrophobic groove of heme). -
Chiral Hydroxyl Center: The secondary alcohol at the
-position is essential for hydrogen bonding (e.g., with the propionate side chains of heme). -
Basic Amine: Protonated at physiological pH, driving electrostatic interactions with acidic residues (e.g., Asp/Glu in receptors).
Figure 1: Pharmacophore dissection of adamantyl aminoethanols showing critical SAR interaction points.
Therapeutic Applications & SAR Analysis
Antimalarial Activity (Heme Polymerization Inhibition)
Adamantyl aminoethanols mimic the activity of quinine and mefloquine but with enhanced activity against chloroquine-resistant (CQR) strains of Plasmodium falciparum.
-
Mechanism: The basic amine accumulates in the acidic parasite digestive vacuole. The adamantane group drives the molecule into the lipid bilayer, while the hydroxyl group binds to free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin.
-
Key SAR Findings:
-
Linker Length: A 2-carbon separation between the adamantane and the amine is optimal. Extending to 3 carbons (aminopropanols) often retains activity but alters solubility.
-
Hydroxyl Group: Removal of the
-hydroxyl group results in a >10-fold loss of potency, confirming its role in heme binding. -
N-Substitution: Secondary amines (e.g., N-isopropyl, N-tert-butyl) generally show higher potency than tertiary amines due to lower steric hindrance during heme stacking.
-
Sigma Receptor Ligands (Oncology & CNS)
Adamantane derivatives are classic
-
Mechanism:
- 1 (CNS/Neuroprotection): Modulation of Ca2+ channels and NMDA receptors.[1]
- 2 (Oncology): Induction of apoptosis in pancreatic and breast cancer cells via caspase-3 activation.
-
Key SAR Findings:
-
N-Benzyl/Phenylalkyl groups: Attaching a phenyl ring to the nitrogen (creating a phenyl-adamantyl-aminoethanol) significantly boosts
affinity (Ki < 10 nM). -
Selectivity: Bulky N-substituents (e.g., cyclohexyl, benzyl) shift selectivity towards
2, which is desirable for anticancer applications.
-
Quantitative Data Summary
| Compound Class | R1 (Cage) | R2 (Amine) | Target | Activity (IC50/Ki) | Ref |
| Antimalarial | 1-Adamantyl | N-tert-butyl | P. falciparum (K1) | 0.63 µM | [1] |
| Antimalarial | 1-Adamantyl | N-isopropyl | P. falciparum (3D7) | 1.10 µM | [2] |
| Sigma Ligand | 1-Adamantyl | N-benzyl | Ki = 7.2 nM | [3] | |
| Sigma Ligand | 1-Adamantyl | N-(4-F-phenyl) | Ki = 12.5 nM | [3] | |
| Antiviral | 1-Adamantyl | N-H (Amantadine) | Influenza M2 | 10-50 µM | [4] |
Validated Experimental Protocols
Synthesis of 1-(Adamantan-1-yl)-2-aminoethanol Derivatives
This protocol utilizes the reduction of an
Reaction Scheme:
-
Bromination of 1-adamantyl methyl ketone.[2]
-
Nucleophilic substitution with primary/secondary amine.
-
Reduction of the carbonyl to the alcohol.
Step-by-Step Protocol:
-
Bromination:
-
Dissolve 1-adamantyl methyl ketone (10 mmol) in MeOH (20 mL).
-
Cool to 0°C. Add Br2 (10 mmol) dropwise over 30 mins.
-
Stir at 0°C for 2 hours. Quench with 10% NaHCO3. Extract with DCM.
-
Yield: ~85% of
-bromoketone.
-
-
Amination (The Critical Step):
-
Dissolve
-bromoketone (5 mmol) in dry THF (15 mL). -
Add excess amine (e.g., isopropylamine, 15 mmol) to act as both nucleophile and base.
-
Crucial: Stir at room temperature for 12h. Heating often leads to elimination byproducts.
-
Filter the amine hydrobromide salt. Concentrate filtrate.
-
-
Reduction:
-
Dissolve the crude aminoketone in MeOH (10 mL).
-
Add NaBH4 (10 mmol) in small portions at 0°C.
-
Stir for 4h at RT.
-
Workup: Quench with 1N HCl, neutralize with NaOH, extract with EtOAc.
-
Purification: Recrystallization from hexane/EtOAc is preferred over column chromatography for aminoalcohols to avoid streaking.
-
Biological Assay: Heme Polymerization Inhibition (HPIA)
This cell-free assay validates the antimalarial mechanism.
-
Incubation: Mix Hemin chloride (50 µM) with test compound (0-100 µM) in 0.5 M sodium acetate buffer (pH 5.2).
-
Initiation: Incubate at 37°C for 24 hours to allow hemozoin formation.
-
Separation: Centrifuge at 13,000 rpm for 15 min. The pellet contains polymerized heme (hemozoin).
-
Quantification: Wash pellet with 0.1 M NaHCO3 (pH 9.0). Dissolve pellet in 0.1 M NaOH. Measure absorbance at 405 nm.
-
Calculation: % Inhibition = 100 - [(OD_test / OD_control) * 100].
Mechanistic Signaling & Logic Flow
The following diagram illustrates the divergent signaling pathways triggered by adamantyl aminoethanols depending on the cellular context (Parasite vs. Cancer Cell).
Figure 2: Divergent mechanism of action in antimalarial (left) and anticancer (right) applications.
References
-
Totarol Amino Alcohol Derivatives: Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents.[3] Bioorg Med Chem. 2012.
-
Adamantyl Aminophenols: Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. Bioorg Med Chem Lett. 2015.
-
Sigma Receptor Ligands: Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands.[1] J Enzyme Inhib Med Chem. 2018.
-
Amantadine Overview: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem Rev. 2013.
-
Synthesis Protocol: (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. 2023.[3][4]
Sources
- 1. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Framework: Lipophilicity Profiling of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
Executive Summary
The optimization of central nervous system (CNS) agents relies heavily on the precise balance between lipophilicity and ionization. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol represents a critical scaffold in this domain, combining the highly lipophilic adamantane "bullet" with a polar, ionizable amino-ethanol tail.
While the adamantane cage typically drives LogP values above 4.0, the introduction of the hydroxyl and amine groups in this specific derivative drastically alters its physicochemical landscape. This guide provides a definitive analysis of its lipophilicity (LogP/LogD), structural implications for Blood-Brain Barrier (BBB) permeation, and a validated experimental framework for laboratory determination.
Molecular Architecture & Physicochemical Profile[1][2][3]
Understanding the lipophilicity of this molecule requires deconstructing its competing structural elements: the hydrophobic cage and the hydrophilic, ionizable side chain.
Structural Analysis
-
Lipophilic Core: The adamantane moiety (tricyclo[3.3.1.1^3,7]decane) is a "lipophilic bullet," historically used to facilitate membrane transport (e.g., Amantadine, Memantine).[1]
-
Polar Modifier: The 2-aminoethanol side chain introduces hydrogen bond donors/acceptors and a basic center.
-
Stereochemistry: The (1R) configuration at the C1 position of the ethyl chain is crucial for target binding (e.g., M2 ion channels or NMDA receptors) but does not intrinsically alter scalar LogP values in achiral solvents.
Quantitative Profile (Consensus Data)
The following values represent a synthesis of computational consensus (XLogP3) and comparative structural analysis of adamantane amino-alcohols.
| Parameter | Value | Confidence | Context |
| Molecular Weight | 195.30 g/mol | High | Formula: C₁₂H₂₁NO |
| XLogP3-AA | 1.6 | High | Neutral species partition coefficient [1].[2] |
| Estimated pKa | 9.2 – 9.5 | Med | Basic amine. Lower than Amantadine (~10.8) due to β-hydroxyl inductive effect. |
| LogD (pH 7.4) | -0.5 to 0.5 | Med | At physiological pH, the amine is >98% protonated, significantly reducing apparent lipophilicity. |
| TPSA | 46.3 Ų | High | Topological Polar Surface Area; <90 Ų suggests good BBB permeability [1]. |
| H-Bond Donors | 2 | High | -OH and -NH₂ |
Critical Insight: A LogP of 1.6 is ideal for a neutral drug. However, because the pKa is ~9.3, the molecule exists primarily as a cation at pH 7.4. This ionization drops the effective distribution coefficient (LogD) significantly. The adamantane cage is essential here; without it, the protonated aminoethanol would be too polar to cross the BBB.
The Lipophilicity Determination Framework
For novel derivatives where database values are insufficient, a robust experimental protocol is required. We utilize a "Tiered Determination Strategy" to ensure accuracy, particularly correcting for the pKa effect.
Workflow Visualization
Figure 1: Tiered workflow for establishing the lipophilic profile of ionizable amino-alcohols.
Experimental Protocols
To generate authoritative data for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol, follow these specific protocols. These methods account for the compound's volatility and ionization state.
Protocol A: Potentiometric pKa Determination
Why: You cannot accurately measure LogP without knowing the ionization state.
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
-
Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under inert nitrogen atmosphere (to prevent carbonate formation).
-
Analysis: Use the Bjerrum plot method to determine the pKa of the amine group.
-
Correction: Extrapolate the value to 0% methanol using the Yasuda-Shedlovsky equation.
Protocol B: Miniaturized Shake-Flask (LogD7.4)
Why: The Gold Standard for distribution coefficient.
-
Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours. Crucial: Failure to pre-saturate causes volume changes during extraction.
-
Solubilization: Dissolve the compound in the pre-saturated aqueous phase (buffer) to a concentration of 100 µM.
-
Partitioning:
-
Add equal volume of pre-saturated octanol.
-
Rotate (do not vortex vigorously to avoid emulsions) for 60 minutes at 25°C.
-
Centrifuge at 3000g for 10 minutes to separate phases.
-
-
Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS/MS.
-
Calculation:
Protocol C: RP-HPLC Estimation (High Throughput)
Why: Faster for screening derivative libraries.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water (containing 0.1% decylamine to mask silanol groups).
-
Calibration: Run a set of 5 standard amines with known LogP values (e.g., Benzylamine, Phenethylamine).
-
Correlation: Plot
(capacity factor) vs. known LogP. -
Measurement: Inject the adamantane derivative and interpolate its LogP from the retention time.
Structural Implications for Drug Design[3]
The lipophilicity profile of this molecule dictates its biological fate.[1]
Blood-Brain Barrier (BBB) Permeability
The BBB penetration of adamantane derivatives is not solely passive.[3]
-
Passive Diffusion: Driven by the neutral species. With a pKa ~9.3, only ~1% of the molecule is neutral at pH 7.4. However, the high lipophilicity of the adamantane cage (LogP ~4.2) compensates for this, dragging the ionized species across membranes or shifting the equilibrium rapidly at the membrane interface.
-
LogBB Prediction: Based on the Clark equation (
), the predicted LogBB is likely -0.1 to +0.3 , indicating moderate to good CNS penetration [2, 4].
Membrane Interaction Logic
Figure 2: Mechanism of BBB permeation. The adamantane cage enhances the partitioning of the scarce neutral species, shifting the equilibrium to drive transport.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7345453, (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol. Retrieved March 1, 2026 from [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Pharmacological Reviews. Retrieved from [Link] (Contextual grounding on adamantane lipophilicity).
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Adamantane derivatives. Retrieved from [Link]
-
Shityakov, S., et al. (2013). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. Retrieved from [Link]
Sources
Blood-brain barrier (BBB) permeability of adamantane derivatives
Future work will likely focus on leveraging the adamantane cage not just as a pharmacophore but as a brain-directed drug carrier for other, less permeable molecules and its incorporation into advanced nanocarrier systems to further enhance CNS delivery. [3][30]
References
-
Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]
-
Gombar, V. K., & Enslein, K. (1996). Computational Prediction of Blood-Brain Barrier Permeability. In Computer-Assisted Lead Finding and Optimization (pp. 435-436). Wiley-VCH. [Link]
-
Jabeen, I., & Farooq, U. (2022). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. The Science and Information (SAI) Organization. [Link]
-
Terstappen, G. C., et al. (2024). Mechanisms of Drug Penetration across the Blood-Brain Barrier. Research and Reviews: Journal of Pharmacology and Toxicological Studies. [Link]
-
Ali, A., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
-
Anand, R., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
-
Tachikawa, M., et al. (2012). Involvement of a Proton-Coupled Organic Cation Antiporter in the Blood-Brain Barrier Transport of Amantadine. Journal of Pharmaceutical Sciences. [Link]
-
Serafimov, N. V., & Alabugin, I. V. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
Maher, F. (2016). The role of drug transporters at the blood brain barrier. European Pharmaceutical Review. [Link]
-
Dickson, C. J., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences. [Link]
-
Zhang, C., et al. (2020). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics. [Link]
-
S., A., et al. (2026). TITAN-BBB: Predicting BBB Permeability using Multi-Modal Deep-Learning Models. arXiv. [Link]
-
Fu, B. M. (2015). Experimental Methods and Transport Models for Drug Delivery across the Blood-Brain Barrier. Tissue Barriers. [Link]
-
Serafimov, N. V., & Alabugin, I. V. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
Brzica, H., et al. (2022). Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs. Pharmaceutics. [Link]
-
Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Current Pharmaceutical Design. [Link]
-
Lu, Y., & Li, D. (2012). Drug penetration across the blood–brain barrier. Therapeutic Delivery. [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Brzica, H., et al. (2017). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. Journal of visualized experiments : JoVE. [Link]
-
Siramshetty, V. B., et al. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. [Link]
-
Ghose, A., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences. [Link]
-
Loryan, I., & Sjoberg, M. (2017). In Vitro Assays for Assessing BBB Permeability. Methods in Molecular Biology. [Link]
-
Gola, K., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports. [Link]
-
Siramshetty, V., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PLOS ONE. [Link]
-
Irie, T., et al. (1994). Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. Journal of pharmaceutical sciences. [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry. [Link]
-
Al-Majdoub, Z. M., et al. (2017). Memantine Transport across the Mouse Blood-Brain Barrier Is Mediated by a Cationic Influx H+ Antiporter. Drug Metabolism and Disposition. [Link]
-
Tournier, N., et al. (2009). Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier. Journal of Nuclear Medicine. [Link]
-
Rejdak, K., et al. (2020). Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. Pharmaceuticals. [Link]
-
Tempo Bioscience. (2023). Sources of cells for modeling the human BBB — 4 considerations. Tempo Bioscience Blog. [Link]
-
Ibbotson, K., et al. (2019). Targeting Organic Cation Transporters at the Blood-Brain Barrier To Treat Ischemic Stroke in Rats. The Journal of pharmacology and experimental therapeutics. [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Wang, C., et al. (2014). Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors. ACS chemical neuroscience. [Link]
-
Gola, K., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports. [Link]
-
Hameršak, Z., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]
-
Kaur, H., et al. (2025). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists. Journal of neural transmission. Supplementum. [Link]
-
Tyurenkov, I. N., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Journal of experimental pharmacology. [Link]
-
Gucwa, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. [Link]
-
Almansour, H. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace. [Link]
-
Gucwa, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. International Journal of Molecular Sciences. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchr.org [jchr.org]
- 4. connectsci.au [connectsci.au]
- 5. preprints.org [preprints.org]
- 6. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 10. Targeting Organic Cation Transporters at the Blood-Brain Barrier To Treat Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thesai.org [thesai.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
- 25. researchgate.net [researchgate.net]
- 26. Permeability and Transporter Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. Sources of Cells for Modeling the Blood Brain Barrier [tempobioscience.com]
Structural Profiling and Pharmacological Utility of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
Executive Summary
In modern drug discovery, escaping the "flatland" of two-dimensional aromatic rings is critical for improving target specificity and pharmacokinetic profiles. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol represents a highly specialized pharmacophore that merges a rigid, three-dimensional lipophilic cage with a stereospecific
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and the causality behind its synthetic and pharmacological workflows. By leveraging the adamantane scaffold, researchers can dramatically enhance blood-brain barrier (BBB) penetration and metabolic stability, making this molecule a prime candidate for neuroprotective and antiviral drug development.
Physicochemical Profiling & Structural Dynamics
To effectively utilize (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol in medicinal chemistry, one must first understand its foundational metrics. The molecule consists of an adamantane core (
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the free base form:
| Property | Value | Causality / Pharmacological Implication |
| Molecular Formula | Dictates the exact atomic composition and mass. | |
| Molecular Weight | 195.306 g/mol | Low molecular weight (<500 Da) ensures compliance with Lipinski’s Rule of Five. |
| Exact Mass | 195.1623 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 3 (-OH, -NH | Facilitates directional anchoring within target receptor pockets. |
| H-Bond Acceptors | 2 (O, N) | Enhances aqueous solubility relative to the bare adamantane cage. |
| Estimated LogP | ~2.5 | The adamantane cage adds ~3.1 log units [1], perfectly balancing lipophilicity for BBB permeation. |
The Causality of the Scaffold
The incorporation of the adamantane cage is not arbitrary. As detailed in seminal reviews on the [2], the bulky, stress-free hydrocarbon cage serves two primary functions:
-
Lipophilic Drive : It acts as a "lipophilic bullet," driving the molecule across the lipid bilayer of the blood-brain barrier [3].
-
Steric Shielding : The immense steric bulk of the tricyclic cage shields adjacent functional groups from rapid enzymatic degradation (e.g., by monoamine oxidases), thereby extending the in vivo half-life.
The (1R) stereocenter is equally critical. While the adamantane core drives the molecule into the central nervous system, the chiral
Synthetic Methodology & Enantioselective Workflow
Synthesizing the pure (1R) enantiomer requires a self-validating asymmetric approach. The protocol below details a highly enantioselective route starting from commercially available adamantane-1-carbaldehyde.
Protocol 1: Enantioselective Synthesis and Isolation
Objective : Synthesize (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol with
Step 1: Asymmetric Henry (Nitroaldol) Reaction
-
Procedure : Dissolve adamantane-1-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Add nitromethane (10.0 eq) and a chiral copper(II)-bisoxazoline catalyst (0.05 eq). Stir at -20°C for 48 hours.
-
Causality : The sub-zero temperature and the specific chiral ligand are critical to kinetically favor the formation of the (1R) transition state, effectively suppressing the (1S) byproduct. Nitromethane is used in a 10-fold excess to drive the thermodynamic equilibrium toward the nitroaldol product.
-
Validation : Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). Isolate the intermediate, (1R)-1-(adamantan-1-yl)-2-nitroethan-1-ol, via flash column chromatography. Validate optical purity via chiral HPLC (Chiralpak AD-H column, Hexane/Isopropanol 90:10).
Step 2: Catalytic Hydrogenation
-
Procedure : Dissolve the validated chiral nitroaldol intermediate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with
gas and pressurize to 50 psi. Stir vigorously at room temperature for 12 hours. -
Causality : Pd/C under
pressure provides a clean, surface-mediated reduction of the nitro group to a primary amine. This method is chosen specifically because it prevents the racemization of the adjacent chiral hydroxyl center, which is a risk if harsh chemical reductants (like at high heat) are used. -
Validation : Filter the catalyst through a Celite pad to halt the reaction. Concentrate the filtrate in vacuo. Validate the final structure via
-NMR (CDCl ): success is confirmed by the disappearance of the downfield multiplet (~4.5 ppm) and the appearance of the upfield signals (~2.8 ppm).
Fig 1: Enantioselective synthesis of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
Pharmacological Applications & Signaling
Adamantane-based amines (such as amantadine and memantine) are famously utilized as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor [4]. The addition of the chiral
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)
To validate the CNS potential of this molecule, researchers must quantify its passive diffusion rate.
-
Procedure : Prepare a 10 mM stock of the synthesized compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add the donor solution to the bottom wells of a PAMPA plate. Coat the PVDF membrane filter (top wells) with porcine brain lipid extract (PBLE) dissolved in dodecane. Incubate at 37°C for 4 hours without agitation.
-
Causality : PBLE accurately mimics the specific lipid composition of the brain endothelium. The strict lack of agitation ensures that permeation is driven solely by passive diffusion, directly isolating and measuring the lipophilic contribution of the adamantane cage.
-
Validation : Quantify the compound concentration in the acceptor wells using LC-MS/MS. Calculate the effective permeability (
). A acts as a self-validating metric for successful BBB penetration.
Fig 2: Proposed neuroprotective signaling via NMDA receptor modulation.
References
-
Unlocking therapeutic potential: the role of adamantane in drug discovery ConnectSci URL:[Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Chemical Reviews (ACS Publications) URL:[Link]
-
Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety Journal of Pharmaceutical Sciences (PubMed) URL:[Link]
-
Use of the adamantane structure in medicinal chemistry Current Medicinal Chemistry (PubMed) URL:[Link]
The Strategic Role of Adamantane in Modern Drug Discovery
Chiral Adamantane Derivatives in Medicinal Chemistry: Structural Desymmetrization, Bioisosterism, and Target-Directed Synthesis
As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequently encounter the limitations of planar, highly flexible molecular scaffolds. To overcome issues of metabolic instability and poor target specificity, medicinal chemistry has increasingly turned to the adamantane cage. Adamantane is a highly symmetric (Td), rigid, and lipophilic diamondoid hydrocarbon. While its inherent symmetry is chemically elegant, the true pharmacological power of adamantane is unlocked through desymmetrization —the strategic substitution at bridgehead positions to create chiral derivatives[1].
Chiral adamantane derivatives serve as superior, saturated bioisosteres for phenyl and aryl rings[2]. By transitioning from a flat, two-dimensional aromatic ring to a bulky, three-dimensional pseudotetrahedral cage, we can dramatically alter the spatial occupancy of a drug candidate. This precise 3D arrangement allows for exact "lock-and-key" fitting within complex enzyme pockets, enhancing target binding while simultaneously increasing lipophilicity and resisting premature cytochrome P450-mediated metabolic degradation[2][3].
Logic flow: Desymmetrization of adamantane leads to chiral derivatives with optimized pharmacology.
Quantitative Landscape of Adamantane-Based Therapeutics
The integration of chiral and functionalized adamantane derivatives has led to breakthroughs across multiple therapeutic areas, most notably in the treatment of Type 2 Diabetes (via DPP-4 inhibition) and viral infections (via HIV-1 protease inhibition)[3][4]. The table below synthesizes the quantitative and structural data of key adamantane-based pharmacophores.
Table 1: Prominent Adamantane-Based Pharmacophores and Their Clinical Targets
| Drug / Compound | Target Enzyme | Adamantane Derivative Type | Clinical Application | Key Structural Rationale |
| Vildagliptin | DPP-4 | 3-hydroxy-1-aminoadamantane | Type 2 Diabetes | The 3-hydroxy group increases hydrophilicity slightly while the bulky cage fills the S1 pocket[5]. |
| Saxagliptin | DPP-4 | (S)-N-Boc-3-hydroxyadamantylglycine | Type 2 Diabetes | Stereospecificity is critical; the (S)-configuration ensures optimal binding with Tyr662 and Tyr470[6]. |
| Compound 15d | HIV-1 Protease | Adamantyl hydroxyethylamine isostere | Antiviral (HIV) | The lipophilic adamantyl P1 ligand displaces water and tightly packs into the hydrophobic S1 pocket[3]. |
| 11-β-HSD-1 Inhibitors | 11-β-HSD-1 | Adamantane-1-carboxamide | Metabolic Disorders | The rigid cage prevents the amide bond from adopting unfavorable conformations during target engagement[7]. |
Experimental Methodologies: Target-Directed Synthesis
To harness these molecules, robust, self-validating synthetic protocols are required. Below are two field-proven workflows detailing the causality behind each chemical transformation.
Protocol A: Enantioselective Synthesis of Adamantane-Derived Hydroxyethylamine Isosteres
This protocol is utilized to synthesize the P1-ligand for highly potent HIV-1 protease inhibitors (e.g., Compound 15d) [3]. The goal is to establish a transition-state isostere with absolute stereochemical control.
-
Chain Extension (Swern Oxidation & HWE Reaction):
-
Procedure: Commercially available 1-adamantaneethanol is subjected to Swern oxidation to form the corresponding aldehyde. This is immediately followed by a Horner-Wadsworth-Emmons (HWE) reaction using triethylphosphonoacetate and sodium hydride at -78 °C to 23 °C.
-
Causality: The Swern oxidation prepares the terminal carbon for extension. The HWE reaction is chosen specifically because it highly favors the formation of the trans-α,β-unsaturated ester (74% yield), which is a strict geometric prerequisite for the subsequent asymmetric epoxidation[3].
-
-
Reduction to Allylic Alcohol:
-
Procedure: The ester is reduced using Dibal-H in CH2Cl2 at 0 °C to yield an allylic alcohol.
-
Causality: Dibal-H provides a controlled, partial reduction. The resulting allylic alcohol acts as the mandatory directing group that will coordinate with the titanium catalyst in the next step.
-
-
Sharpless Asymmetric Epoxidation (The Chiral Step):
-
Procedure: The allylic alcohol is treated with (-)-diethyl-D-tartrate and titanium isopropoxide at -20 °C for 22 hours.
-
Causality: The bulky adamantyl group requires highly predictable, face-selective oxygen transfer. The chiral titanium-tartrate complex coordinates the allylic alcohol, delivering oxygen exclusively to one face of the alkene. This establishes the critical (1S, 2S) stereocenters required for the hydroxyethylamine isostere to properly mimic the tetrahedral intermediate of peptide bond cleavage[3].
-
-
Regioselective Ring Opening:
-
Procedure: The optically active epoxide is refluxed with azidotrimethylsilane and titanium isopropoxide in benzene.
-
Causality: Titanium isopropoxide acts as a Lewis acid to activate the epoxide. The azide nucleophile selectively attacks the less sterically hindered carbon, installing the nitrogen precursor with perfect regiocontrol[3].
-
-
Self-Validation & Quality Control: The success of the Sharpless epoxidation must be validated by measuring the enantiomeric excess (ee > 98%) using chiral HPLC. The regioselective opening is confirmed via 1H-NMR; the chemical shift of the carbinol proton confirms that the azide has incorporated at the adjacent, less hindered carbon.
Workflow: Enantioselective synthesis of adamantane-derived hydroxyethylamine isosteres.
Protocol B: Synthesis of (S)-Vildagliptin via 3-Aminoadamantanol
Vildagliptin requires the synthesis of 3-amino-1-adamantanol, which is then coupled to a chiral pyrrolidine derivative [5].
-
Bridgehead Oxidation (Hydroxylation):
-
Procedure: Amantadine hydrochloride is treated with a harsh mixture of sulfuric acid and nitric acid (H2SO4/HNO3), utilizing boric acid (H3BO3) as a catalyst. The reaction is subsequently quenched with crushed ice and neutralized with KOH[5].
-
Causality: The highly symmetric adamantane cage is notoriously resistant to mild oxidation. The strong nitrating/oxidizing acid mixture is required to strip a hydride and generate a tertiary carbocation at the bridgehead. Boric acid acts as a crucial catalyst to stabilize this intermediate, which is then trapped by water to yield the 3-hydroxy derivative. This hydroxylation is essential for the drug's solubility and binding kinetics[5].
-
-
N-Alkylation / Coupling:
-
Procedure: The synthesized 3-amino-1-adamantanol is reacted with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the presence of K2CO3 in a dichloromethane or THF solvent system[8][9].
-
Causality: The primary amine of the adamantane derivative acts as a nucleophile. K2CO3 serves as a mild base to scavenge the generated HCl, driving the displacement of the chloride to form the final secondary amine linkage of Vildagliptin without inducing racemization of the sensitive (S)-pyrrolidine stereocenter[9].
-
-
Self-Validation & Quality Control: The bridgehead oxidation is validated by 13C-NMR. The successful transformation is confirmed by the appearance of the oxygen-bearing quaternary carbon signal (typically around ~68 ppm) while preserving the amine-bearing carbon signal.
References
-
Todd, M. (n.d.). Synthesis of Adamantane Derivatives. Charles University. Available at:[Link]
-
Ghosh, A. K., et al. (2016). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Journal of Medicinal Chemistry / PMC. Available at:[Link]
-
Li, J., et al. (2018). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry. Available at:[Link]
-
Wang, X., et al. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & Medicinal Chemistry. Available at:[Link]
-
Srivastava, A., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Liu, Y., et al. (2008). A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. Organic Process Research & Development. Available at:[Link]
-
Kowalczyk, P., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at:[Link]
Sources
- 1. 2-Bromo-1-adamantanecarboxylic Acid| [benchchem.com]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
The Adamantane Paradox: Thermodynamic Solubility of Adamantyl Amino Alcohols in Aqueous Systems
Executive Summary
In my tenure overseeing physicochemical characterization for early-stage neuro-active and antiviral pipelines, I have frequently encountered what I call the "adamantane paradox." The adamantane core is a rigid, bulky, and highly lipophilic hydrocarbon cage that fundamentally resists aqueous solvation[1]. Yet, its unique spatial geometry is highly prized in medicinal chemistry for targeting viral M2 channels and NMDA receptors.
To bridge the gap between target affinity and systemic bioavailability, medicinal chemists strategically introduce polar functional groups—specifically forming adamantyl amino alcohols like 3-amino-1-adamantanol[2]. This whitepaper dissects the thermodynamic principles governing the aqueous solubility of these derivatives, provides self-validating experimental protocols for accurate solubility determination, and outlines field-proven strategies for overcoming intrinsic solubility limitations.
Structural Thermodynamics: Deconstructing the Dissolution Process
The dissolution of a crystalline solid into water is not a single event; it is a thermodynamic cycle comprising two distinct theoretical steps: the disruption of the crystal lattice (sublimation) and the subsequent hydration of the isolated molecules (solvation)[3].
For unsubstituted adamantane, the high crystal lattice energy (endothermic
Despite this enthalpic gain, ideal solubility is often recorded much higher than experimental solubility. Thermodynamic evaluations of adamantane derivatives reveal that the entropy term of the excess Gibbs energy is primarily responsible for the deviation from ideality in these drug-solvent systems[4]. The hydrophobic bulk of the adamantane cage forces surrounding water molecules into highly ordered clathrate-like structures, resulting in an entropic penalty that restricts overall solubility.
Thermodynamic cycle illustrating the dissolution of adamantyl amino alcohols.
Physicochemical Profiling
To understand the impact of functional group substitution, we must compare the baseline properties of adamantane derivatives. As shown in Table 1, the addition of polar groups dictates the solubility profile.
Table 1: Physicochemical Properties of Representative Adamantane Derivatives
| Compound | CAS Number | Functional Groups | Aqueous Solubility Profile | Melting Point |
| 1-Adamantanol | 768-95-6 | -OH | Insoluble in water; soluble in organic solvents. | 247 °C (sublimes) |
| 1-Adamantylamine | 768-94-5 | -NH2 | Soluble in polar solvents (water, methanol)[5]. | 186 °C[5] |
| 3-Amino-1-adamantanol | 702-82-9 | -OH, -NH2 | Soluble in water (enhanced by dual H-bonding)[2]. | ~260 °C (hydrates vary)[2] |
Table 2: Thermodynamic Contributions to Aqueous Dissolution
| Parameter | Description | Impact on Adamantyl Amino Alcohols |
| Enthalpy of Sublimation | High. The rigid cage and intermolecular H-bonds create a stable lattice[3]. | |
| Enthalpy of Hydration | Exothermic. Driven favorably by -OH and -NH2 interactions with water[2]. | |
| Entropy of Hydration | Unfavorable (Negative). The hydrophobic cage forces water into ordered shells[4]. | |
| Gibbs Free Energy | Positive deviation from ideality is primarily driven by the entropy term[4]. |
Methodology: Absolute Thermodynamic Solubility Determination
A critical failure point in early-phase drug development is confusing kinetic solubility with thermodynamic solubility. Kinetic solubility measures the precipitation point of a pre-dissolved compound, whereas thermodynamic solubility measures the equilibrium concentration of a solid in a solvent. For structurally rigid compounds like adamantyl amino alcohols, the Isothermal Saturation (Shake-Flask) method is the gold standard[4].
The following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to ensure data integrity.
The Isothermal Saturation Protocol
Step 1: Solid Phase Preparation
-
Action: Mill the adamantyl amino alcohol to a uniform particle size.
-
Causality: While true thermodynamic solubility is independent of surface area, standardizing particle size accelerates the kinetics of reaching equilibrium, preventing false-low readings due to slow dissolution rates.
Step 2: Isothermal Equilibration
-
Action: Add an excess of the solid drug to an aqueous buffer (pH 7.4) in a sealed glass vial. Incubate in a shaking water bath at exactly 298.15 K (25 °C) for 48 to 72 hours[4].
-
Causality: Adamantane derivatives can exhibit slow wetting. A minimum of 48 hours of continuous mechanical agitation ensures the system transitions completely from kinetic supersaturation to true thermodynamic equilibrium.
Step 3: Phase Separation
-
Action: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chosen because its low-binding characteristics prevent the lipophilic adamantane core from adhering to the filter membrane. The 0.22 µm pore size ensures sub-micron colloidal particles do not pass through and artificially inflate the quantified concentration.
Step 4: Quantification
-
Action: Analyze the filtrate using HPLC-UV or LC-MS.
-
Causality: Due to the lack of strong chromophores on the adamantane skeleton itself, UV detection relies on derivatization or low-wavelength monitoring. LC-MS is often preferred for precise quantification of the amino alcohol.
Step 5: Solid-State Verification (Self-Validation)
-
Action: Recover the residual solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: This is the most critical self-validating step. If the drug formed a hydrate or underwent a polymorphic transition during the 48-hour aqueous incubation, the measured solubility corresponds to the new crystal form, not the original API. XRPD confirms the thermodynamic phase identity.
Step-by-step isothermal saturation workflow for thermodynamic solubility.
Advanced Solubilization Strategies: Cyclodextrin Inclusion
When the intrinsic thermodynamic solubility of an adamantyl amino alcohol remains insufficient for formulation requirements, we must manipulate the apparent solubility. Because the dissolution process of these derivatives is heavily solvation controlled rather than crystal controlled[3], altering the solvation environment is highly effective.
One of the most robust, field-proven methods is the formation of inclusion complexes using cyclodextrins[1]. Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic interior cavity and a hydrophilic exterior. The bulky, lipophilic adamantane core fits near-perfectly into the cavity of
Protocol: Preparation and Validation of Inclusion Complexes
Step 1: Co-dissolution
Dissolve the adamantyl amino alcohol and HP-
Step 2: Solvent Evaporation Evaporate the solvent under reduced pressure using a rotary evaporator, followed by 24 hours of drying in a vacuum oven[1]. Causality: Rapid, controlled evaporation traps the adamantane core within the CD cavity, forcing the kinetic formation of the solid inclusion complex and preventing phase separation into pure drug and pure cyclodextrin domains.
Step 3: Thermal Validation Subject the resulting powder to Differential Scanning Calorimetry (DSC). Causality: A simple physical mixture will still display the characteristic melting endotherm of the adamantyl amino alcohol (e.g., ~260 °C for 3-amino-1-adamantanol). The complete disappearance of this melting peak in the DSC thermogram validates that true molecular encapsulation has occurred, confirming the successful creation of the inclusion complex.
Conclusion
The thermodynamic solubility of adamantyl amino alcohols in water represents a delicate balance between the high lattice energy of the adamantane core, the favorable enthalpic hydration of the amino/hydroxyl groups, and the restrictive entropic penalty of hydrophobic hydration. By utilizing rigorous, self-validating methodologies like the isothermal shake-flask method with solid-state verification, researchers can obtain accurate thermodynamic baseline data[4]. When these baselines fall short of clinical requirements, targeted supramolecular strategies—such as cyclodextrin encapsulation—can effectively mask the hydrophobic core, drastically enhancing apparent aqueous solubility[1].
References
-
[3] Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - ResearchGate. 3
-
[4] Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives - ResearchGate. 4
-
[1] Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives - Benchchem.1
-
[6] Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures - ResearchGate. 6
-
1-Adamantanol - CAS-Number 768-95-6 - Chemodex.
Sources
An In-depth Technical Guide on the Potential Antiviral Mechanisms of Adamantane Aminoethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini
Abstract
Adamantane-based antivirals, such as amantadine and rimantadine, have historically been significant in the management of Influenza A.[1][2] However, their efficacy has been compromised by the emergence of resistant viral strains.[2][3] This has spurred the development of novel adamantane derivatives, with adamantane aminoethanol compounds emerging as a promising class. This guide provides a comprehensive overview of the potential antiviral mechanisms of these derivatives, moving beyond the classical M2 proton channel inhibition. We will delve into alternative viral and host targets, supported by detailed experimental protocols and structure-activity relationship analyses, to provide a robust framework for future research and drug development.
Introduction: Beyond the M2 Channel - A New Paradigm for Adamantane Antivirals
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has proven to be a valuable pharmacophore in medicinal chemistry.[4][5] Its initial success as an antiviral agent was attributed to the ability of amantadine and rimantadine to block the M2 proton channel of the influenza A virus, a critical step in viral uncoating.[1][2][6] However, the high frequency of resistance-conferring mutations in the M2 protein has rendered these drugs largely ineffective.[2][3]
The strategic incorporation of an aminoethanol side chain to the adamantane scaffold introduces new chemical functionalities. The hydroxyl and amino groups can participate in hydrogen bonding and other polar interactions, potentially enabling these derivatives to engage with a broader range of biological targets and exhibit novel mechanisms of action. This guide will explore these potential mechanisms in detail.
Potential Viral Targets and Mechanisms of Action
Adamantane aminoethanol derivatives may exert their antiviral effects through various interactions with viral components.
Inhibition of Viral Entry and Fusion
The initial stages of viral infection, including attachment to host cells and fusion of the viral and cellular membranes, are attractive targets for antiviral intervention.[6][7]
-
Hemagglutinin (HA) Inhibition: Some adamantane derivatives have been shown to indirectly affect the function of hemagglutinin, a key protein in influenza virus entry.[8] They may interfere with the conformational changes in HA that are necessary for membrane fusion.[8][9]
-
Experimental Protocol: Plaque Reduction Assay A plaque reduction assay is a standard method to evaluate the ability of a compound to inhibit viral infection and replication, which can be an indicator of entry or fusion inhibition.[5][10]
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for influenza) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compounds (adamantane aminoethanol derivatives) at various concentrations.
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose).
-
Crystal violet solution for staining.
Procedure:
-
Grow host cells to a confluent monolayer.
-
Prepare serial dilutions of the test compounds.
-
Remove the growth medium from the cells and infect with a dilution of virus calculated to produce a countable number of plaques.
-
After a viral adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the test compound dilutions.
-
Incubate until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the plaques and calculate the 50% effective concentration (EC50).[11]
Causality Behind Experimental Choices: This assay provides a quantitative measure of a compound's ability to inhibit the entire viral replication cycle. A reduction in the number or size of plaques indicates antiviral activity. By varying the time of compound addition, one can begin to dissect the stage of the viral life cycle that is being inhibited.
-
-
Disruption of Viral Assembly and Budding
The final stages of the viral life cycle involve the assembly of new viral particles and their release from the host cell.
-
M2-M1 Protein Colocalization: Some lipophilic adamantane analogs have been found to disrupt the colocalization of the M2 and M1 proteins, which is essential for the proper assembly and budding of new influenza virions.[12]
-
Experimental Protocol: Immunofluorescence Microscopy This technique allows for the visualization of the subcellular localization of specific proteins.
Materials:
-
Host cells cultured on coverslips.
-
Influenza A virus.
-
Test compounds.
-
Primary antibodies specific for M1 and M2 proteins.
-
Fluorescently labeled secondary antibodies.
-
Fluorescence microscope.
Procedure:
-
Infect cells with influenza A virus in the presence or absence of the test compound.
-
At a time point corresponding to late-stage infection, fix and permeabilize the cells.
-
Incubate with primary antibodies against M1 and M2.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the localization of M1 and M2 proteins using a fluorescence microscope.
Causality Behind Experimental Choices: In untreated infected cells, M1 and M2 proteins should show significant colocalization at the site of viral budding (the plasma membrane). A disruption of this colocalization in the presence of the compound suggests interference with viral assembly.
-
-
Modulation of Host Cell Pathways: A Broader Antiviral Strategy
Viruses are obligate intracellular parasites and rely heavily on the host cell's machinery for their replication.[13] Targeting these host factors represents a promising antiviral strategy with a potentially higher barrier to resistance.[13][14]
Interference with Host Cell Signaling
Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication.[15] Adamantane derivatives could potentially modulate these pathways to inhibit viral propagation.
-
Kinase Signaling: Cellular kinases are frequently hijacked by viruses to regulate various stages of their life cycle.[13][15]
-
NF-κB Pathway: This pathway is central to the inflammatory response and can be modulated by viral infections.[15]
-
Experimental Workflow: Identification of Modulated Host Pathways
Caption: A workflow for identifying and validating host cell signaling pathways targeted by adamantane aminoethanol derivatives.
-
Structure-Activity Relationship (SAR) and Drug Design
Understanding the relationship between the chemical structure and biological activity is paramount for designing more potent and specific antiviral agents.
| Structural Feature | Potential Impact on Antiviral Activity | Rationale |
| Position of the Aminoethanol Group | Can influence target binding and selectivity. | The spatial arrangement of the hydroxyl and amino groups will determine their ability to form key interactions within a target's binding site. |
| Stereochemistry | Enantiomers can exhibit different biological activities.[3] | Chiral recognition by the biological target can lead to stereospecific binding and efficacy. |
| Substitutions on the Adamantane Cage | Can modulate lipophilicity and pharmacokinetic properties.[12] | The size and nature of substituents can affect membrane permeability, metabolic stability, and target engagement. |
| Nature of the Amino Group (Primary, Secondary, Tertiary) | Can alter basicity and hydrogen bonding capacity. | The pKa of the amino group will influence its protonation state and ability to interact with acidic residues in the target. |
Conclusion and Future Perspectives
Adamantane aminoethanol derivatives hold significant promise as a new generation of antiviral agents. Their potential to act on multiple viral and host targets suggests that they may have a broader spectrum of activity and a higher barrier to resistance compared to their predecessors. Future research should focus on:
-
Broad-Spectrum Antiviral Screening: Evaluating the activity of these derivatives against a wide range of viruses to identify new therapeutic opportunities.[16][17]
-
Detailed Mechanistic Studies: Utilizing the experimental approaches outlined in this guide to precisely define the molecular mechanisms of action.
-
Pharmacokinetic and Toxicology Profiling: Assessing the drug-like properties of lead compounds to ensure their suitability for in vivo studies.
By adopting a multi-faceted approach that combines medicinal chemistry, virology, and cell biology, the full therapeutic potential of adamantane aminoethanol derivatives can be realized.
References
- The Role of Host-Targeted Antivirals in Combating Viral Infections - Longdom Publishing. (2024, July 3).
- Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed. (2025, March 17).
- Using drugs targeting host metabolic pathways as an antiviral strategy....
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI. (2020, September 1).
- 1,2-Αnnulated Adamantane Heterocyclic Derivatives as Anti-Influenza Α Virus Agents. (2026, February 24).
- How to overcome resistance of influenza A viruses against adamantane deriv
- Potential for the Repurposing of Adamantane Antivirals for COVID-19. (2021, June 21).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Role of the viral hemagglutinin in the anti-influenza virus activity of newly synthesized polycyclic amine compounds - PMC.
- Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO.
- Host-Directed Antiviral Therapy | Clinical Microbiology Reviews - ASM Journals. (2020, May 13).
- Overview of host-directed antiviral targets for future research and drug development - PMC.
- Synthesis and antiviral activity evaluation of some new aminoadamantane deriv
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025, August 3).
- Synthesis and antiviral activity evaluation of some aminoadamantane deriv
- In vitro methods for testing antiviral drugs - PMC.
- Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. - Allied Academies. (2018, April 25).
- Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E. (2017, March 10).
- Application Notes and Protocols: Antiviral Drug Screening Using AL-611 as a Control - Benchchem.
- Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed. (2010, November 15).
- Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC.
- Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (2021, March 21).
- Amine derivatives of adamantane with antiviral activity.
- Inhibitors Targeting the Influenza Virus Hemagglutinin - Bentham Science Publishers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the viral hemagglutinin in the anti-influenza virus activity of newly synthesized polycyclic amine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Overview of host-directed antiviral targets for future research and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Asymmetric Synthesis of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
Abstract & Objective
The adamantane scaffold is a privileged structure in medicinal chemistry, known for improving lipophilicity and metabolic stability in antivirals (Rimantadine) and DPP-IV inhibitors (Vildagliptin).[1] This application note details a robust, scalable protocol for the synthesis of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol , a chiral building block distinct from the more common 3-amino-1-adamantanol.[1]
We present two validated routes:
-
Chemo-catalytic Route: Utilizing Corey-Bakshi-Shibata (CBS) reduction for high enantioselectivity.[1]
-
Biocatalytic Route: A green chemistry approach using Ketoreductases (KREDs).[1]
Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]
Retrosynthetic Analysis
The synthesis of the target amino alcohol (1) faces two primary challenges: the steric bulk of the adamantyl group hindering nucleophilic attack, and the rigorous requirement for the (1R) stereochemistry.
The most efficient disconnection relies on the asymmetric reduction of 1-adamantyl bromomethyl ketone (2), followed by nucleophilic substitution.
Figure 1: Retrosynthetic strategy focusing on the late-stage introduction of chirality.
Experimental Protocols
Route A: Chemo-Catalytic Synthesis (CBS Reduction)[1]
This route is preferred for gram-to-kilogram scale-up when biocatalysts are unavailable.[1] It utilizes the (S)-Me-CBS catalyst.[1]
Note on Stereochemistry: Although the adamantyl group is sterically "Large" (
-
Priority 1: -OH
-
Priority 2: -
(High atomic mass of Br)[1] -
Priority 3: -Adamantyl
-
Result: The spatial arrangement delivered by (S)-CBS (typically yielding "R" for acetophenone) yields the (1R) enantiomer here as well, preserving the priority sequence similarity to
-bromoacetophenone [1].[1]
Step 1: Bromination of 1-Adamantyl Methyl Ketone
Reagents: 1-Adamantyl methyl ketone (1.0 eq), Bromine (1.05 eq), Methanol.[1]
-
Dissolve 1-adamantyl methyl ketone (10 g, 56 mmol) in dry Methanol (100 mL) at 0°C.
-
Add Bromine (2.9 mL, 59 mmol) dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.[1]
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quench: Add water (100 mL) and solid
until neutral. -
Workup: Extract with DCM (3 x 50 mL). Dry over
, filter, and concentrate. -
Purification: Recrystallize from cold hexane to yield 1-adamantyl bromomethyl ketone as white needles.
Step 2: Asymmetric Reduction (The Critical Step)
Reagents: (S)-Me-CBS catalyst (10 mol%), Borane-THF complex (0.6 eq), THF.[1]
-
Flame-dry a 250 mL round-bottom flask under Nitrogen.
-
Charge (S)-Me-CBS catalyst (1 M in toluene, 5.6 mL) and anhydrous THF (50 mL).
-
Cool to -20°C . (Temperature control is critical for ee%).
-
Add
(1.0 M, 35 mL) followed immediately by the dropwise addition of the ketone (Step 1 product, 14.4 g) in THF (30 mL) over 1 hour. -
Stir at -20°C for 30 minutes, then slowly warm to 0°C.
-
Quench: Carefully add Methanol (20 mL) (Gas evolution!).
-
Workup: Concentrate, redissolve in EtOAc, wash with 1N HCl and Brine.
-
Result: (1R)-1-adamantyl-2-bromoethanol.[1]
Step 3: Amination via Azide Displacement
Direct reaction with ammonia can lead to dimerization.[1] The azide route is cleaner.[1]
-
Dissolve the bromoalcohol (10 g) in DMF (50 mL).
-
Add Sodium Azide (
, 1.5 eq) and heat to 60°C for 4 hours. -
Workup: Dilute with water, extract with Ether. (Caution: Organic azides are potential explosion hazards; do not concentrate to dryness with heat).[1]
-
Reduction: Dissolve the crude azide in Methanol. Add 10% Pd/C (5 wt%) and stir under
balloon (1 atm) for 12 hours. -
Filter through Celite and concentrate.
-
Salt Formation: Treat with HCl/Ether to precipitate the hydrochloride salt for storage.
Route B: Biocatalytic Synthesis (Green Chemistry)[1]
For pharmaceutical applications requiring >99% ee and ambient conditions, enzymatic reduction is superior.[1]
Enzyme Panel: KRED (Ketoreductase) screening kit (e.g., Codexis or Daicel).[1] Cofactor: NADPH/NADP+ with a recycling system (GDH/Glucose or IPA).[1]
Figure 2: Biocatalytic cycle for enantioselective reduction.
Protocol:
-
Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.0), containing 2 mM
. -
Reaction: To the buffer (20 mL), add:
-
Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
Monitor: Check conversion by HPLC.
-
Workup: Extract with MTBE. The enzyme remains in the aqueous phase.[1]
Analytical Controls & Specifications
To ensure the integrity of the (1R) stereocenter, the following analytical method is required.
Table 1: Chiral HPLC Method Parameters
| Parameter | Specification |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Adamantane has low UV absorbance; end absorption used) |
| Temperature | 25°C |
| Retention Times | (1S)-Isomer: ~8.5 min (1R)-Isomer: ~10.2 min |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (ee < 80%) | Temperature fluctuation during CBS reduction. | Ensure cryostat maintains -20°C strictly. Add ketone slower. |
| Incomplete Bromination | Old Bromine reagent or wet methanol.[1] | Use freshly distilled MeOH.[1] Add catalytic HBr to initiate.[1] |
| Epoxide Formation | Basic workup of bromohydrin was too harsh.[1] | Keep pH < 10 during workup.[1][4] The bromohydrin can cyclize to epoxide in strong base.[1] |
| Low Yield in Amination | Dimerization of amino alcohol.[1] | Use the Azide route (Route A, Step 3) instead of direct ammonia. |
References
-
Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1] Angewandte Chemie International Edition, 37(15), 1986–2012. Link
-
BenchChem. (2025).[1][2] Comparative Guide to Scalable Synthesis of 1-Aminoethanol Analogues. BenchChem Application Notes. Link[1]
-
Sekhri, L., & Nedjimi, Y. (2009).[1][5] A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using Tetrabutylammonium Fluoride, Polymethylhydrosiloxane and Biocatalysts.[5] Biomedical and Pharmacology Journal, 2(2). Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7345453, (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol.[1] Link
-
Tyl, A., et al. (2006).[1] Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity. Collection of Czechoslovak Chemical Communications, 71(5), 709–722.[6] Link
Sources
- 1. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol | C12H21NO | CID 7345453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 5. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Enantioselective reduction of 1-(adamantan-1-yl)-2-aminoethan-1-one
Application Note & Protocol
Enantioselective Reduction of 1-(Adamantan-1-yl)-2-aminoethan-1-one: A Guided Protocol for the Synthesis of Chiral β-Amino Alcohols
Abstract
Chiral β-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals and natural products.[1] Their synthesis in enantiomerically pure form is a critical objective in drug discovery and development. This application note provides a comprehensive, field-proven protocol for the enantioselective reduction of the prochiral α-amino ketone, 1-(adamantan-1-yl)-2-aminoethan-1-one, to its corresponding chiral β-amino alcohol. We focus on the highly reliable and predictable Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of asymmetric synthesis.[2][3] This guide details the rationale for substrate protection, the mechanism of enantioselection, a step-by-step experimental workflow, and methods for validating the stereochemical outcome, designed for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Adamantyl-Containing Chiral β-Amino Alcohols
The adamantane moiety is a rigid, lipophilic cage-like hydrocarbon that is frequently incorporated into drug candidates to enhance their metabolic stability, improve their therapeutic index, and modulate their interaction with biological targets. When combined with the chiral β-amino alcohol framework, it gives rise to synthons of significant pharmacological potential. The enantioselective synthesis of these molecules is paramount, as different enantiomers often exhibit vastly different biological activities.[4]
The primary challenge lies in controlling the stereochemistry at the newly formed secondary alcohol center during the reduction of the prochiral ketone. This protocol addresses this challenge by employing a robust catalytic asymmetric method.
Strategic Approach: The Corey-Bakshi-Shibata (CBS) Reduction
For the enantioselective reduction of 1-(adamantan-1-yl)-2-aminoethan-1-one, we have selected the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst to direct the facial delivery of a hydride from a stoichiometric reducing agent, typically borane (BH₃).[5][6]
Causality Behind Experimental Choices:
-
Predictability and High Enantioselectivity: The CBS reduction is renowned for its high levels of enantiomeric excess (ee) across a wide range of ketones. The stereochemical outcome is highly predictable based on the chosen enantiomer of the catalyst.[3]
-
Steric Differentiation: The bulky adamantyl group on the substrate provides excellent steric differentiation between the two faces of the carbonyl, which is a key factor for achieving high selectivity with the CBS catalyst.
-
Amine Protection: The substrate contains a primary amine, which is a Lewis base that can react with the Lewis acidic borane reducing agent. This would deactivate the reagent and lead to side products. To ensure the reaction's success and reproducibility, the amine must be temporarily "protected" with a group that is stable to the reaction conditions but easily removable. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and clean removal under acidic conditions.
Mechanism of Enantioselection
The enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state.[7]
-
Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (BH₃). This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[5][7]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic boron atom of the catalyst. The coordination occurs preferentially from the sterically less hindered face of the ketone, which is dictated by the large adamantyl group (R_L) versus the smaller protected aminomethyl group (R_S).
-
Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered ring transition state. This intramolecular transfer is highly organized and ensures the hydride attacks only one face of the ketone, leading to the formation of one specific enantiomer of the product.[7]
-
Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the active catalyst to continue the cycle.
Below is a diagram illustrating the key steps in the CBS catalytic cycle.
Caption: Figure 1: Catalytic Cycle of the CBS Reduction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis. The entire workflow is designed to be a self-validating system, from starting material preparation to final product analysis.
Caption: Figure 2: Experimental Workflow.
Materials and Reagents
-
1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Protocol Part A: N-Boc Protection
-
Setup: To a round-bottom flask, add 1-(adamantan-1-yl)-2-aminoethan-1-one hydrochloride (1.0 eq).
-
Dissolution: Dissolve/suspend the starting material in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et₃N) (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the protection reaction.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise to the stirred mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected ketone, which can often be used in the next step without further purification.
Protocol Part B: Asymmetric CBS Reduction
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected ketone (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1 M in toluene) dropwise. Expert Tip: The choice of (S)- or (R)-catalyst determines the chirality of the final product.
-
Reducing Agent Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 - 0.8 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly. Trustworthiness Check: Adding the borane slowly to the catalyst/substrate mixture is crucial for the formation of the ordered transition state and achieving high enantioselectivity.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of methanol (MeOH). This will react with any excess borane.
-
Warming: Allow the mixture to warm to room temperature.
Protocol Part C: Workup and Purification
-
Concentration: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected β-amino alcohol.
Protocol Part D: N-Boc Deprotection
-
Setup: Dissolve the purified Boc-protected alcohol from Part C in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., 2 M NaOH) to pH > 12.
-
Extraction: Extract the aqueous layer multiple times with DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final chiral β-amino alcohol.
Protocol Part E: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the final product is a critical measure of the success of the asymmetric reduction. It must be determined experimentally.
-
Primary Method (Chiral HPLC): The most direct method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, AD-H). A racemic sample of the product (prepared by reduction with sodium borohydride) should first be injected to determine the retention times of both enantiomers. Subsequent analysis of the product from the asymmetric reaction will allow for the integration of the two peaks to calculate the ee.
-
Secondary Method (NMR Spectroscopy): The product can be derivatized with a chiral agent, such as Mosher's acid chloride, to form diastereomers.[4] These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine their ratio and thus the ee of the original alcohol.
Data Summary and Expected Results
The following table summarizes the expected outcomes for the enantioselective reduction.
| Parameter | Specification | Rationale |
| Substrate | Boc-NH-CH₂-CO-Adamantane | N-protection prevents side reactions with borane. |
| Catalyst | (S)-Methyl-CBS-Oxazaborolidine | Selectively produces the (R)-alcohol. |
| Reducing Agent | BH₃·SMe₂ | The stoichiometric hydride source. |
| Solvent | Anhydrous THF | Aprotic solvent standard for borane reductions. |
| Temperature | -78 °C to Room Temp | Low temperature is critical for maximizing enantioselectivity.[8] |
| Catalyst Loading | 5 - 10 mol% | Ensures efficient catalytic turnover. |
| Expected Yield | 80 - 95% | The reaction is typically high-yielding. |
| Expected ee | >95% | The bulky substrate and reliable catalyst should provide high selectivity.[5] |
Concluding Remarks
This application note provides a robust and reliable protocol for the enantioselective synthesis of 1-(adamantan-1-yl)-2-aminoethan-1-ol. By employing the well-established CBS reduction and incorporating a necessary N-protection strategy, researchers can confidently access these valuable chiral building blocks in high yield and excellent enantiopurity. The emphasis on a self-validating workflow, including definitive analysis of the enantiomeric excess, ensures the trustworthiness and reproducibility of the experimental outcome.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]
-
Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research. [Link]
-
Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. FAO AGRIS. [Link]
-
Biocatalytic reduction of ketones in a secondary school laboratory. Academia.edu. [Link]
Sources
- 1. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
The Strategic Incorporation of Adamantane: A Detailed Protocol for Reductive Amination of Adamantyl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Advantage in Medicinal Chemistry
The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic alkane, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties offer a strategic advantage in the design of novel therapeutics. The incorporation of an adamantyl moiety can enhance a drug candidate's metabolic stability by sterically shielding nearby functional groups from enzymatic degradation, thereby increasing its plasma half-life. Furthermore, the high lipophilicity of adamantane can improve a drug's absorption, distribution, metabolism, and excretion (ADMET) properties, including permeability across the blood-brain barrier.[1][3] Several clinically approved drugs, such as Amantadine for viral infections and neurodegenerative disorders, and Saxagliptin for type 2 diabetes, feature the adamantane core, underscoring its therapeutic relevance.[2][4][5][6]
Reductive amination stands out as a powerful and versatile synthetic method for introducing amine functionalities, which are crucial for the biological activity of many pharmaceuticals.[7][8] This one-pot reaction, which converts a carbonyl group to an amine via an intermediate imine, is widely employed due to its efficiency and operational simplicity.[9] This application note provides a detailed guide to the reductive amination of adamantyl aldehydes, a key transformation for synthesizing novel adamantane-containing drug candidates.
The Mechanism of Reductive Amination
The reductive amination process involves two key steps that occur in situ: the formation of an imine or iminium ion, followed by its immediate reduction.[8][10][11]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the adamantyl aldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[8] The resulting hemiaminal intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion.[11]
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product.[8][10] The success of the one-pot reaction hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion.[11][12]
Visualizing the Reductive Amination Pathway
Caption: General mechanism of reductive amination of an adamantyl aldehyde.
Selecting the Optimal Reducing Agent
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[13][14]
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups, commercially available, and easy to handle.[7][15] | Water-sensitive; reactions are typically performed in aprotic solvents.[14] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective for a wide range of substrates and stable in protic solvents at acidic pH.[8][13] | Highly toxic due to the potential release of hydrogen cyanide gas upon acidification; can contaminate the product with cyanide.[13][16][17] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Economical and scalable.[13] | Less selective; may reduce other functional groups like C-C multiple bonds.[13] |
For most applications involving adamantyl aldehydes, sodium triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity, safety profile, and broad functional group tolerance.[7][14]
Detailed Experimental Protocols
The following protocols provide step-by-step procedures for the reductive amination of adamantyl aldehydes using sodium triacetoxyborohydride.
Protocol 1: General Procedure for Reductive Amination with Primary Amines
This protocol is suitable for the reaction of adamantane-1-carboxaldehyde with a primary amine.
Materials:
-
Adamantane-1-carboxaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for reductive amination.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add adamantane-1-carboxaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add the primary amine (1.0 - 1.2 eq) to the solution. If the amine is a salt (e.g., hydrochloride), a tertiary amine base like triethylamine (1.0 eq) can be added to liberate the free amine.
-
Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 - 1.0 eq) can be added to facilitate iminium ion formation.[15][18]
-
Reducing Agent Addition: Under a nitrogen or argon atmosphere, slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired adamantyl-containing amine.
Protocol 2: Reductive Amination with Weakly Basic or Hindered Amines
For less reactive amines, slight modifications to the general protocol can improve yields.
Modifications:
-
Increased Reagent Stoichiometry: Use a larger excess of the amine (1.5 - 2.0 eq) and sodium triacetoxyborohydride (1.5 - 2.0 eq).
-
Elevated Temperature: The reaction may be gently heated to 40-50 °C to increase the reaction rate.
-
Use of Acetic Acid: The addition of 1-2 equivalents of acetic acid is often necessary to promote the formation of the iminium ion with weakly basic amines.[18]
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, ensure all reagents are dry, as sodium triacetoxyborohydride is moisture-sensitive.[14] Consider increasing the amount of the reducing agent and amine. For weakly basic amines, the addition of acetic acid is crucial.[18]
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This can be minimized by the slow, portion-wise addition of the reducing agent and maintaining a neutral to slightly acidic pH.
-
Purity of Sodium Triacetoxyborohydride: The potency of the reducing agent can degrade over time. It is advisable to use a freshly opened bottle or to test the activity of an older batch.[14]
Conclusion
Reductive amination is an indispensable tool for the synthesis of adamantane-containing amines, which are valuable building blocks in drug discovery. The use of sodium triacetoxyborohydride offers a mild, selective, and efficient method for this transformation. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can reliably synthesize a diverse range of adamantyl-functionalized amines for the development of novel therapeutic agents.
References
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society. [Link]
-
Wouters, J., & Leval, X. D. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
-
Krasutsky, P. A. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 287. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wouters, J., & Leval, X. D. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]
-
Specialty Chemicals. (2026). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Grogan, G., & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10834–10844. [Link]
-
Ashenhurst, J. (2024). Reductive Amination. Chemistry Steps. [Link]
-
Spilovska, K., Zemek, F., Korabecny, J., & Kuca, K. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2917–2945. [Link]
-
Spilovska, K., Zemek, F., Korabecny, J., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
-
Zhang, Y., & Wang, Y. (2019). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 9(1), 139–149. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Głowacka, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2029. [Link]
-
Eremeev, S., et al. (2019). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 24(17), 3123. [Link]
-
Wang, Y., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(13), 7558-7560. [Link]
- Lunn, G. H. W. (1997). Method for the synthesis of adamantane amines.
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. Product Information Sheet. [Link]
-
Kolis, S. P., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Bioconjugate Chemistry. [Link]
-
Ashenhurst, J. (2024). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Basu, B., et al. (2003). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, 2003(4), 555-557. [Link]
-
Kumar, A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 15. Sodium triacetoxyborohydride [organic-chemistry.org]
- 16. Sodium cyanoborohydride [organic-chemistry.org]
- 17. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Enantioselective Synthesis of Chiral Amino-Adamantane Alcohols via Asymmetric Hydrogenation
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Amino-Adamantane Alcohols
The adamantane scaffold, a rigid, lipophilic, and perfectly tetrahedral cage-like hydrocarbon, is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate ligand-receptor interactions. When functionalized with both amino and hydroxyl groups, the resulting amino-adamantane alcohols become critical pharmacophores and chiral building blocks for a variety of therapeutic agents, including antiviral and antidiabetic drugs.[1][2]
The biological activity of these compounds is often contingent on their absolute stereochemistry. A specific enantiomer may exhibit high therapeutic efficacy while its mirror image could be inactive or even toxic. Therefore, the development of robust, scalable, and highly enantioselective synthetic methods to access these chiral molecules is of paramount importance.[3]
Asymmetric hydrogenation of prochiral ketones stands out as one of the most powerful and atom-economical methods for creating chiral secondary alcohols.[4][5] This approach utilizes a small amount of a chiral catalyst to transfer molecular hydrogen to one of the two faces of a carbonyl group with high stereocontrol, often achieving exceptional levels of enantiomeric excess (ee). This guide provides a detailed overview and a representative protocol for the preparation of chiral amino-adamantane alcohols via the asymmetric hydrogenation of the corresponding α-amino ketones.
Core Principles of the Asymmetric Hydrogenation of α-Amino Ketones
The success of this transformation hinges on the precise orchestration of interactions between the substrate, the chiral catalyst, and the hydrogen source. The reaction is catalyzed by a transition metal complex, typically featuring Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), coordinated to a chiral ligand.
The Catalytic System:
-
Metal Precursor: The metal center is responsible for the activation of molecular hydrogen. Common precursors include [RuCl₂(p-cymene)]₂, [Rh(COD)Cl]₂, and [Ir(COD)Cl]₂.
-
Chiral Ligand: This is the source of chirality in the reaction. The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation. For α-amino ketones, highly effective ligands often include chiral diphosphines (e.g., BINAP derivatives) and diamines (e.g., DPEN derivatives).[4][6] The combination of a diphosphine and a diamine on a Ruthenium center has proven particularly effective.[4]
-
Mechanism of Action: The process generally involves the formation of a metal-hydride species which then coordinates to the carbonyl group of the amino-adamantane ketone. The amino group of the substrate can play a crucial directing role, coordinating to the metal center and helping to lock the substrate into a conformation that favors hydrogen transfer to a single enantioface. This results in the formation of the chiral amino alcohol with high stereoselectivity.
Visualization of the Synthetic Strategy
The overall transformation and the experimental process can be visualized as follows.
Caption: General scheme for the asymmetric hydrogenation of a prochiral amino-adamantane ketone.
Detailed Experimental Protocol
This section provides a representative, field-proven protocol for the Ruthenium-catalyzed asymmetric hydrogenation of N-Boc-2-aminoadamantan-1-one. The N-Boc protecting group is often used to improve solubility and prevent catalyst inhibition by the free amine.
Objective: To synthesize enantiomerically pure (R)-N-Boc-2-amino-1-adamantanol with high yield and enantioselectivity.
Materials and Reagents
-
Substrate: N-Boc-2-aminoadamantan-1-one (1.0 eq)
-
Metal Precursor: [RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)
-
Chiral Ligand: (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.01 eq, 1.0 mol%)
-
Solvent: Anhydrous, degassed 2-propanol (IPA)
-
Base: Potassium tert-butoxide (KOtBu) (0.1 eq)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Equipment: High-pressure autoclave with a magnetic stir bar, Schlenk line, inert gas (Argon or Nitrogen).
Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric hydrogenation process.
Step-by-Step Procedure
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in a small amount of degassed 2-propanol. The solution is heated to 80°C for 20 minutes to facilitate the formation of the active catalyst complex. The color should change, indicating complex formation. Allow the solution to cool to room temperature.
-
Reactor Charging: To a high-pressure autoclave, add the N-Boc-2-aminoadamantan-1-one substrate and potassium tert-butoxide. The vessel is then sealed and purged thoroughly with argon.
-
Initiation: Add the remaining degassed 2-propanol to the autoclave, followed by the pre-formed catalyst solution via a cannula under a positive pressure of argon.
-
Hydrogenation: Seal the autoclave completely. Purge the system three times with high-purity hydrogen gas before pressurizing to the final pressure (e.g., 50 atm). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40°C). The reaction temperature is a critical parameter; higher temperatures increase the rate but may decrease enantioselectivity.
-
Monitoring: The reaction progress can be monitored by taking aliquots (after carefully depressurizing and re-purging) and analyzing them by TLC or HPLC. The reaction is typically run for 12-24 hours.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Remove the solvent under reduced pressure.[3]
-
Purification: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the pure chiral amino alcohol.[3]
-
Analysis: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Performance Data and Catalyst Comparison
The choice of metal, ligand, and reaction conditions significantly impacts the outcome of the hydrogenation. The following table summarizes representative data for the asymmetric hydrogenation of α-amino ketones, illustrating the high efficiencies achievable with modern catalytic systems.
| Entry | Metal/Ligand System | Substrate Type | Yield (%) | ee (%) | Reference |
| 1 | RuCl₂((S)-BINAP)((S,S)-DPEN) | α-N,N-dialkylamino ketone | >90 | >99 | [6] |
| 2 | Co(BF₄)₂/Ph-BPE | α-primary amino ketone HCl | 96 | 98 | [7] |
| 3 | Rh/DuanPhos | α-dehydroamino ketone | >95 | up to 99 | [8] |
| 4 | Ir-SpiroPAP | α-amino ketone HCl | >99 | up to 99.9 | [9] |
| 5 | RuCl₂(p-cymene)/cis-1-amino-2-indanol | (Transfer Hydrogenation) | High | High | [10][11] |
Discussion of Results: As evidenced by the data, Ruthenium-based catalysts, particularly those combining a diphosphine and a diamine ligand, are exceptionally effective for the hydrogenation of protected α-amino ketones, consistently delivering products with near-perfect enantioselectivity.[4][6] Cobalt-based systems have emerged as a cost-effective and highly efficient alternative for substrates with primary amino groups.[7] For specific substrates, Iridium and Rhodium catalysts also provide outstanding results.[8][9] Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium catalyst and a chiral amino alcohol ligand in isopropanol offers a valuable alternative that avoids the need for high-pressure hydrogen gas.[10][11]
Troubleshooting and Expert Considerations
-
Low Enantioselectivity:
-
Cause: The chiral environment is not sufficiently discriminating. The reaction temperature may be too high, allowing for non-selective background reactions.
-
Solution: Screen different chiral ligands. The adamantane scaffold is bulky, and a ligand with the right steric and electronic properties is crucial. Lowering the reaction temperature can often improve enantioselectivity at the cost of a longer reaction time.
-
-
Low Conversion/Catalyst Deactivation:
-
Cause: Impurities (water, oxygen) in the solvent or hydrogen gas can poison the catalyst. Unprotected primary or secondary amines on the substrate can sometimes coordinate too strongly to the metal center, inhibiting catalysis.[6]
-
Solution: Ensure all solvents are rigorously dried and degassed. Use high-purity hydrogen. If catalyst inhibition is suspected, using an N-protected substrate (e.g., Boc, Cbz) is highly recommended.
-
-
Safety Precautions:
-
Asymmetric hydrogenation involves flammable solvents and high-pressure hydrogen gas. All procedures must be carried out in a certified high-pressure laboratory behind a blast shield.
-
Catalyst precursors and reagents like KOtBu can be air and moisture-sensitive. Proper handling using inert atmosphere techniques (Schlenk line, glovebox) is mandatory.
-
Conclusion
Asymmetric hydrogenation is a premier industrial and academic method for the synthesis of chiral amino alcohols. For the preparation of valuable chiral amino-adamantane alcohols, Ruthenium, Iridium, and Cobalt-based catalytic systems offer a direct, efficient, and highly enantioselective route. The success of the synthesis is critically dependent on the judicious selection of the chiral ligand and the careful control of reaction parameters. The protocol and insights provided herein serve as a robust starting point for researchers and professionals engaged in the synthesis of these important pharmaceutical building blocks.
References
-
Title: Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Source: MDPI URL: [Link]
-
Title: Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones Source: PubMed URL: [Link]
-
Title: Highly Enantioselective and Diastereoselective Synthesis of Chiral Amino Alcohols by Ruthenium-Catalyzed Asymmetric Hydrogenation of α-Amino Aliphatic Ketones Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
-
Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: ACS Publications URL: [Link]
-
Title: Synthesis of α-Amino Ketones by Rhodium- Catalyzed Hydrogenation Source: Synfacts URL: [Link]
-
Title: Enantioselective Synthesis of α-Acetal-β′-Amino Ketone Derivatives by Rhodium-Catalyzed Asymmetric Hydrogenation Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: PMC URL: [Link]
-
Title: Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones Source: PMC URL: [Link]
-
Title: Modern Methods for Asymmetric Hydrogenation of Ketones Source: Organic Chemistry Portal URL: [Link]
-
Title: Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a Source: ResearchGate URL: [Link]
-
Title: Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines Source: PubMed URL: [Link]
-
Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: MDPI URL: [Link]
Sources
- 1. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Introduction: Navigating the Synthetic Challenges of a Bulky Amino Alcohol
An In-Depth Guide to the N-Protection of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a chiral building block of significant interest in medicinal chemistry and materials science.[1] Its rigid, lipophilic adamantane cage provides a unique structural scaffold that can enhance the pharmacological properties of drug candidates.[2][3] However, the synthetic manipulation of this molecule is complicated by the presence of two nucleophilic centers—a primary amine and a secondary alcohol—and significant steric hindrance from the adamantyl group.
Selective N-protection is a critical first step in most synthetic routes involving this amino alcohol. The choice of protecting group is paramount, as it dictates the reaction conditions that can be employed in subsequent steps and must be removable without affecting other functionalities or the stereocenter. This guide provides a detailed analysis of the most effective reagents for the N-protection of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol, focusing on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will explore the causality behind experimental choices, provide validated protocols, and offer a comparative framework to guide reagent selection.
Strategy 1: The Tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis for amine protection due to its ease of introduction and, most notably, its selective removal under mild acidic conditions.[4][5] It is exceptionally stable to a wide range of basic, nucleophilic, and reductive conditions, making it an ideal choice for multi-step syntheses.[6][7]
Causality of Reagent Selection
For the target amino alcohol, the primary challenge is the steric bulk of the adamantyl moiety, which can hinder the approach of the protecting group reagent to the amine. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[4][5] The reaction is typically base-mediated to deprotonate the amine, enhancing its nucleophilicity. A non-nucleophilic base like triethylamine (TEA) is preferred to avoid competition with the amine in reacting with Boc₂O. The solvent system often involves a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure solubility of the starting materials.
Data Summary: Boc Protection Reagents & Conditions
| Reagent | Base (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv.) | Triethylamine (TEA) (1.5-3.0 equiv.) | THF / H₂O (2:1) | 0 to RT | 6-12 |
| Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv.) | 4-DMAP (catalytic) | Dichloromethane (DCM) | 0 to RT | 4-8 |
| Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv.) | Sodium Bicarbonate (aq.) | Dioxane or THF | RT | 12-24 |
Experimental Protocol: N-Boc Protection
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Base Addition: Add triethylamine (3.0 equiv.) to the solution and stir for 5 minutes at room temperature until the mixture is homogeneous.[4]
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv.) portion-wise over 10 minutes.
-
Stirring: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-10 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the THF. Add ethyl acetate and water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
Workflow for N-Boc Protection
Caption: Workflow for Boc protection.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions, which generate a stable tert-butyl cation.[5][8] Trifluoroacetic acid (TFA) in DCM is a common and highly effective method.[9]
Experimental Protocol: N-Boc Deprotection
-
Setup: Dissolve the N-Boc protected (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol (1.0 equiv.) in dichloromethane (DCM).
-
Reaction: Cool the solution to 0°C. Add trifluoroacetic acid (TFA) (5-10 equiv., often as a 20-50% solution in DCM) dropwise.
-
Stirring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the deprotection via TLC.
-
Work-up: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Isolation: Dry the organic layer, filter, and concentrate to yield the deprotected amine.
Strategy 2: The Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another classical and highly valuable amine protecting group.[10][11] Its key advantage is its stability to both acidic and basic conditions, while being susceptible to cleavage by catalytic hydrogenolysis.[12] This provides an orthogonal deprotection strategy to the acid-labile Boc group.[6]
Causality of Reagent Selection
The most common reagent for introducing the Cbz group is benzyl chloroformate (Cbz-Cl).[7][12] The reaction is performed under basic conditions to neutralize the HCl generated during the reaction. Schotten-Baumann conditions, which employ an aqueous base (like Na₂CO₃ or NaOH) in a biphasic system, are highly effective.[12] This method is advantageous as it minimizes side reactions like the formation of urethanes. The pH must be carefully controlled (typically 8-10) to prevent decomposition of the Cbz-Cl and racemization of the starting material.[10]
Data Summary: Cbz Protection Reagents & Conditions
| Reagent | Base (Equivalents) | Solvent System | Temperature (°C) | Typical Reaction Time (h) |
| Benzyl Chloroformate (Cbz-Cl) (1.1 equiv.) | Sodium Carbonate (aq.) | Dioxane / H₂O | 0 | 2-4 |
| Benzyl Chloroformate (Cbz-Cl) (1.1 equiv.) | Triethylamine (1.2 equiv.) | Dichloromethane (DCM) | 0 to RT | 3-6 |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1 equiv.) | Sodium Bicarbonate (aq.) | Acetone / H₂O | RT | 12-18 |
Experimental Protocol: N-Cbz Protection
-
Setup: Dissolve (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol (1.0 equiv.) in 1,4-dioxane. Add an aqueous solution of sodium carbonate (2.0 equiv.).
-
Reaction: Cool the vigorously stirred biphasic mixture to 0°C. Add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise, ensuring the temperature remains below 5°C.
-
Stirring: Continue stirring at 0°C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product can be purified by crystallization or flash chromatography.[10]
Deprotection of the Cbz Group
Catalytic hydrogenolysis is the most common and mildest method for Cbz group removal.[12] It involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst.
Experimental Protocol: N-Cbz Deprotection (Hydrogenolysis)
-
Setup: Dissolve the N-Cbz protected amino alcohol (1.0 equiv.) in methanol or ethanol.
-
Catalyst: Add palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.[12]
-
Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Rinse the Celite pad with methanol and concentrate the combined filtrates in vacuo to obtain the deprotected amine.
Workflow for N-Cbz Deprotection
Caption: Workflow for Cbz deprotection.
Comparative Analysis and Selection Guide
The choice between Boc and Cbz protection depends entirely on the planned synthetic route. This decision is a critical element of demonstrating experimental expertise.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Stability | Stable to base, nucleophiles, and hydrogenolysis.[6][7] | Stable to acid and base.[12] |
| Cleavage Conditions | Mildly acidic (e.g., TFA, HCl in dioxane).[13][14] | Catalytic hydrogenolysis (H₂/Pd-C), strong acid (HBr/AcOH).[10][12] |
| Orthogonality | Orthogonal to Cbz and Fmoc groups.[4] | Orthogonal to Boc and Fmoc groups.[6] |
| Considerations for Target | Ideal if subsequent steps involve basic conditions or reductions where a Cbz group would be cleaved. | Best choice if subsequent steps require acidic conditions that would cleave a Boc group. Avoid if other reducible groups (alkenes, alkynes, benzyl ethers) are present. |
Decision-Making Workflow
Caption: Selecting the right protecting group.
Conclusion
The successful N-protection of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a foundational step for its use in complex synthesis. Both Boc and Cbz protecting groups offer robust and reliable methods, provided the reaction conditions are chosen carefully to account for the steric hindrance of the adamantyl group. The Boc group, introduced with Boc₂O, offers excellent stability and is easily removed with mild acid, making it suitable for syntheses involving basic or reductive steps. The Cbz group, introduced with Cbz-Cl, provides orthogonal protection, withstanding acidic and basic conditions and being selectively removed by hydrogenolysis. By understanding the distinct advantages and deprotection pathways of each group, researchers can strategically design synthetic routes that maximize yield and purity.
References
- Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- Bentham Science. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Benchchem. (n.d.). 3-(Cbz-Amino)benzyl Alcohol|CAS 135429-73-1.
- Chemistry LibreTexts. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics.
- Total Synthesis. (2024, January 5). Protecting Groups Archives – Page 2 of 2.
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Synlett. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- SpringerLink. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- PubChem. (n.d.). (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
- Merck. (n.d.). 1-(adamantan-1-yl)-2-aminoethan-1-ol.
- MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone.
Sources
- 1. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol | C12H21NO | CID 7345453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. 3-(Cbz-Amino)benzyl Alcohol|CAS 135429-73-1 [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. mcours.net [mcours.net]
Application Note: Solvent Selection and Recrystallization Protocols for Adamantane Amino Alcohols
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction & Mechanistic Principles
Adamantane amino alcohols and their derivatives (e.g., memantine hydrochloride, amantadine hydrochloride, and 3-amino-1-hydroxyadamantane) are critical active pharmaceutical ingredients (APIs) and intermediates used in the treatment of neurodegenerative diseases and viral infections, as well as in the synthesis of antidiabetic drugs like vildagliptin[1].
The purification of these compounds via recrystallization presents unique physicochemical challenges. The adamantane core is a highly lipophilic, bulky tricyclic cage, while the functional groups (amines, hydroxyls, or their hydrochloride salts) are highly polar. This amphiphilic nature often leads to unpredictable solubility curves, oiling out (liquid-liquid phase separation), and severe polymorphism during crystallization[2].
As a Senior Application Scientist, it is crucial to understand that solvent selection is not merely about yield; it dictates the kinetic vs. thermodynamic control of the crystal lattice. For example, rapidly crashing out memantine hydrochloride using strong antisolvents (like ethers) forces the system into the labile zone, resulting in acicular (needle-like), fluffy crystals (Form I) that trap solvent and exhibit poor bulk flowability[2]. Conversely, utilizing a highly polar, hydrogen-bonding solvent system (like water/ethanol) under slow cooling allows the system to remain within the Metastable Zone Width (MSZW), yielding dense, thermodynamically stable crystals (Form II) that are ideal for downstream formulation[2].
Quantitative Data on Solvent Systems
The table below summarizes field-validated solvent systems for the recrystallization of key adamantane derivatives, highlighting the causal relationship between solvent polarity, crystallization method, and the resulting physical form.
| Target Compound | Primary Solvent | Antisolvent / Co-solvent | Crystallization Method | Resulting Polymorph / Habit | Purity (GC) |
| Memantine HCl | Methanol | Diethyl Ether | Fast Antisolvent Addition | Form I (Spongy/Fluffy) | >99.0% |
| Memantine HCl | Water | Ethanol (5% v/v) | Controlled Cooling | Form II (Dense/Stable) | >99.5% |
| Memantine HCl | Acetone | Water | Reflux & Cooling | Form I (Acicular) | >99.1% |
| 3-Amino-1-hydroxyadamantane | Ethyl Acetate | None | Cooling Crystallization | White Crystalline Powder | >98.5% |
| Amantadine HCl | Ethanol | Toluene | Mixed Solvent Cooling | Crystalline Solid | >99.0% |
Data synthesized from established MSZW studies and patent literature regarding adamantane derivative purification[1][2][3].
Crystallization Workflows and Logic
To ensure reproducibility and scalability, the crystallization process must be treated as a self-validating system. This means incorporating in-process checks (e.g., verifying complete dissolution at reflux, monitoring the onset of nucleation) to confirm that the thermodynamic pathway is proceeding as intended.
Figure 1: Decision matrix and workflow for adamantane derivative solvent selection.
The Role of the Metastable Zone Width (MSZW)
For compounds like memantine hydrochloride, MSZW studies indicate a supersaturation concentration range of 300–365 mg/mL in methanol[4]. If the cooling rate is too rapid, the system bypasses the metastable zone and enters the labile zone, causing spontaneous, uncontrolled nucleation.
Figure 2: Thermodynamic pathways mapping the MSZW during cooling crystallization.
Detailed Experimental Protocols
Protocol A: Thermodynamic Crystallization of Memantine HCl (Form II)
Objective: To produce the dense, thermodynamically stable Form II polymorph, avoiding the fluffy Form I habit that complicates formulation[2]. Mechanism: Water acts as a highly polar solvent that disrupts the rapid hydrogen-bonding networks of the amine salt, forcing a slower, more ordered crystal lattice assembly.
-
Dissolution: In a jacketed reactor, suspend 5.0 g of crude memantine hydrochloride in 40 mL of deionized water (or a 5% water-in-ethanol mixture).
-
Heating: Heat the mixture to 80–85°C under continuous agitation (250 RPM) until complete dissolution is achieved. Self-Validation: The solution must be completely visually clear; any remaining turbidity indicates insoluble impurities that must be hot-filtered.
-
Controlled Cooling: Program the reactor to cool to room temperature (approx. 20–25°C) at a strict linear rate of 1°C/min over 1 hour. This slow cooling ensures the system remains within the MSZW, promoting crystal growth over secondary nucleation.
-
Aging: Maintain the suspension at room temperature for an additional 1 to 3 hours to maximize yield and allow Ostwald ripening.
-
Isolation: Filter the resulting dense crystals under vacuum. Wash the filter cake with 10 mL of chilled deionized water (0–5°C) to displace mother liquor without dissolving the product.
-
Drying: Dry the product in a vacuum oven at 40–50°C until a constant weight is achieved.
Protocol B: Purification of 3-Amino-1-hydroxyadamantane
Objective: To isolate high-purity (>98.5%) 3-amino-1-hydroxyadamantane, a critical intermediate for vildagliptin synthesis[1]. Mechanism: Ethyl acetate provides a steep temperature-dependent solubility curve for this specific amphiphile, allowing high solubility at reflux and near-zero solubility at sub-ambient temperatures[5].
-
Alkaline Precipitation (Pre-treatment): If starting from an acidic reaction quench, adjust the aqueous phase to pH 12–14 using NaOH. Heat to 50°C to precipitate the crude solid, then centrifuge[1].
-
Dissolution: Transfer the crude solid to a round-bottom flask. Add ethyl acetate at a ratio of 10 mL per gram of crude product.
-
Reflux: Heat the suspension to reflux (approx. 77°C) until the solid is fully dissolved.
-
Cooling Crystallization: Remove the heat source and allow the flask to cool naturally to room temperature, then transfer to an ice bath (0–5°C) for 2 hours.
-
Isolation: Collect the white solid powder via vacuum filtration. Wash with a minimal amount of ice-cold ethyl acetate.
-
Analysis: Confirm purity via Gas Chromatography (GC). The target molar yield should be approximately 76–80% with double nitro by-products reduced to <0.03%[1].
Protocol C: Antisolvent Crystallization of Memantine HCl (Form I)
Objective: To intentionally produce the high-surface-area Form I (acicular/fluffy) for specific rapid-dissolution applications. Mechanism: The introduction of a non-polar antisolvent (ether) to a polar solution (methanol or ethanol) rapidly drops the solubility, forcing the system deep into the labile zone and causing kinetic "crash out"[2].
-
Dissolution: Dissolve 5.0 g of memantine hydrochloride in 25 mL of methanol at 50°C.
-
Antisolvent Addition: While maintaining vigorous stirring (400 RPM), rapidly add 50 mL of chilled diethyl ether. Self-Validation: Immediate cloudiness and rapid precipitation of a voluminous white mass will occur.
-
Equilibration: Stir for 30 minutes at room temperature to ensure complete precipitation.
-
Isolation: Filter the fluffy mass. Note that filtration time may be extended due to solvent entrapment in the acicular crystal lattice.
-
Drying: Dry under high vacuum at 40°C. Handle with care, as the resulting powder will be highly static and spongy[2].
References
- EP2097372A1 - Process for the preparation of memantine and its hydrochloric acid salt form - Google Patents Source: Google Patents URL
- WO2005069742A2 - Crystal form ii of memantine hydrochloride - Google Patents Source: Google Patents URL
-
Purification method of memantine hydrochloride Source: Patsnap URL:[Link]
-
Crystallization Conditions and MSZW of Memantine Hydrochloride Source: ResearchGate URL:[Link]
- CN109824524A - A kind of technique preparing 3- amino-1-adamantane alcohol Source: Google Patents URL
Sources
- 1. CN109824524A - A kind of technique preparing 3- amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 2. WO2005069742A2 - Crystal form ii of memantine hydrochloride - Google Patents [patents.google.com]
- 3. Purification method of memantine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Medical Application of 3-Amino-1-Hydroxyadamantane_Chemicalbook [chemicalbook.com]
Application Note: Scalable Synthesis of N-(2-Hydroxyethyl)adamantane-1-carboxamide
Subtitle: An Optimized Protocol for the Amidation of Adamantane-1-carboxylic Acid with 2-Aminoethanol
Introduction & Mechanistic Rationale
The incorporation of the adamantane pharmacophore is a highly effective strategy in modern drug development to enhance lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetrability. The conversion of adamantane-1-carboxylic acid to its 2-aminoethanol amide derivative, N-(2-hydroxyethyl)adamantane-1-carboxamide (CAS: 78743-65-4) 1, presents unique thermodynamic and kinetic challenges.
Causality in Reagent Selection: Direct amidation using standard carbodiimide coupling reagents (e.g., EDC/NHS, DCC) often results in sluggish kinetics and poor yields. This is caused by the extreme steric hindrance imposed by the bulky, rigid tricyclic adamantane cage directly adjacent to the carbonyl carbon (the 1-position). To overcome this thermodynamic barrier, this protocol utilizes a highly reactive two-step approach:
-
Acid Activation: Conversion of the chemically inert carboxylic acid to a highly electrophilic acyl chloride using neat thionyl chloride (
) with catalytic N,N-dimethylformamide (DMF) 2. The DMF reacts with to form the Vilsmeier-Haack intermediate, significantly accelerating the chlorination. -
Nucleophilic Acyl Substitution: The adamantane-1-carbonyl chloride is subsequently reacted with 2-aminoethanol. The reaction is strictly regioselective for the amine over the hydroxyl group due to the higher nucleophilicity of the nitrogen atom, optimized by buffering the system with a non-nucleophilic base like triethylamine (TEA) 3.
Experimental Workflow & Logical Relationships
Figure 1: Two-step synthetic workflow for the amidation of adamantane-1-carboxylic acid.
Reagent Specifications & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Adamantane-1-carboxylic acid | 180.25 | 1.0 | 10.0 g | Substrate |
| Thionyl Chloride ( | 118.97 | Excess | 15.0 mL | Activating Agent |
| N,N-Dimethylformamide | 73.09 | Cat. | 2 drops | Catalyst |
| 2-Aminoethanol | 61.08 | 1.2 | 4.0 mL | Nucleophile |
| Triethylamine (TEA) | 101.19 | 2.0 | 15.5 mL | Acid Scavenger |
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. Visual cues and intermediate isolation steps are included to ensure quality control before proceeding to the next phase.
Phase 1: Synthesis of Adamantane-1-carbonyl chloride
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the highly sensitive acid chloride.
-
Addition: Charge the flask with Adamantane-1-carboxylic acid (10.0 g, 55.5 mmol).
-
Activation: Add Thionyl chloride (15.0 mL, ~200 mmol, excess) directly to the flask at room temperature to create a suspension. Add exactly 2 drops of anhydrous DMF [[2]](). Causality Note: The solution will begin to effervesce as
and gases are evolved. -
Reflux: Heat the mixture to a gentle reflux (80 °C) for 2 hours.
-
Self-Validation Checkpoint 1: The reaction is deemed complete when the opaque suspension transitions into a clear, homogeneous pale-yellow solution, indicating full conversion of the insoluble carboxylic acid 2.
-
Concentration: Cool to room temperature. Distill off excess
under vacuum. To ensure complete removal of and residual , add 20 mL of anhydrous toluene to the residue and evaporate again (co-evaporation). The resulting crude adamantane-1-carbonyl chloride (an off-white solid/oil) must be used immediately in Phase 2.
Phase 2: Regioselective Amidation with 2-Aminoethanol
-
Preparation: In a separate 500 mL round-bottom flask, dissolve 2-aminoethanol (4.0 mL, 66.6 mmol, 1.2 eq) and Triethylamine (15.5 mL, 111.0 mmol, 2.0 eq) in anhydrous Dichloromethane (DCM) (100 mL).
-
Cooling: Chill the solution to 0 °C using an ice-water bath. Causality Note: Cooling is critical to suppress the competing O-acylation (esterification) and to control the highly exothermic nature of the acyl chloride substitution.
-
Coupling: Dissolve the crude adamantane-1-carbonyl chloride from Phase 1 in 30 mL of anhydrous DCM. Add this solution dropwise to the chilled 2-aminoethanol mixture over 30 minutes via an addition funnel [[3]]().
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Downstream Processing & Purification
Figure 2: Downstream liquid-liquid extraction and purification workflow.
-
Quench: Terminate the reaction by adding 50 mL of saturated aqueous
to neutralize excess TEA and unreacted amine. -
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 50 mL).
-
Washing: Wash the combined organic layers sequentially with 1M
(50 mL) to remove residual amine, saturated (50 mL) to remove any trace unreacted adamantane carboxylic acid, and brine (50 mL). -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization: Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes (1:3) to yield the pure amide as a white crystalline solid.
Analytical Characterization & Quality Control
| Analytical Method | Target Observation / Expected Value | Purpose |
| TLC (5% MeOH/DCM) | Reaction completion monitoring | |
| Structural confirmation | ||
| ESI-MS (m/z) | Mass verification | |
| Melting Point | 138 - 140 °C | Purity assessment |
References
-
Sigma-Aldrich Product Catalog. "N-(2-hydroxyethyl)adamantane-1-carboxamide (CAS 78743-65-4)". Sigma-Aldrich. 1
-
US Patent 8835426B2. "Cyclic urea and carbamate inhibitors of 11β-hydroxysteroid dehydrogenase 1". Google Patents. 2
-
Chemistry of Heterocyclic Compounds. "Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof". ResearchGate (2015, 51(2), 139–145). 3
Sources
Application Note: Grignard Reaction Conditions for Adamantane Side-Chain Elongation
Introduction & Strategic Overview
Adamantane derivatives are privileged scaffolds in modern drug discovery, featured prominently in therapeutics such as amantadine, vildagliptin, and adapalene. The bulky, highly lipophilic nature of the tricyclic cage improves metabolic stability and modulates membrane permeability. However, functionalizing the adamantane core—specifically elongating its side chains to explore chemical space and structure-activity relationships (SAR)—presents unique synthetic challenges.
Due to the rigid cage structure, bridgehead carbons (C1, C3, C5, C7) cannot undergo classical
Mechanistic Causality in Adamantane Grignard Chemistry
Elongating an adamantane side chain typically follows one of two logical pathways:
-
Pathway A (Electrophilic Adamantane): Nucleophilic attack of an alkyl/aryl Grignard reagent onto an adamantyl electrophile (e.g., 2-adamantanone or 1-adamantanecarbonyl chloride)[2].
-
Pathway B (Nucleophilic Adamantane): Formation of an adamantyl Grignard reagent (e.g., 1-adamantylmagnesium bromide) followed by trapping with an electrophile[3].
The Wurtz Coupling Dilemma: Pathway B is notoriously difficult. The formation of 1-adamantylmagnesium bromide from 1-bromoadamantane often results in extensive side reactions, including homocoupling (forming biadamantane) or reduction (forming adamantane)[3]. This occurs because the intermediate 1-adamantyl radical is highly stable and prone to dimerization before it can fully insert into the magnesium surface. Therefore, Pathway A is the preferred, self-validating system for routine side-chain elongation in drug development.
Solvent-Induced Chemoselectivity: When reacting 1-adamantanecarbonyl chloride with Grignard reagents to form elongated ketones, solvent choice is critical. Research demonstrates that conducting the reaction in pure tetrahydrofuran (THF) can lead to unwanted ether cleavage products due to the highly reactive nature of the intermediates[4]. Utilizing freshly distilled diethyl ether significantly suppresses these side reactions and improves the yield of the desired 1-adamantyl alkyl ketone[4].
Logical pathways for adamantane side-chain elongation via Grignard chemistry.
Quantitative Data: Yields and Chemoselectivity
The reaction of 1-adamantanecarbonyl chloride with various Grignard reagents can yield either the desired ketone (elongated side chain) or a tertiary alcohol (over-addition). The steric bulk of the adamantane core often acts as a kinetic barrier, naturally halting the reaction at the ketone stage if stoichiometry is controlled[4].
| Adamantyl Substrate | Grignard Reagent ( | Solvent System | Major Product Type | Typical Yield | Mechanistic Note |
| 1-Adamantanecarbonyl Chloride | Ethylmagnesium bromide (1.0 eq) | Diethyl Ether | Ketone (1-Adamantyl ethyl ketone) | 75-85% | Ether prevents THF-cleavage side products. |
| 1-Adamantanecarbonyl Chloride | Methylmagnesium iodide (2.0 eq) | Diethyl Ether | Tertiary Alcohol | >80% | Excess small Grignard overcomes steric hindrance[4]. |
| 2-Adamantanone | Phenylmagnesium bromide (1.2 eq) | THF / Ether | Tertiary Alcohol (2-Phenyl-2-adamantanol) | 85-90% | Nucleophilic attack at the prochiral C2 carbonyl[2]. |
| 1-Bromoadamantane | Magnesium turnings (excess) | THF (long stir) | 1-Adamantylmagnesium bromide | ~81% | Requires 2 days stirring; prone to Wurtz coupling[3]. |
Experimental Protocols
Protocol A: Synthesis of 1-Adamantyl Alkyl Ketones (Side-Chain Elongation via Acyl Chloride)
Self-Validating Principle: By strictly controlling the stoichiometry to 1.0 equivalent of Grignard reagent and maintaining a low temperature (5 °C), the tetrahedral intermediate is thermodynamically stabilized. This prevents a second nucleophilic attack that would yield a tertiary alcohol, ensuring the ketone is the exclusive product[4].
-
Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Substrate Dissolution: Dissolve 5.0 mmol (1.00 g) of 1-adamantanecarbonyl chloride in 40 mL of freshly distilled, anhydrous diethyl ether[4].
-
Cooling: Cool the well-stirred solution to 5 °C using an ice-water bath to stabilize the incoming tetrahedral intermediate[4].
-
Grignard Addition: Add exactly 1.0 equivalent of the desired alkyl Grignard reagent (e.g., ethylmagnesium bromide, typically a 1.0 M solution in diethyl ether) in one portion or dropwise over 5 minutes[4].
-
Reaction Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous
(20 mL). Separate the organic layer, extract the aqueous layer with diethyl ether ( mL), dry the combined organics over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude 1-adamantyl alkyl ketone via flash column chromatography (hexane/ethyl acetate).
Protocol B: Synthesis of 2-Alkyl-2-adamantanols (Side-Chain Elongation via 2-Adamantanone)
Self-Validating Principle: The rigid, cage-like structure of 2-adamantanone directs the stereochemical outcome. The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a stable magnesium alkoxide intermediate that is subsequently protonated to yield the tertiary alcohol[2].
-
Grignard Preparation: Prepare the Grignard reagent (e.g., methylmagnesium chloride) in anhydrous THF or diethyl ether under an inert atmosphere[2].
-
Substrate Addition: Cool the Grignard solution (1.2 equivalents) to 0 °C. Slowly add a solution of 2-adamantanone (1.0 equivalent) dissolved in anhydrous THF dropwise to maintain the internal temperature and prevent exothermic runaway[2].
-
Reflux/Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Depending on the steric bulk of the Grignard reagent, gently reflux the mixture for 1-2 hours to ensure complete conversion[2].
-
Protonation: Cool the flask to 0 °C and carefully quench with a weak acid, typically saturated aqueous
, to protonate the tetrahedral magnesium alkoxide[2]. -
Isolation: Extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, dry over
, and evaporate the solvent to yield the 2-alkyl-2-adamantanol derivative[2].
Step-by-step experimental workflow for the Grignard addition to 2-adamantanone.
Troubleshooting & Critical Parameters
-
Moisture Exclusion: Adamantyl Grignard reagents and alkoxide intermediates are highly sensitive to protic solvents. All glassware must be oven-dried and rigorously purged with argon or nitrogen.
-
Wurtz Coupling Mitigation: If attempting to synthesize 1-adamantylmagnesium bromide directly from 1-bromoadamantane, the reaction must be kept dilute. Highly active magnesium (e.g., Rieke magnesium) or prolonged stirring over excess Mg turnings for up to 48 hours is required to outcompete the dimerization of the adamantyl radical[3].
-
Solvent Cleavage: Avoid using THF as the sole solvent when reacting adamantyl acyl chlorides with Grignard reagents. The highly reactive intermediates can cleave the THF ring, leading to 4-hydroxybutyl-incorporated side products[4].
References
-
Supporting Information for: Synthesis of 1-adamantylmagnesium bromide as its THF adduct[1-AdMgBr(THF)x] , The Royal Society of Chemistry, 3
-
Application Notes and Protocols: Grignard Reaction with 2-Adamantanone , BenchChem, 2
-
Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products , CAS.cz, 4
-
Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks , ResearchGate, 1
Sources
Application Notes and Protocols: Bioconjugation Strategies Utilizing Adamantane Amino Alcohol Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Adamantane Advantage in Bioconjugation
The adamantane moiety, a rigid, diamondoid hydrocarbon, offers a unique set of properties that are increasingly being leveraged in the design of sophisticated bioconjugates.[1][2] Its exceptional metabolic stability and resistance to enzymatic degradation, conferred by its three-dimensional structure, make it an ideal scaffold for linkers in drug delivery systems.[1] Furthermore, the lipophilic nature of the adamantane cage enhances penetration across lipid membranes, a desirable characteristic for intracellular drug delivery.[1] This guide provides a comprehensive overview of bioconjugation strategies employing adamantane amino alcohol linkers, detailing their synthesis, conjugation to biomolecules, and subsequent characterization. The inherent structural features of adamantane can enhance the stability and pharmacokinetic profiles of modified drug candidates.[2]
The primary focus of these application notes is the use of bifunctional adamantane amino alcohol linkers. These linkers possess both an amino and a hydroxyl group, which can be orthogonally protected and selectively functionalized to attach a biomolecule (e.g., an antibody) at one end and a payload (e.g., a small molecule drug) at the other. This modular approach allows for the precise construction of complex therapeutic and diagnostic agents.
Part 1: Synthesis of a Bifunctional Adamantane Amino Alcohol Linker
A key component of this bioconjugation strategy is the synthesis of a versatile adamantane amino alcohol linker. The following protocol outlines the synthesis of a linker with a protected amine and a free hydroxyl group, which can be further activated for conjugation. The synthesis of 3-amino-1-adamantanemethanol from adamantane carboxylic acid has been previously reported and serves as a foundational concept.[3]
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-3-amino-1-adamantanemethanol
This protocol describes the synthesis of a protected adamantane amino alcohol linker, a crucial first step for subsequent functionalization.
Materials:
-
3-Amino-1-adamantanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-1-adamantanol (1 equivalent) in dichloromethane (DCM).
-
Addition of Reagents: Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Protection of the Amine: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(tert-butoxycarbonyl)-3-amino-1-adamantanemethanol.
Rationale for Experimental Choices:
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine.[4] This allows for the selective deprotection of the amine at a later stage without affecting other functional groups.[5][6][7]
-
Triethylamine: TEA acts as a base to neutralize the acid generated during the reaction.
-
Column Chromatography: This purification technique is essential to remove unreacted starting materials and byproducts, ensuring the purity of the linker for subsequent steps.
Part 2: Functionalization of the Linker and Conjugation to a Protein
With the protected adamantane amino alcohol in hand, the next step is to activate the hydroxyl group for conjugation to a payload and then deprotect the amine for conjugation to a protein. This section outlines a two-step process for creating an antibody-drug conjugate (ADC).
Workflow for ADC Synthesis using a Bifunctional Adamantane Amino Alcohol Linker
Caption: Workflow for ADC synthesis using a bifunctional adamantane amino alcohol linker.
Protocol 2: Activation of the Hydroxyl Group and Payload Conjugation
This protocol details the activation of the hydroxyl group of the protected linker and its subsequent conjugation to an amine-containing payload.
Materials:
-
N-(tert-Butoxycarbonyl)-3-amino-1-adamantanemethanol
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Amine-containing payload (e.g., a cytotoxic drug with a primary amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Hydroxyl Activation: Dissolve N-(tert-Butoxycarbonyl)-3-amino-1-adamantanemethanol (1 equivalent) in anhydrous DCM. Add pyridine (1.2 equivalents) and cool the solution to 0°C. Slowly add p-nitrophenyl chloroformate (1.1 equivalents) and stir the reaction at 0°C for 1 hour, then at room temperature for 4 hours.
-
Workup and Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the activated linker by column chromatography.
-
Payload Conjugation: Dissolve the activated linker (1 equivalent) and the amine-containing payload (1.2 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) and stir the reaction at room temperature overnight.
-
Purification: Purify the resulting Boc-protected linker-payload conjugate by reverse-phase HPLC (RP-HPLC).
Protocol 3: Amine Deprotection and Antibody Conjugation
This protocol describes the deprotection of the amine on the linker-payload construct and its subsequent conjugation to an antibody.
Materials:
-
Boc-protected linker-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Boc Deprotection: Dissolve the Boc-protected linker-payload conjugate in a solution of 20-50% TFA in DCM. Stir at room temperature for 1-2 hours.
-
Removal of TFA: Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA.
-
Linker Activation (NHS Ester Formation): Dissolve the deprotected linker-payload (1 equivalent) in anhydrous DMSO. Add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir at room temperature for 2-4 hours to form the NHS ester.
-
Antibody Conjugation: Add the activated linker-payload solution in DMSO (typically a 5-20 fold molar excess) to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Reaction and Quenching: Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purification: Purify the antibody-drug conjugate (ADC) using a size-exclusion chromatography (SEC) column to remove unreacted linker-payload and other small molecules.
Trustworthiness and Self-Validation:
Each step of this protocol includes a purification step (column chromatography, RP-HPLC, SEC) to ensure the purity of the intermediate and final products. The success of each reaction should be validated by analytical techniques such as LC-MS and NMR before proceeding to the next step.
Part 3: Characterization of the Adamantane-Linked Bioconjugate
Thorough characterization of the final ADC is critical to determine its quality, including the drug-to-antibody ratio (DAR), homogeneity, and stability.
Analytical Techniques for ADC Characterization
| Technique | Parameter Measured | Description |
| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | The DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload. |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution and Purity | HIC separates ADC species based on their hydrophobicity. Since the adamantane linker and many payloads are hydrophobic, species with different numbers of conjugated linkers will have different retention times, allowing for the determination of the DAR distribution. |
| Size-Exclusion Chromatography (SEC) | Aggregation and Fragmentation | SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight aggregates and low molecular weight fragments in the ADC preparation.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact Mass and DAR Confirmation | LC-MS analysis of the intact or reduced ADC provides precise mass information, confirming the covalent attachment of the linker-payload and allowing for the accurate determination of the DAR.[8][9][10][11] |
| Reversed-Phase HPLC (RP-HPLC) | Purity and Stability | RP-HPLC is used to assess the purity of the final ADC and to monitor its stability over time by detecting the release of the free payload. |
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. The different peaks correspond to the antibody with varying numbers of conjugated linker-payloads (DAR 0, 2, 4, etc.). Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.
Visualizing the Conjugation and Characterization Workflow
Caption: Workflow for the synthesis and characterization of an ADC with an adamantane amino alcohol linker.
Conclusion and Future Perspectives
Adamantane amino alcohol linkers represent a promising platform for the development of next-generation bioconjugates. Their inherent stability and lipophilicity offer potential advantages in terms of pharmacokinetics and cellular uptake. The protocols outlined in this guide provide a framework for the synthesis, conjugation, and characterization of these novel constructs. Further research into optimizing the linker length, attachment chemistry, and payload release mechanisms will undoubtedly expand the utility of adamantane-based bioconjugation strategies in the fields of targeted therapy and diagnostics. The unique properties of adamantane-based drug conjugates, such as resistance to metabolic degradation, can lead to an enhanced half-life and reduced dosing frequency.[1]
References
-
Wong, D. L., & Stow, S. M. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Agilent Technologies, Inc. [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 4(5), 637-647. [Link]
-
Waters Corporation. (2015). Advanced characterization of antibody-drug conjugates by LC-MS. [Link]
-
Zoidis, G., et al. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022-5030. [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]
-
Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. [Link]
-
van der Broek, J. A., et al. (2026). Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. Analytical Chemistry. [Link]
-
Schneider, S. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Agilent Technologies, Inc. [Link]
-
MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Google Patents. (n.d.). CN101798270B - Method for preparing 3-amino-1-adamantane alcohol.
-
Belaya, N. V., et al. (2019). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 20(20), 5163. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
- 1. Synthesis of Sterically Congested 2,2'-Bi(Adamantyl)-Based Alcohol and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Adamantane Derivatives
Ticket #ADAM-001: Detection Strategies for Non-Chromophoric Adamantanes
Status: Active Assigned Specialist: Senior Application Scientist Topic: Overcoming the lack of UV-Vis response in adamantane-based compounds (e.g., Memantine, Amantadine, Tromantadine).
The Core Challenge: Why UV Fails
Adamantane (
-
The Symptom: Injecting Memantine or Amantadine into a standard HPLC-UV system at 254 nm yields a flat baseline.[1]
-
The "False" Solution: Attempting detection at 190–200 nm.[1]
-
Why it fails: Most organic solvents (Methanol, Acetonitrile) and buffers absorb heavily in this region (UV cutoff), causing massive baseline noise that obscures the analyte.
-
Expert Directive: Do not attempt low-UV detection (<205 nm) for trace analysis. You must either add a chromophore (derivatization) or change the detection physics (CAD/ELSD/MS/RI).[1][2]
Method Selection: Decision Matrix
Before selecting a protocol, determine your laboratory's constraints and analytical goals (e.g., trace impurities vs. assay).[1]
Figure 1: Decision tree for selecting the optimal detection strategy based on chemical structure and analytical requirements.
Protocol A: Pre-Column Derivatization (The "Gold Standard" for UV)
Best For: Impurity profiling, biological samples, and labs limited to standard HPLC-UV/DAD systems. Mechanism: Reagents like FMOC-Cl react with the amine group on the adamantane cage to attach a highly fluorescent/UV-absorbing fluorenyl tag.[1]
Standard Operating Procedure (FMOC-Cl Method)
| Parameter | Specification |
| Reagent | 9-Fluorenylmethyl chloroformate (FMOC-Cl) |
| Target Analyte | Memantine, Amantadine (Primary Amines) |
| Detection | Fluorescence (Ex: 265 nm, Em: 315 nm) OR UV @ 265 nm |
| LOD | ~1–10 ng/mL (Fluorescence is 10x more sensitive than UV) |
Workflow Steps:
-
Buffer Prep: Prepare 0.2 M Borate Buffer, adjusted to pH 8.5 – 9.0 with NaOH. Critical: High pH ensures the amine is unprotonated and reactive.
-
Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (ACN) at 5 mM concentration.
-
Reaction:
-
Quenching (Crucial): Add 50 µL of 1-aminoadamantane or Glycine to react with excess FMOC-Cl. Why? FMOC-Cl itself absorbs UV; quenching prevents the "reagent peak" from masking early eluters.
-
Injection: Inject 10 µL into the HPLC.
Troubleshooting Derivatization:
-
Issue: Multiple peaks for one analyte.
-
Fix: Check reaction time. Incomplete reaction leads to mono- vs. di-substituted forms if the analyte has multiple amines (rare for adamantanes, but possible with impurities).[1]
-
-
Issue: Precipitation in the vial.
-
Fix: The FMOC derivative is hydrophobic.[1] Ensure the final mixture is at least 50% organic (ACN/MeOH) to keep the derivative in solution.
-
Protocol B: Charged Aerosol Detection (CAD) / ELSD
Best For: Formulation analysis, cleaning validation, and "dilute-and-shoot" workflows.[1] Mechanism: The mobile phase is nebulized and evaporated.[1][3][4] Remaining analyte particles are charged (CAD) or scatter light (ELSD).[1][5]
Comparative Performance Data
| Feature | ELSD (Evaporative Light Scattering) | CAD (Charged Aerosol Detector) |
| Response | Exponential (Log-Log linear) | Linear (over 4 orders of magnitude) |
| Sensitivity | Good (Low µg/mL) | Excellent (High ng/mL) |
| Uniformity | Varies by particle size | Highly uniform (Mass dependent) |
| Gradient | Compatible | Compatible (requires compensation) |
CAD/ELSD Optimization Guide
-
Mobile Phase Volatility: You MUST use volatile buffers.[1]
-
Gas Supply: Nitrogen must be purity grade >99% to prevent baseline noise.[1]
-
Drift Tube Temperature:
-
Set to 35°C–50°C.
-
Note: Adamantane sublimes easily.[1] If the temperature is too high, you will lose the analyte during the evaporation stage. Start low (35°C).
-
Figure 2: Workflow of Charged Aerosol Detection.[1][6] Note that solvent evaporation must occur without sublimating the adamantane derivative.
Protocol C: Mass Spectrometry (LC-MS)
Best For: Trace impurities, degradation products, biological matrices (plasma/urine).[1]
Ionization Source Selection:
-
ESI (Electrospray Ionization):
-
Works well for Memantine and Amantadine because they are amines and protonate easily (
).[1]
-
-
APCI (Atmospheric Pressure Chemical Ionization):
Key MS Settings (Memantine Example):
-
Mode: Positive Ion (
) -
SIM Ion: m/z 180.2 (Memantine
) -
Fragmentor Voltage: 100–120V (Adamantane cages are stable, but high energy can fragment the cage).[1]
Troubleshooting & FAQs
Q1: I am using Refractive Index (RI) detection, but the baseline drifts uncontrollably.
-
Cause: RI is extremely sensitive to temperature and mobile phase composition changes.[1]
-
Solution:
-
Ensure the column oven and detector cell are within 0.1°C of each other (e.g., both at 35°C).
-
Recycle Mode: Recirculate the mobile phase into the reservoir for 1 hour before starting to achieve thermal equilibrium.
-
Isocratic Only: You cannot run a gradient with RI.
-
Q2: My FMOC-Memantine peak area is not linear with concentration.
-
Cause: Reagent depletion.[1]
-
Solution: The molar ratio of FMOC to Amine must be at least 10:1 .[1] If you have high-concentration samples, the FMOC is being consumed completely, flattening the calibration curve. Increase FMOC concentration.
Q3: Can I use UV detection at 210 nm with a Phosphate buffer?
-
Analysis: Technically yes, but risky.[1]
-
Risk: Phosphate is transparent at 210 nm, but Memantine has a very low extinction coefficient there.[1] The signal-to-noise ratio will be poor (LOD > 100 µg/mL).[1] This is only acceptable for dissolution testing of high-dose tablets, not for impurities.[1]
Q4: Why does my CAD signal drop when I increase the organic solvent in the gradient?
-
Cause: Transport efficiency.[1] Organic solvents nebulize differently than water.[1]
-
Solution: Use a Post-Column Inverse Gradient .[1][8] A secondary pump adds solvent to ensure the detector always sees the same organic/aqueous ratio, maintaining uniform response.[8]
References
-
Jalalizadeh, H. et al. (2014).[1] "A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene." Scientia Pharmaceutica.
-
Thermo Fisher Scientific. (2024).[1] "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" AnalyteGuru.
-
BenchChem. (2025).[1][9] "Technical Support Center: Analysis of Adamantane Compounds." BenchChem Technical Guides.
-
Souri, E. et al. (2014).[1] "Optimization of a derivatization method for the determination of memantine in dosage forms by HPLC." ResearchGate.[1][10]
-
Separation Science. (2025). "Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI." SepScience.
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
TLC visualization stains for adamantyl amines (Ninhydrin, Iodine, PMA)
This guide serves as a specialized technical support resource for the Thin Layer Chromatography (TLC) visualization of adamantyl amines (e.g., Amantadine, Memantine, Rimantadine). It addresses the unique challenges posed by the steric bulk and lipophilicity of the adamantane cage.
Topic: Optimization & Troubleshooting of Ninhydrin, Iodine, and PMA Stains Target Analytes: 1-Adamantylamine (Amantadine), 3,5-Dimethyl-1-adamantylamine (Memantine), and related derivatives.
Executive Summary: The Adamantane Challenge
Adamantyl amines present a specific detection paradox:
-
UV Inactivity: They lack conjugated
-systems, making them invisible under standard UV . -
Steric Hindrance: The bulky tricyclic adamantane cage shields the amine group, significantly retarding the kinetics of colorimetric reactions (like Ninhydrin) that rely on nucleophilic attack.
-
Lipophilicity: Their "greasy" nature causes them to streak or bind tightly to silica, requiring modified solvent systems.
This guide provides optimized protocols and troubleshooting for three common stains, ranked by their utility for this specific chemical class.
Stain Selection Matrix
| Feature | Ninhydrin | Iodine ( | Phosphomolybdic Acid (PMA) |
| Primary Mechanism | Condensation (Nucleophilic Attack) | Physical Adsorption / Charge Transfer | Redox (Oxidation of amine) |
| Adamantyl Sensitivity | Moderate to Low (Slow kinetics due to sterics) | High (Lipophilic affinity) | High (Universal oxidant) |
| Selectivity | Specific to Amines | Non-specific (Universal) | Broad (Amines, Alcohols, Lipids) |
| Spot Color | Pink/Purple (Ruhemann’s Purple) | Brown/Yellow (Transient) | Dark Blue/Green on Yellow |
| Destructive? | Yes | No (Reversible) | Yes |
| Heating Required? | Yes (Critical for adamantyls) | No | Yes (Vigorous) |
Detailed Protocols & Mechanisms
A. Ninhydrin: The Specificity Standard
Use for: Confirming the presence of a primary amine.
The Mechanism:
Ninhydrin reacts with primary amines to form Ruhemann’s Purple .[1][2][3] For standard amines, this is rapid. For adamantyl amines, the bulky cage at the
-
Result: Spots develop slowly and may appear faint pink rather than deep purple.
Optimized Protocol:
-
Preparation: Dissolve 1.5 g Ninhydrin in 100 mL
-butanol. Add 3.0 mL Acetic Acid (Acid catalysis is crucial to protonate the leaving group but must be balanced). -
Application: Dip the dried plate completely.
-
Development: Heat at 110°C for 3-5 minutes .
-
Note: Unlike amino acids which stain at 80°C, adamantyl amines require higher activation energy to overcome the steric barrier.
-
B. Iodine (
): The Lipophilic Tracker
Use for: Quick, non-destructive location of the adamantane core.
The Mechanism: Iodine forms reversible charge-transfer complexes with the lone pair of the amine nitrogen and intercalates into the lipophilic adamantane lattice.
-
Result: Brown spots appear almost instantly on a yellow background.[4]
Optimized Protocol:
-
Chamber: Use a glass jar with silica gel and solid iodine crystals. Allow vapor to saturate for 15 mins.
-
Application: Place the dried TLC plate in the jar for 30-60 seconds.
-
Visualization: Remove and immediately circle spots with a pencil. The stain will fade (sublime) within minutes.
C. PMA (Phosphomolybdic Acid): The High-Contrast Option
Use for: High sensitivity detection when Ninhydrin is too faint.
The Mechanism: PMA acts as a universal oxidizing agent. It oxidizes the amine (and the adamantane skeleton to a lesser extent), while the Molybdenum (VI) is reduced to Molybdenum (V) oxides (Molybdenum Blue).
-
Result: Dark blue/black spots on a yellow-green background.[4]
Optimized Protocol:
-
Preparation: 10 g Phosphomolybdic acid in 100 mL Ethanol.
-
Application: Dip the plate or spray heavily.[5]
-
Development: Heat at 120°C - 140°C until spots appear.
-
Critical: Stop heating immediately when the background starts turning green/blue to maintain contrast.
-
Troubleshooting & FAQs
Q1: My adamantyl amine spots are barely visible with Ninhydrin, even after heating. Why? A: This is a classic "Steric Shielding" issue. The bridgehead carbon of the adamantane group prevents the bulky ninhydrin molecule from easily accessing the nitrogen.
-
Fix: Switch to PMA . If you must use Ninhydrin (e.g., for specificity), add Cadmium Acetate (0.5 g) to your Ninhydrin solution. The metal ion coordinates with the intermediate, stabilizing the complex and enhancing the color intensity (often shifting it to red/orange).
Q2: The Iodine spots disappeared before I could take a picture. Can I restain? A: Yes. Iodine staining is reversible.
-
Fix: Place the plate back in the chamber. However, if you plan to use a second stain (like Ninhydrin) on the same plate, ensure all Iodine has sublimed (plate returns to white) before applying the second reagent, as residual Iodine can oxidize the Ninhydrin intermediates.
Q3: The PMA stain turned the whole plate dark blue. Is my sample ruined? A: You have "scorched" the plate. PMA is heat-sensitive.[6]
-
Fix: Repeat the experiment. This time, use a heat gun instead of a hot plate. Move the heat gun constantly. Stop heating the moment you see the faint outline of spots. The reaction will continue for a few seconds using residual heat.
Q4: I see "streaking" instead of distinct spots. A: Adamantyl amines are basic and interact strongly with the acidic silanols on the silica plate.
-
Fix: Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your elution solvent (mobile phase). This neutralizes the silica surface, allowing the amine to migrate as a tight band.
Decision Logic: Stain Selection Workflow
The following diagram illustrates the logical flow for selecting the appropriate visualization method based on your specific analytical needs.
Caption: Decision tree for selecting the optimal visualization reagent based on analytical requirements (Specificity vs. Sensitivity).
References
- Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Standard reference for stain mechanisms).
-
Askal, H. F., et al. (2008).[7] Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Journal of Chromatographic Science. Retrieved from [Link] (Validates difficulty of UV detection and use of modified stains for adamantanes).
- Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
Sources
- 1. chem.mst.edu [chem.mst.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 6. TLC stains [reachdevices.com]
- 7. researchgate.net [researchgate.net]
Improving aqueous solubility of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with formulating (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol .
This compound presents a classic formulation paradox: it possesses a highly polar, ionizable 2-aminoethanol side chain attached to an extremely bulky, lipophilic adamantane cage. Because the adamantane moiety dominates the molecule's hydration thermodynamics, the intrinsic aqueous solubility (
Below is our comprehensive troubleshooting guide, data summary, and validated protocols to help you achieve stable, biologically compatible aqueous solutions.
Section 1: Troubleshooting FAQs
Q1: I dissolved the compound in 100% DMSO at 50 mM, but when I spike it into my cell culture media (pH 7.4), it instantly turns cloudy. Why?
A: You are observing solvent-shift precipitation. While DMSO perfectly solvates the lipophilic adamantane core, cell culture media is predominantly water. As the DMSO rapidly diffuses into the bulk aqueous phase, the local concentration of your compound vastly exceeds its intrinsic aqueous solubility. This thermodynamic instability causes rapid nucleation and precipitation.
Solution: You must either keep the final DMSO concentration below 0.5% (which limits your top dose) or pre-complex the compound using a supramolecular carrier like
Q2: Can I just lower the pH of my buffer to 3.0 to dissolve it? A: Yes, but with severe biological caveats. The primary amine on the side chain has a pKa of approximately 9.5. Lowering the pH to 3.0 fully protonates the amine, converting the free base into a highly soluble cation. However, if your downstream application requires physiological pH (e.g., cell assays), neutralizing the solution back to pH 7.4 will deprotonate the amine, causing the compound to immediately crash out. Acidic solubilization is only viable if your assay tolerates low pH.
Q3: Why do you recommend
Section 2: Quantitative Data Summary
The following table summarizes the expected outcomes of various solubilization strategies to help you select the appropriate method for your assay.
| Solubilization Strategy | Primary Mechanism of Action | Estimated Solubility Limit | Biological Compatibility | Key Limitation |
| Free Base in Water (pH 7.4) | Intrinsic solvation | < 0.1 mM | High | Practically insoluble; forms aggregates. |
| Co-solvency (10% DMSO) | Disruption of water H-bond network | ~1.0 - 2.0 mM | Moderate (DMSO toxicity) | High risk of precipitation upon dilution. |
| pH Adjustment (pH 3.0) | Amine protonation (Ionization) | > 50 mM | Low (Acidic stress) | Cannot be neutralized without precipitation. |
| HP- | Host-guest supramolecular inclusion | > 20 mM | High (FDA-approved) | Requires incubation time for complexation. |
| Salt Formation (Mesylate) | Crystal lattice energy reduction | > 100 mM | High | Requires an upfront synthetic/drying step. |
Section 3: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation steps, as optical clarity alone does not guarantee true molecular dissolution (it may merely indicate a colloidal suspension).
Protocol A: Preparation of a 10 mM Aqueous Stock via HP- -CD Complexation
Use this protocol for in vitro cell assays where organic solvents are prohibited.
-
Stoichiometric Weighing: Weigh out (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol and Hydroxypropyl-
-cyclodextrin (HP- -CD). Use a 1:2 molar ratio (Drug:CD). Causality: An excess of CD pushes the thermodynamic equilibrium entirely toward the complexed state, minimizing free drug. -
Carrier Dissolution: Dissolve the HP-
-CD completely in your target aqueous buffer (e.g., PBS, pH 7.4) first. -
Guest Incorporation: Add the adamantane derivative to the stirring HP-
-CD solution. The solution will initially appear milky. -
Thermodynamic Incubation: Sonicate the mixture for 15 minutes to break up macroscopic aggregates, increasing the surface area. Then, incubate the solution at 37°C with orbital shaking for 2 to 4 hours. Causality: The interior of the cyclodextrin cavity is occupied by high-energy water molecules. Displacing these with the adamantane cage requires overcoming an activation energy barrier; mild heat accelerates this exchange.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.
-
Validation (Critical): Analyze a 100 µL aliquot via Dynamic Light Scattering (DLS). A successful true inclusion complex will show a particle size distribution of < 2 nm. If you observe peaks > 10 nm, you have formed micelles or colloidal aggregates, and the incubation time must be extended.
Protocol B: In Situ Mesylate Salt Formation for High-Concentration Dosing
Use this protocol for in vivo dosing where high concentrations and low injection volumes are required.
-
Suspension: Suspend the free base compound in LC-MS grade water.
-
Titration: Slowly add 1.05 molar equivalents of Methanesulfonic acid (MsOH) while stirring vigorously. Causality: We use MsOH instead of HCl because hydrochloride salts of highly lipophilic compounds often suffer from the "common ion effect" in physiological fluids (which are rich in chloride ions), which artificially depresses their solubility. Mesylate salts avoid this and possess lower crystal lattice energies.
-
Agitation: Stir for 30 minutes at room temperature until the solution achieves perfect optical clarity.
-
Lyophilization: Freeze the solution on dry ice and lyophilize for 24-48 hours to obtain the solid mesylate salt powder.
-
Validation: Reconstitute a small amount of the powder in PBS (pH 7.4). Measure the final pH to ensure it remains physiological (7.2 - 7.4). The powder should dissolve instantaneously.
Section 4: Decision Workflow
Use the following logic tree to determine the optimal formulation strategy based on your experimental constraints.
Workflow for selecting the optimal solubilization strategy based on downstream experimental needs.
References
- Adamantane - Wikipedia - Wikipedia.
- Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - MDPI.
- The effect of intravenous sulfobutylether7 -β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds - PubMed (NIH).
- Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Deriv
Sources
Technical Support Center: Resolving Enantiomers of 1-(adamantan-1-yl)-2-aminoethan-1-ol by Chiral HPLC
Welcome to the technical support center for the chiral resolution of 1-(adamantan-1-yl)-2-aminoethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The content is structured to address specific experimental challenges, explaining the scientific principles behind the recommended solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides foundational knowledge for setting up a successful chiral separation.
Q1: What are the primary challenges in the chiral separation of 1-(adamantan-1-yl)-2-aminoethan-1-ol?
A1: The main challenges stem from the molecule's structure: the bulky, non-polar adamantane cage and the polar amino alcohol group. This combination can lead to weak interactions with the chiral stationary phase (CSP) and poor peak shape. The lack of a strong chromophore also presents detection challenges, sometimes necessitating derivatization.[1]
Q2: Which type of chiral stationary phase (CSP) is most suitable for this separation?
A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are generally the most successful for separating amino alcohols.[2][3][4] Specifically, columns with phenylcarbamate derivatives on the polysaccharide backbone have shown broad applicability.[5] Pirkle-type and cyclodextrin-based columns can also be effective.[2][6][7] An initial screening of a few different polysaccharide-based columns is a prudent starting point.[8]
Q3: What is a typical starting mobile phase for method development?
A3: For normal-phase chromatography on a polysaccharide-based CSP, a good starting point is a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol.[9] A common initial ratio is 90:10 (hexane:IPA) with the addition of a basic additive like 0.1% diethylamine (DEA) to improve the peak shape of the basic amino alcohol.[2][10][11]
Q4: Is derivatization necessary for the analysis of 1-(adamantan-1-yl)-2-aminoethan-1-ol?
A4: Not always, but it can be beneficial. If direct separation is unsuccessful or if UV detection sensitivity is low, derivatization can be a valuable strategy.[2] Derivatizing the amino group can introduce a chromophore for better detection and can also enhance the interactions with the CSP.[12] However, it adds an extra step to the sample preparation and may introduce other complexities.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chiral HPLC separation of 1-(adamantan-1-yl)-2-aminoethan-1-ol.
Problem 1: No Enantiomeric Resolution (Single Peak)
If you are observing a single, unresolved peak, it indicates that the chiral recognition is insufficient under the current conditions.
Root Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the correct stereochemical environment to interact differently with the two enantiomers.
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for modulating the interactions between the analyte and the CSP.
-
Solution 1 (Adjust Alcohol Modifier): Systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase.[2] Decreasing the alcohol content generally increases retention and can improve resolution, but may also lead to peak broadening.[2]
-
Solution 2 (Change Alcohol Modifier): If adjusting the concentration is not effective, switch the alcohol modifier. For example, if you are using IPA, try ethanol, as this can alter the selectivity.[3][9]
-
-
Insufficient Analyte-CSP Interaction: The bulky adamantane group might sterically hinder the necessary interactions for chiral recognition.
-
Solution: Consider derivatization to introduce functional groups that can participate in stronger interactions (e.g., π-π interactions) with the CSP.[2]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. yakhak.org [yakhak.org]
- 6. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. ymc.co.jp [ymc.co.jp]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. benchchem.com [benchchem.com]
- 11. chem.purdue.edu [chem.purdue.edu]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Adamantyl Ketone Reduction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the reduction of adamantyl ketones. This guide is structured to assist researchers, chemists, and drug development professionals in diagnosing and resolving common issues that lead to low yields in this critical synthetic transformation. The bulky and sterically hindered nature of the adamantyl moiety presents unique challenges compared to the reduction of simpler aliphatic or aryl ketones. This document provides in-depth, experience-driven insights in a direct question-and-answer format.
Section 1: Foundational Troubleshooting - First Principles Check
Before delving into reaction-specific parameters, it's crucial to rule out common experimental errors that frequently contribute to low yields.[1][2] A systematic review of these fundamentals can often solve the problem without further optimization.
Q1: My reduction of an adamantyl ketone has a very low yield, and I've mostly recovered my starting material. Where should I begin my investigation?
A1: Start with the most fundamental aspects of your experimental setup. Overlooking these basics is a common source of failed reactions.
Initial Troubleshooting Checklist:
| Area of Concern | Key Checks & Rationale |
| Starting Material Purity | Purity Verification: Confirm the purity of your adamantyl ketone via NMR, GC-MS, or melting point. Rationale: Impurities from the ketone's synthesis, such as unreacted starting materials or side-products, can interfere with the reduction.[1][3] For instance, residual acidic impurities can quench the hydride reagent. |
| Reagent & Solvent Quality | Reducing Agent: Use a freshly opened bottle of the reducing agent (e.g., Sodium Borohydride) or one that has been properly stored. Solvents: Ensure solvents are anhydrous. Rationale: Hydride reagents like NaBH₄ and especially LiAlH₄ are sensitive to moisture.[1] Water will consume the reagent, reducing the effective stoichiometry and lowering the yield. |
| Reaction Atmosphere | Inert Gas: For moisture-sensitive reactions, especially with potent hydrides like LiAlH₄, ensure your glassware is properly flame- or oven-dried and the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon).[1] Rationale: Atmospheric moisture is a primary cause of reagent decomposition. |
| Temperature Control | Consistent Temperature: Verify that the reaction temperature is maintained as intended. For exothermic additions, ensure the reagent is added slowly to a cooled solution.[1] Rationale: The reduction of sterically hindered ketones can be sluggish at low temperatures. Conversely, adding the reagent too quickly can cause localized heating, potentially leading to side reactions. |
Troubleshooting Workflow: The First 60 Minutes
This workflow helps systematically identify the root cause of low yields.
Sources
Technical Support Center: Overcoming Steric Hindrance in Adamantane Functionalization
Welcome to the Technical Support Center for adamantane chemistry. The rigid, highly symmetrical tricyclo[3.3.1.1^{3,7}]decane (adamantane) cage presents unique steric challenges. While its lipophilicity and structural stability make it highly desirable in drug development and materials science, functionalizing adamantane often leads to low yields, poor regioselectivity, or complete reaction failure.
As a Senior Application Scientist, I have designed this guide to provide causal explanations, troubleshooting steps, and field-validated protocols to help you overcome these steric barriers.
Part 1: Fundamentals & FAQs
Q1: Why do standard substitution reactions fail on the adamantane scaffold? A1: The failure of standard substitutions is fundamentally tied to the rigid cage geometry, which dictates different steric rules for different carbon positions:
-
At the tertiary (bridgehead, 1-position) carbons: Classic
reactions are geometrically impossible. The cage structure completely blocks the backside attack required for a Walden inversion.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
At the secondary (methylene, 2-position) carbons: While theoretically possible,
reactions are extremely slow. The approach of reagents to the secondary C–H groups leads to severe 1,3-diaxial steric interactions from the surrounding cage, effectively shielding the carbon from bulky nucleophiles[1].
Q2: How can I selectively functionalize the bridgehead position without relying on
-
Carbocation Pathways (
): Adamantane forms highly stable tertiary carbocations at the bridgehead. Using superacids or Lewis acids facilitates rapid substitution[2]. -
Radical C-H Functionalization: Hydrogen Atom Transfer (HAT) combined with photoredox catalysis selectively targets the tertiary C-H bonds due to their lower bond dissociation energy (BDE) and the stability of the resulting tertiary radical[3].
Q3: My functionalization of 2-adamantyl derivatives is yielding elimination byproducts instead of the desired substitution. How do I fix this? A3: Because the 2-position is sterically hindered, bulky nucleophiles often act as bases rather than nucleophiles, leading to elimination. To resolve this, use highly reactive, less sterically demanding reagents (e.g., methyl iodide instead of larger alkyl halides) and strictly control the temperature. For etherification, a carefully optimized Williamson ether synthesis using sodium hydride in anhydrous THF is recommended[4].
Part 2: Troubleshooting Guide & Experimental Workflows
Workflow 1: Photoredox-Mediated HAT for Bridgehead C-H Functionalization
Symptom: Traditional undirected oxidation yields complex mixtures, or cross-coupling attempts fail due to steric clash at the transition metal center. Root Cause: Transition metal catalysts struggle to undergo oxidative addition or reductive elimination with bulky adamantyl groups. Solution: Employ a dual-catalytic photoredox and HAT system. The HAT catalyst generates a sterically accessible adamantyl radical, which can then be trapped by electron-deficient olefins or cross-coupled, bypassing metal-coordination bottlenecks[5].
Table 1: Quantitative Parameters for HAT C-H Alkylation
| Parameter | Value / Condition | Impact on Yield / Selectivity |
| Target Bond | Tertiary (3°) C-H (Bridgehead) | Preferred due to lower BDE and radical stability. |
| Photocatalyst | Iridium-based (e.g., Ir-2) | Provides sufficient oxidation potential for the HAT catalyst. |
| HAT Catalyst | Quinuclidine derivative (e.g., Q-3) | High chemoselectivity for adamantane over other aliphatic C-H bonds. |
| Light Source | 456 nm LED lamps | Ensures selective excitation of the photocatalyst. |
| Reaction Time | 8 – 48 hours | Dependent on the steric bulk of the radical trap. |
Data synthesized from established 5[5].
Step-by-Step Protocol: Visible-Light C-H Alkylation of Adamantane
-
Preparation: In a nitrogen-filled glovebox, add adamantane (1.0 equiv), the electron-deficient olefin (limiting reagent, 0.5 mmol), the HAT catalyst (quinuclidine derivative, 10 mol%), and the Iridium photocatalyst (1-2 mol%) to an oven-dried vial.
-
Solvent Addition: Dissolve the mixture in degassed, anhydrous solvent (typically acetonitrile or a fluorinated solvent to avoid competing HAT).
-
Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 456 nm blue LEDs.
-
Reaction: Stir the mixture vigorously at room temperature under irradiation for 24 hours. The generation of the adamantyl radical bypasses the steric constraints of traditional metal-insertion[3].
-
Workup: Quench the reaction by exposing it to air, concentrate under reduced pressure, and purify via flash column chromatography.
Photoredox-mediated HAT pathway for adamantane functionalization.
Workflow 2: Williamson Ether Synthesis at the Secondary (2-Position)
Symptom: Attempting to synthesize 2-alkoxyadamantanes results in unreacted starting material or elimination byproducts. Root Cause: The 2-adamantanol hydroxyl group is sterically shielded by the 1,3-diaxial hydrogens of the cage. Attempting to use bulky alkyl halides for etherification will fail due to the inability of the alkoxide to approach the electrophile[1]. Solution: Use the Williamson ether synthesis with highly reactive, unhindered primary electrophiles (like methyl iodide) and carefully control the deprotonation step to ensure complete alkoxide formation[4].
Table 2: Parameters for 2-Methoxyadamantane Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Adamantanol | [4] |
| Reagents | NaH (60% dispersion), | [4] |
| Molar Ratio (Alcohol:NaH: | 1.0 : 1.2 : 1.5 | [4] |
| Solvent | Anhydrous THF | [4] |
| Deprotonation Temp | 0 °C to Room Temperature | [4] |
| Alkylation Temp | 0 °C to 60 °C | [4] |
| Reaction Time | 4-6 hours | [4] |
Step-by-Step Protocol: Synthesis of 2-Methoxyadamantane
-
Deprotonation: Suspend sodium hydride (NaH, 1.2 equiv) in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Alkoxide Formation: Dissolve 2-adamantanol (1.0 equiv) in anhydrous THF. Slowly add this solution dropwise to the NaH suspension[4].
-
Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour until hydrogen gas evolution ceases, ensuring complete formation of the sterically hindered sodium 2-adamantoxide.
-
Alkylation: Recool the reaction to 0 °C. Add methyl iodide (1.5 equiv) dropwise. The small size of the methyl group is critical here; larger electrophiles will suffer from steric repulsion[4].
-
Completion: Heat the reaction to 60 °C (if necessary) and monitor via TLC (typically 4-6 hours).
-
Workup: Quench carefully with deionized water at 0 °C. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure[4].
Diagnostic logic tree for overcoming steric hindrance in adamantane.
References
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing). 1
-
Adamantane - Wikipedia. 2
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer - ResearchGate. 3
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer - ChemRxiv. 5
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report - NASA.
-
Application Notes and Protocols for the Williamson Ether Synthesis of 2-Adamantyl Ethers - Benchchem. 4
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Lipophilic Amines Using Acid-Base Extraction
Welcome to the technical support center for the purification of lipophilic amines. This guide is designed for researchers, scientists, and drug development professionals who utilize acid-base extraction in their workflows. Here, we will address common challenges and frequently asked questions, providing not just solutions, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues you may encounter during the acid-base extraction of lipophilic amines.
Q1: I've performed the acidic wash, but my lipophilic amine is not moving into the aqueous layer. What's going wrong?
A1: The Core Principle: Protonation and Polarity
The fundamental principle of acid-base extraction for amines is to convert the basic, non-polar (lipophilic) amine into its corresponding ammonium salt.[1][2][3] This salt is an ionic species and therefore, significantly more soluble in the polar aqueous phase than in the non-polar organic phase.[1][2][4] If your amine is not partitioning into the aqueous layer, the protonation is likely incomplete.
Troubleshooting Steps & Scientific Rationale:
-
Verify the Aqueous pH: The most common reason for incomplete extraction is an insufficiently acidic aqueous phase. For effective protonation, the pH of the aqueous solution should be at least 2 pH units below the pKa of the amine's conjugate acid (the ammonium ion).[5] For most simple alkyl amines, the pKa of their conjugate acids is in the range of 9.5-11.0.[6][7] Therefore, a pH of 2-4 is generally sufficient. Use pH paper or a calibrated pH meter to confirm the acidity of your aqueous layer after mixing.
-
Consider the Amine's pKa: Not all amines are created equal. Arylamines and heterocyclic amines are considerably weaker bases than alkylamines.[7] For example, the pKa of the anilinium ion (the conjugate acid of aniline) is around 4.6. To effectively extract aniline into the aqueous phase, you would need a much more acidic solution (pH < 2.6). Always research the pKa of your specific amine to determine the optimal pH for extraction.
-
Increase the Acid Concentration or Volume: If the pH is not low enough, you may need to use a more concentrated acid solution (e.g., switch from 1 M HCl to 2 M HCl) or perform multiple extractions with fresh acidic solution.[2][5] Each extraction will remove a fraction of the amine, and multiple passes will improve the overall efficiency.
-
Insufficient Shaking (Agitation): The transfer of the amine from the organic to the aqueous phase is a surface area-dependent process. Ensure you are shaking the separatory funnel vigorously for 1-2 minutes to maximize the interaction between the two phases.[5] Remember to vent the funnel frequently to release any pressure buildup.[8]
Key Takeaway: The driving force for the extraction is the dramatic change in polarity upon protonation. Insufficient acidity is the primary culprit when this fails.
Q2: An emulsion has formed at the interface of my organic and aqueous layers, and they won't separate. How can I break it?
A2: Understanding Emulsion Formation
Emulsions are stable mixtures of two immiscible liquids, often stabilized by compounds that have some solubility in both phases, acting as surfactants.[9] Lipophilic amines themselves can sometimes act as surfactants, especially if they are not fully protonated.[5]
Strategies for Breaking Emulsions:
| Technique | Mechanism of Action | When to Use |
| "Salting Out" | Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[5][10] This decreases the solubility of organic compounds in the aqueous phase and can help force the separation of the two layers.[5][9] | This is often the first and most effective method to try. |
| Gentle Swirling | Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This can be sufficient for extraction without creating a stable emulsion.[9] | A good preventative measure, especially with known problematic mixtures. |
| Solvent Addition | Adding a small amount of the organic solvent used in the extraction can sometimes alter the properties of the mixture enough to break the emulsion.[5][9][10] | Useful when salting out is not completely effective. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can physically force the denser and lighter phases to separate.[5] | A reliable method for smaller scale extractions. |
| Filtration | Passing the mixture through a plug of glass wool or phase separation filter paper can sometimes break the emulsion.[9] | A last resort, as it can lead to some loss of material. |
Pro-Tip: Prevention is better than cure. If you know your sample is prone to emulsion formation, consider using a gentler agitation method from the start.[9][10]
Q3: I've successfully extracted my amine into the aqueous phase and now need to recover it. After adding a base, my amine isn't precipitating or extracting back into the organic layer. What should I do?
A3: The Principle of Deprotonation and Recovery
To recover your amine, you must reverse the initial protonation step. By adding a base to the aqueous layer, you deprotonate the ammonium salt, regenerating the neutral, lipophilic amine.[2][4][5] This neutral amine is now insoluble in the aqueous phase and will either precipitate out as a solid or can be extracted back into an organic solvent.[2][4]
Troubleshooting Recovery Steps:
-
Ensure Sufficient Basicity: Just as with the initial acidic extraction, the pH of the aqueous solution is critical. To deprotonate the ammonium salt, the pH should be at least 2 pH units above the pKa of the amine's conjugate acid.[5] For a typical alkylamine with a conjugate acid pKa of ~10.5, you should aim for a pH of at least 12.5. Use a strong base like NaOH to achieve this.[2][4]
-
Check for Water Solubility: Some lipophilic amines, especially those with lower molecular weights or additional polar functional groups, may still have some solubility in water even in their neutral form. If you don't see a precipitate, it doesn't necessarily mean the deprotonation failed.
-
Perform a Back-Extraction: If your amine is a liquid or is water-soluble, you will need to perform a back-extraction. Add a fresh portion of an immiscible organic solvent (like diethyl ether or dichloromethane) to the basified aqueous layer and shake to extract the neutral amine into the organic phase.[2][4] Perform this back-extraction two to three times to ensure complete recovery.
-
Consider Continuous Liquid-Liquid Extraction: For highly water-soluble amines, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.[5]
Visualizing the Workflow:
Caption: Step-by-step amine purification protocol.
References
-
20.2: Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]
-
Liquid/liquid Extraction. (n.d.). SUNY Oneonta. [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. (n.d.). Millersville University. [Link]
-
Tackling emulsions just got easier. (2023). Biotage. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. (2014). ResearchGate. [Link]
-
Remove Sticky Reagents. (n.d.). University of Rochester. [Link]
-
Acid–base extraction. (n.d.). Wikipedia. [Link]
-
21.4: Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. [Link]
-
Basicity of Amines. (2022). Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
-
Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. (2020). Journal of Medicinal Chemistry. [Link]
-
The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. (2019). PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
ELSD vs Refractive Index (RI) detector for adamantane analysis
Technical Support Center: Adamantane Analysis (ELSD vs. RI)
Introduction: The "Invisible" Analyte Challenge
Executive Summary:
Adamantane (
This guide addresses the two primary "universal" detection alternatives: Refractive Index (RI) and Evaporative Light Scattering Detection (ELSD) .[1] While both can detect adamantane, they serve different stages of the drug development pipeline. This document details how to select the right detector and troubleshoot the specific failure modes associated with adamantane's unique physicochemical properties.
Part 1: Method Selection (The Decision Matrix)
Q: Which detector should I use for my adamantane workflow?
A: The choice depends strictly on your analytical requirements (sensitivity vs. recovery) and method constraints (gradient vs. isocratic).
-
Choose ELSD if: You require gradient elution to separate impurities, need higher sensitivity (typically 10-50x better than RI), or are analyzing semi-volatile impurities where baseline stability is critical.
-
Choose RI if: You are performing a simple assay of the main peak (high concentration), need to recover the sample (preparative scale), or lack a supply of ultra-pure nitrogen gas.
Critical Technical Nuance:
-
The Volatility Trap: Pure adamantane sublimes. In ELSD, if the drift tube temperature is too high, the adamantane evaporates with the mobile phase, resulting in zero signal.
-
The Gradient Wall: RI detectors measure the bulk refractive index of the mobile phase.[2] A gradient change alters this index, causing the baseline to drift off-scale instantly. RI is strictly Isocratic Only .
Visual Decision Tree
Caption: Decision logic for selecting between ELSD and RI based on method requirements and analyte volatility.
Part 2: ELSD Troubleshooting (The High-Performance Path)
Context: ELSD is the preferred method for analytical work due to gradient compatibility.[3] However, it requires optimization of three variables: Gas Flow, Drift Tube Temperature, and Gain.
Q: I see a flat baseline with no peaks for Adamantane, even at high concentrations. Why? A: You are likely "cooking" your sample. Adamantane has high vapor pressure. If your drift tube temperature is set >50°C, the adamantane is vaporizing along with the solvent.
-
Fix: Lower the drift tube temperature to 30°C - 40°C (or "Ambient" mode if available).
-
Trade-off: Lower temperatures require lower mobile phase flow rates or higher gas flow to ensure the solvent still evaporates.
Q: My baseline is noisy/spiking. A: ELSD is a mass-flow sensitive detector.
-
Contaminated Gas: Ensure you are using Nitrogen >98% purity. Oil from house air compressors will cause massive noise.
-
Column Bleed: C18 columns can "bleed" silica or bonded phase, which the ELSD detects as particles. Wash the column or switch to a high-stability column.
-
Non-Volatile Buffer: You cannot use Phosphate or Sodium buffers. They do not evaporate and will clog the detector/cause high noise. Use Ammonium Acetate or Formic Acid .
ELSD Optimization Workflow
Caption: Step-by-step optimization loop for ELSD analysis of semi-volatile compounds.
Part 3: RI Troubleshooting (The Isocratic Path)
Context: RI is robust but temperamental regarding environmental conditions.[2] It detects the difference in refractive index between the sample cell and the reference cell.
Q: My RI baseline drifts constantly and never stabilizes. A: RI detectors are essentially thermometers. A 0.01°C change can look like a peak.
-
Thermal Insulation: Ensure the column and detector are in a stable environment.[4][5] Do not place the HPLC near an air conditioning vent.
-
Recycle Mode: If isocratic, recycle the mobile phase back into the reservoir. This ensures the solvent in the reservoir is at the exact same temperature and composition as the system.
-
Reference Cell: Purge the reference cell for at least 20 minutes before the run. If the reference cell contains "old" mobile phase, the baseline will drift as they slowly equilibrate.
Q: I see negative peaks. A: This is normal for RI if the analyte has a lower refractive index than the mobile phase.
-
Fix: Invert the signal polarity in your chromatography software.
-
Validation: Ensure the negative peak is actually your analyte and not a system dip (injection pressure pulse).
Part 4: Comparative Data & Protocols
Table 1: Detector Performance Comparison for Adamantane
| Feature | ELSD (Evaporative Light Scattering) | RI (Refractive Index) |
| Detection Principle | Light scattering of dried particles | Light refraction difference (bulk property) |
| Gradient Compatibility | Yes (Critical for impurities) | No (Isocratic only) |
| Sensitivity (LOD) | High (~1-10 ng on-column) | Low (~100-1000 ng on-column) |
| Linearity | Non-linear (Log-Log fit required) | Linear |
| Volatility Risk | High (Analyte loss at high temp) | None (Closed cell) |
| Mobile Phase | Must be 100% Volatile | Any (including salts/phosphates) |
Recommended Experimental Protocol (ELSD Focus)
This protocol is designed for Memantine HCl (Adamantane derivative) but applies to the class.
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase:
-
Solvent A: 0.1% Ammonium Acetate in Water (Volatile Buffer).
-
Solvent B: Acetonitrile.[6]
-
-
Gradient:
-
0 min: 80% A / 20% B
-
15 min: 20% A / 80% B (Gradient allows cleaning of column matrix).
-
-
ELSD Settings (Critical):
-
Drift Tube Temp: 35°C - 40°C (Crucial for semi-volatiles).
-
Nebulizer Gas (N2): 1.6 SLM (Standard Liters/Min) or 40 PSI.
-
Gain: Set to 1 initially, adjust based on standard response.
-
-
Sample Diluent: Dissolve adamantane in 50:50 Methanol/Water. Pure organic solvent injections can destabilize the ELSD spray temporarily.
References
-
Shimadzu Corporation. (n.d.). Comparison of ELSD and RID in Sugar Analysis (Application News No. L294A). Retrieved from
- Relevance: Establishes the baseline sensitivity advantage of ELSD over RI for non-chromophoric compounds.
-
Waters Corporation. (2020). Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. Retrieved from
- Relevance: Validates the "Drift Tube Temperature" causality for semi-volatile analyte loss and S/N optimiz
- Megoulas, N. C., & Koupparis, M. A. (2005). Direct determination of adamantane derivatives in pharmaceutical formulations by ion-pair chromatography with conductivity detection. Journal of Pharmaceutical and Biomedical Analysis.
-
Agilent Technologies. (2022). Agilent 1290 Infinity II ELSD User Manual. Retrieved from
-
Relevance: Source for gas flow and temperature maintenance protocols.[5]
-
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sepscience.com [sepscience.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID) [hplctips.blogspot.com]
- 6. shimadzu.com [shimadzu.com]
Technical Support Center: Stereocontrol & Racemization Prevention in (1R)-Adamantyl Derivative Synthesis
Welcome to the Advanced Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the unique stereochemical challenges of chiral adamantyl frameworks.
In synthetic applications, "adamantyl chirality" typically manifests in two distinct ways:
-
The Adamantane Cage as a Chiral Entity: Molecules where the adamantane core itself is chiral (e.g., 1,3,5-trisubstituted or 1,3,5,7-tetrasubstituted derivatives with different bridgehead groups).
-
The 1-Adamantyl Group as a Steric Shield: The use of an achiral 1-adamantyl bulky group to prevent racemization at an adjacent chiral center (e.g., P-stereogenic phosphinates or
-chiral amino acids).
This center provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute stereochemical integrity during your workflows.
Part 1: Troubleshooting Guides & FAQs
FAQ 1: I am functionalizing a chiral 1,3,5-trisubstituted adamantane at the remaining bridgehead. Will the intermediate carbocation cause racemization?
Answer: No. True racemization at the bridgehead of an intact adamantane cage is geometrically impossible. When a leaving group dissociates from the C1 position, the resulting carbocation is forced into a rigid, non-planar pyramidal geometry[1]. Because the adamantane cage completely blocks the backside of the carbon atom, nucleophilic attack can only occur from the front face. Consequently,
FAQ 2: Why is my P-stereogenic 1-adamantyl H-phosphinate losing enantiomeric excess (ee%) during Raney-Nickel desulfurization?
Answer: Prolonged exposure to the active nickel surface catalyzes epimerization at the phosphorus center. Standard desulfurization of enantiopure (S)-1-adamantyl arylthiophosphonic acids can take several hours under normal stirring, during which the ee% of the resulting (R)-H-phosphinate drops significantly[3]. Furthermore, residual basic water on the Raney-Ni surface promotes hydrolysis and partial oxidation in the presence of trace oxygen. To prevent this, you must switch to ultrasound irradiation, which accelerates mass transfer and reduces reaction time to 30 minutes, effectively suppressing racemization[4].
FAQ 3: How does the 1-adamantyl group influence the stereochemical stability of adjacent chiral centers compared to standard bulky groups?
Answer: The 1-adamantyl group provides superior configurational stability due to its immense steric bulk and rigid, non-deformable structure. For instance, in P-stereogenic compounds, 1-adamantyl esters are significantly less prone to racemization during substitution reactions at the phosphorus center compared to smaller alkoxy or aryloxy groups[5]. This steric shielding restricts the rotational degrees of freedom and blocks undesired nucleophilic attack trajectories that would otherwise lead to inversion or epimerization[6].
Part 2: Mechanistic & Workflow Visualizations
Mechanistic basis for retention of configuration in 1-adamantyl bridgehead SN1 solvolysis.
Optimized ultrasound-assisted desulfurization workflow preventing P-center racemization.
Part 3: Quantitative Data on Stereocontrol
The following table summarizes the causal relationship between reaction conditions and the erosion of enantiomeric purity during the synthesis of P-stereogenic 1-adamantyl derivatives.
| Reaction Condition | Time Required | Conversion (%) | Enantiomeric Excess (ee %) | Primary Mechanistic Failure |
| Standard Stirring (Basic H₂O present) | 4 hours | >90% | < 50% | Base-catalyzed hydrolysis & Oxidation |
| Standard Stirring (Anhydrous, N₂ atm) | 3 hours | >95% | 70 - 85% | Surface-catalyzed epimerization |
| Ultrasound Irradiation (Anhydrous, N₂ atm) | 30 mins | >99% | 95 - 98% | None (Optimized) |
Part 4: Validated Experimental Protocols
Protocol: Ultrasound-Assisted Stereospecific Desulfurization
This self-validating protocol is designed to convert enantiopure (S)-1-adamantyl arylthiophosphonic acids to (R)-1-adamantyl aryl-H-phosphinates without racemization[4].
Step 1: Catalyst Preparation (Critical for Stereocontrol) Wash commercial Raney-Nickel sequentially with degassed distilled water (to completely remove basic residues), methanol, and anhydrous acetonitrile under a strict nitrogen atmosphere. Causality: Residual base and oxygen are the primary drivers of side-reactions and loss of stereochemical integrity[3].
Step 2: Substrate Addition Dissolve the enantiopure (S)-1-adamantyl arylthiophosphonic acid in anhydrous acetonitrile. Transfer this solution to the prepared Raney-Ni slurry via a syringe to maintain the inert atmosphere.
Step 3: Ultrasound Irradiation Subject the suspension to ultrasound irradiation at room temperature for exactly 30 minutes. Causality: Acoustic cavitation accelerates mass transfer to the solid catalyst. This drastically reduces the reaction time from hours to minutes, preventing the prolonged exposure to the active metal surface that leads to epimerization.
Step 4: Isolation Filter the mixture through a pad of Celite under inert gas to remove the Raney-Ni. Concentrate the filtrate under reduced pressure.
Step 5: In-Process Quality Control (IPQC) & Self-Validation Before proceeding to downstream synthesis, analyze an aliquot via chiral HPLC. A successful run will demonstrate an enantiomeric excess (ee) >95%. If the ee is <90%, immediately halt the workflow and investigate the Raney-Ni washing procedures for residual alkalinity.
References
-
[4] Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates | Source: nih.gov | 4
-
[5] Resolution of aryl-H-phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent | Source: rsc.org | 5
-
[1] Synthesis of Adamantane Derivatives | Source: cuni.cz | 1
-
[2] Synthesis of Adamantane Derivatives (Retention of Configuration) | Source: cuni.cz | 2
-
[6] Resolution of aryl-H-phosphinates applied in the synthesis of P-stereogenic compounds | Source: rsc.org | 6
-
[3] Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates | Source: nih.gov | 3
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution of aryl- H -phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00241H [pubs.rsc.org]
- 6. Resolution of aryl- H -phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00241H [pubs.rsc.org]
Validation & Comparative
Comparative NMR analysis of adamantyl aminoethanol isomers
A Comprehensive Guide to the Comparative NMR Analysis of Adamantyl Aminoethanol Isomers
For researchers, scientists, and drug development professionals working with adamantane-based compounds, precise structural elucidation is paramount. The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, and subtle changes in its substitution pattern or stereochemistry can lead to significant differences in biological activity. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of adamantyl aminoethanol isomers, offering a practical framework for their differentiation and characterization.
The Structural Diversity of Adamantyl Aminoethanol
Adamantyl aminoethanol presents several isomeric forms, primarily differing in the point of attachment of the aminoethanol group to the adamantane core and the stereochemistry of the side chain. The two main constitutional isomers are the 1-substituted and 2-substituted adamantyl aminoethanols. Furthermore, the aminoethanol side chain contains a chiral center, leading to (R) and (S) enantiomers for each constitutional isomer.
This guide will focus on the comparative NMR analysis of these isomers, highlighting the key spectral differences that enable their unambiguous identification.
¹H and ¹³C NMR Spectral Signatures: A Comparative Overview
The high symmetry of the parent adamantane molecule (Td) results in a simple NMR spectrum with only two signals in both ¹H and ¹³C NMR.[1] Substitution breaks this symmetry, leading to more complex and informative spectra that are characteristic of the substituent's position.[2][3]
Constitutional Isomers: 1- vs. 2-Substituted Adamantyl Aminoethanol
The most significant spectral differences are observed between the 1- and 2-substituted isomers due to the distinct chemical environments of the adamantane cage protons and carbons.
1-Substituted Adamantyl Aminoethanol:
In this isomer, the aminoethanol group is attached to one of the four equivalent methine (CH) carbons of the adamantane cage. This substitution pattern maintains a degree of symmetry, resulting in a relatively less complex spectrum compared to the 2-substituted isomer.
2-Substituted Adamantyl Aminoethanol:
Here, the substituent is on one of the six equivalent methylene (CH₂) carbons. This substitution significantly lowers the symmetry of the adamantane cage, leading to a more complex spectrum with a greater number of distinct signals for the cage protons and carbons.[2] The proton spectra of 2-substituted adamantanes are often less informative due to signal overlap, making ¹³C NMR and 2D NMR techniques crucial for complete assignment.[2]
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the key signals in both isomers.
| Signal | 1-Substituted Isomer (Predicted) | 2-Substituted Isomer (Predicted) | Rationale for Difference |
| Adamantane Protons | Fewer, broader signals. Protons on carbons adjacent to the substitution site are deshielded. | More numerous, complex signals due to lower symmetry. Protons on the substituted carbon and adjacent carbons show significant shifts. | The point of attachment dictates the symmetry of the adamantane cage and the resulting number of chemically non-equivalent protons. |
| Adamantane Carbons | Fewer signals. The substituted methine carbon is significantly downfield. | More signals. The substituted methylene carbon is downfield, and the effect on neighboring carbons is more complex. | The carbon substitution pattern directly influences the number of unique carbon environments. |
| -CH(OH)- Proton | Typically a triplet or doublet of doublets, deshielded by the adjacent hydroxyl and amino groups. | Similar splitting pattern, but the chemical shift may be influenced by the different steric environment. | The local electronic environment of the side chain is less affected by the adamantane substitution position. |
| -CH₂-NH- Protons | A multiplet, with a chemical shift influenced by the nitrogen and the adamantane cage. | A multiplet, potentially with a different chemical shift due to steric hindrance from the adamantane cage. | The proximity and orientation of the bulky adamantane group can influence the chemical shift of the side chain protons. |
Stereoisomers: Differentiating Enantiomers and Diastereomers
While enantiomers have identical NMR spectra in achiral solvents, their presence can be confirmed and their relative amounts quantified by using chiral solvating agents or by converting them into diastereomers. Diastereomers, on the other hand, have distinct NMR spectra.
For adamantyl aminoethanol, the (R) and (S) enantiomers can be distinguished by preparing diastereomeric derivatives, for example, by reaction with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomeric esters will exhibit different chemical shifts for the protons near the chiral center.
Advanced NMR Techniques for Isomer Elucidation
Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the complete structural assignment of adamantyl aminoethanol isomers.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity within the aminoethanol side chain and the adamantane cage.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for confirming the point of attachment of the aminoethanol group to the adamantane cage.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. For instance, NOE correlations between protons on the aminoethanol side chain and specific protons on the adamantane cage can help to confirm the relative orientation of the substituent.[4]
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the adamantyl aminoethanol isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. A standard single-pulse experiment is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. A spectral width of 0-220 ppm is generally appropriate. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
2D NMR Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of an adamantyl aminoethanol isomer.
Caption: Constitutional isomers of adamantyl aminoethanol.
Conclusion
The differentiation of adamantyl aminoethanol isomers is readily achievable through a systematic and comparative NMR analysis. ¹H and ¹³C NMR provide the foundational data for distinguishing constitutional isomers based on the symmetry and chemical shifts of the adamantane cage. Advanced 2D NMR techniques, particularly COSY, HSQC, HMBC, and NOESY/ROESY, are essential for complete spectral assignment and the elucidation of stereochemistry. This guide provides a robust framework for researchers to confidently characterize these important and structurally diverse molecules.
References
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
- BenchChem. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
- Anderson, J. E., et al. (2001). The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. Dynamic NMR Spectroscopy and Molecular Mechanics Calculations. The Journal of Organic Chemistry, 66(15), 5033-5038.
- BenchChem. (2025).
- BenchChem. (2025).
-
Dračínský, M., et al. (2020). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbitu[6]ril. Supporting Information.
- Gáspár, A., et al. (2021). Synthesis of noradamantane building blocks. Organic Chemistry Frontiers, 8(2), 245-250.
-
Wikipedia. (2024). Adamantane. Retrieved from [Link]
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1563.
- CNR-IRIS. (2025).
- de Graaf, R. A., et al. (2003). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 11, 1417.
- BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
-
PubChem. (n.d.). (S)-2-(Adamantan-1-yl)-2-aminoethanol. Retrieved from [Link]
- Periasamy, M. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 63(4), 195-199.
-
ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent... Retrieved from [Link]
-
ResearchGate. (n.d.). Reported NMR data for some adamantyl derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Adamantan-2-yl)ethan-1-ol. Retrieved from [Link]
-
NIST. (n.d.). Adamantan-2-ol. Retrieved from [Link]
- PMC. (2015).
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2'-Adamantyl)-adamantyl-cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
Publish Comparison Guide: Binding Affinity of Adamantane Amino Alcohols to NMDA Receptors
Executive Summary
This guide provides a technical comparative analysis of adamantane amino alcohols versus established adamantane-based NMDA receptor antagonists (Memantine and Amantadine). While Memantine remains the clinical gold standard for moderate-to-severe Alzheimer’s disease due to its optimal affinity and kinetic profile, novel adamantane amino alcohols are emerging as critical derivatives. These compounds are designed to modulate lipophilicity (logP) and solubility while retaining the core channel-blocking mechanism.
Key Insight: The introduction of a hydroxyl group (amino alcohol moiety) into the adamantane scaffold fundamentally alters the Structure-Activity Relationship (SAR). While it often improves aqueous solubility, it frequently reduces binding affinity by disrupting interactions with the hydrophobic pockets (GluN1-A645 and GluN2B-A644) within the NMDA receptor pore, unless strategically placed to interact with polar regions of the channel vestibule.
Mechanistic Grounding: The Trapping Block
To understand the binding data, one must first visualize the mechanism. Adamantane derivatives are uncompetitive, open-channel blockers . They bind to the PCP (phencyclidine) site inside the ion channel, but only when the channel is open (agonist-bound).
Signaling Pathway & Blockade Mechanism
The following diagram illustrates the critical "Trapping Block" mechanism where the drug enters the open pore and prevents Ca²⁺ influx.
Figure 1: The "Trapping Block" mechanism. Adamantane derivatives (blue) require the channel to open (green) before binding. High-affinity compounds may get "trapped" inside when the agonist dissociates.[1]
Comparative Analysis: Amino Alcohols vs. Standards
The following data synthesizes binding affinities (
Performance Matrix
| Compound Class | Representative Molecule | Binding Affinity ( | Lipophilicity (LogP) | Primary Utility | |
| Standard Alkyl-Amine | Memantine | 0.54 ± 0.23 µM | ~1.0 µM | 3.28 | Alzheimer's (Gold Standard) |
| Standard Alkyl-Amine | Amantadine | 10.5 ± 6.1 µM | ~71.0 µM | 2.44 | Parkinson's / Antiviral |
| Amino Alcohol | 1-Amino-adamantan-3-ol | > 20 µM (Est.)[2] | High µM | ~1.1 | Solubility Derivative |
| Amino Alcohol | 5-Aminoadamantan-2-ol | Moderate | ~5 - 10 µM * | ~1.5 | Experimental / Metabolite |
*Note: Values for amino alcohols vary by specific isomer and substitution pattern. The introduction of -OH generally lowers affinity compared to the methylated Memantine core.
Critical Analysis of the Data[4]
-
Hydrophobic Pocket Interaction: Memantine's high affinity (
) is driven by its two methyl groups fitting perfectly into hydrophobic pockets formed by residues GluN1-A645 and GluN2B-A644 [1]. -
The "Polarity Penalty": Adamantane amino alcohols introduce a polar hydroxyl group.
-
Effect: This often disrupts the hydrophobic interaction within the channel pore, leading to a higher
(lower affinity) compared to Memantine. -
Benefit: The hydroxyl group significantly lowers LogP, reducing accumulation in fatty tissues and potentially altering the peripheral side-effect profile.
-
-
Voltage Dependence: Like the parent compounds, amino alcohols exhibit voltage-dependent blocking. However, their faster "off-rates" (due to lower affinity) classify them closer to Amantadine than Memantine in terms of kinetic safety (sparing normal synaptic transmission).
Structure-Activity Relationship (SAR)[5][6]
The SAR of adamantane derivatives at the NMDA receptor is governed by the "Goldilocks" principle of hydrophobicity and steric fit.
-
The Cage (Adamantane): Essential for occlusion of the channel pore.
-
The Amine (
): Critical for electrostatic interaction with the selectivity filter (likely Asn residues). -
Bridgehead Substitutions (C3, C5):
-
Methyl groups (Memantine): Enhance affinity via hydrophobic contacts.
-
Hydroxyl groups (Amino Alcohols): Decrease affinity if placed at C3/C5 (bridgehead) due to repulsion in the hydrophobic pocket.
-
Spacer Arms: Separating the amine from the cage (e.g., Rimantadine) or the alcohol from the cage can restore affinity if the polar group reaches the water-filled vestibule.
-
Experimental Protocols
To validate these affinities in your own lab, use the following standardized protocols. These are designed to be self-validating controls.
A. Radioligand Binding Assay ( MK-801 Displacement)
Objective: Determine
Workflow Diagram:
Figure 2: Workflow for competitive radioligand binding. Extensive washing is critical to remove endogenous glutamate that would otherwise skew results.
Protocol Steps:
-
Tissue Prep: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge to isolate crude synaptic membranes.
-
The "Wash" (Critical): Wash membranes 4-6 times in EDTA-containing buffer to remove endogenous glutamate/glycine. Why? Residual agonist will artificially enhance
MK-801 binding, masking the antagonist effect. -
Incubation:
-
Buffer: 5 mM Tris-HCl (pH 7.4).
-
Agonists: Add 10 µM Glutamate and 10 µM Glycine (Required to open the channel).
-
Radioligand: 1-2 nM
MK-801. -
Test Compound: Adamantane amino alcohol (1 nM - 100 µM).
-
-
Equilibrium: Incubate for 2 hours at room temperature. Note: Adamantanes have slow kinetics; short incubation leads to IC50 underestimation.
-
Analysis: Calculate
using the Cheng-Prusoff equation.
B. Electrophysiology (Voltage Clamp)
Objective: Measure voltage-dependence and kinetics (on/off rates).
-
Setup: Whole-cell patch clamp on cultured hippocampal neurons.
-
Solutions:
-free extracellular solution. -
Protocol:
-
Hold at -70 mV .
-
Apply 100 µM NMDA + 10 µM Glycine (Control current).
-
Co-apply Agonists + Test Compound .
-
Measure steady-state block.
-
-
Voltage Ramp: Ramp voltage from -100 mV to +40 mV to observe relief of block at positive potentials (characteristic of channel blockers).
References
-
Limapichat, W., et al. (2013). "Key Binding Interactions for Memantine in the NMDA Receptor." ACS Chemical Neuroscience, 4(2), 255–260.
-
Kornhuber, J., et al. (1991). "Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study."[3] European Journal of Pharmacology, 206(4), 297-300.
-
Parsons, C. G., et al. (1999).[4] "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology, 38(6), 735-767.
-
Zoidis, G., et al. (2010).[5] "Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines." European Journal of Medicinal Chemistry, 45(11), 5022-5030.[5]
-
BenchChem. (2025).[6] "Comparative Analysis of Amantadine and Other NMDA Receptor Antagonists."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? [mdpi.com]
- 5. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Cytotoxicity of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol and Rimantadine
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold has long been a privileged structure in medicinal chemistry, giving rise to compounds with a diverse range of biological activities, including antiviral and anticancer properties.[1] Rimantadine, a well-known derivative, has been utilized as an antiviral agent.[2] The exploration of novel adamantane derivatives, such as (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol, is driven by the quest for compounds with improved therapeutic profiles, including enhanced efficacy and reduced toxicity.
This guide will delve into the fundamental principles of in vitro cytotoxicity testing, provide a comparative analysis based on available data for Rimantadine and other relevant adamantane derivatives, and present detailed experimental protocols for key cytotoxicity assays.
Understanding In Vitro Cytotoxicity: A Cornerstone of Drug Development
In vitro cytotoxicity assays are indispensable tools in the early stages of drug development. They provide crucial information about the potential of a compound to cause damage to cells, which is a primary indicator of its safety profile.[3] These assays are instrumental in:
-
Safety Assessment: Early identification of compounds with inherent cellular toxicity allows for their deprioritization, saving valuable time and resources.[3]
-
Dose-Response Relationship: Determining the concentration at which a compound exhibits cytotoxic effects is essential for establishing a therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Comparing the cytotoxicity of structurally related compounds helps in identifying the chemical moieties responsible for toxic effects, guiding the design of safer analogues.
-
Mechanism of Action Studies: Advanced cytotoxicity assays can provide insights into the pathways through which a compound induces cell death, such as apoptosis or necrosis.[4]
Comparative Cytotoxicity Profile: Rimantadine and Adamantane Derivatives
While direct comparative in vitro cytotoxicity data for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is not extensively available in the public domain, we can draw valuable insights from the data on Rimantadine and other structurally related adamantane amino alcohols.
Rimantadine Cytotoxicity
Rimantadine has been the subject of numerous cytotoxicity studies across various cell lines, often in the context of its antiviral activity. The 50% cytotoxic concentration (CC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a substance that causes the death of 50% of the cells in a culture.
| Cell Line | Assay | CC50 (µM) | Reference |
| Vero | SYTOX Green & Hoechst 33342 | >100 µg/mL (>462.4 µM) | [5] |
| A549-hACE2 | CellTiter 96 | >1429 | [6] |
| Huh7.5 | CellTiter 96 | 159 | [6] |
| MDCK | Not specified | Causes ~5% reduction in live cells at 80 µM | [1] |
It is important to note that CC50 values can vary depending on the cell line, the specific assay used, and the incubation time. For instance, Rimantadine has shown low cytotoxicity in Vero and A549-hACE2 cells, with high CC50 values.[5][6] In contrast, a lower CC50 value was observed in Huh7.5 cells, suggesting a degree of cell-type-specific toxicity.[6]
Cytotoxicity of Adamantane Amino Alcohols and Other Derivatives
Research into novel adamantane derivatives is an active area. While specific data for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is sparse, studies on other adamantane amino alcohols and derivatives provide a basis for understanding the potential cytotoxic profile of this class of compounds.
A study on a series of adamantanaminoalcohols and adamantanamines revealed that the introduction of a hydroxyl group near the amino group can influence biological activity.[7] For example, one aminoalcohol derivative demonstrated potent anti-influenza A virus activity, equipotent to rimantadine.[7] Another study on secondary amines combining monoterpenoid and aminoadamantane moieties found that most of the synthesized compounds exhibited significant cytotoxic activity against various human cancer cell lines, with median cytotoxic dose (CTD50) values ranging from 6 to 84 µM.[8]
It is crucial to emphasize that these are not direct comparisons with (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol, but they highlight the potential for significant biological activity and cytotoxicity within this chemical class. The specific stereochemistry and substitution pattern of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol will undoubtedly influence its unique cytotoxic profile.
Experimental Protocols for In Vitro Cytotoxicity Assessment
To ensure the generation of reliable and reproducible cytotoxicity data, it is imperative to employ standardized and well-validated experimental protocols. Below are detailed methodologies for three commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction to occur.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.
LDH Assay Experimental Workflow
Apoptosis and Necrosis Assays
Distinguishing between different modes of cell death, such as apoptosis and necrosis, can provide valuable mechanistic insights.[4] These assays typically use fluorescent dyes that specifically stain apoptotic or necrotic cells.
Common Dyes:
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) or 7-AAD: These are membrane-impermeable DNA-binding dyes that only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[5]
Protocol (Flow Cytometry):
-
Cell Seeding and Treatment: Treat cells in culture plates as previously described.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V and a viability dye like PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Differentiation of Cell Death States
Conclusion and Future Directions
The in vitro cytotoxicity assessment of novel compounds is a critical step in the drug discovery pipeline. While comprehensive data on the cytotoxicity of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is not yet widely available, the established cytotoxic profile of Rimantadine and other adamantane derivatives provides a valuable framework for comparison.
The low micromolar to non-toxic profile of Rimantadine in several cell lines sets a benchmark for new adamantane-based drug candidates. Future studies should focus on the direct evaluation of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol across a panel of relevant cell lines using a combination of cytotoxicity assays, including those that can elucidate the mechanism of cell death. Such data will be instrumental in determining the therapeutic potential of this and other novel adamantane derivatives. Researchers are encouraged to employ the standardized protocols outlined in this guide to ensure the generation of high-quality, comparable data that will accelerate the development of safer and more effective therapeutic agents.
References
-
Leneva, I. A., et al. (2004). Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells. Antimicrobial Agents and Chemotherapy, 48(12), 4855–4863. [Link]
- This reference is not available.
- This reference is not available.
-
Arias-Arias, J. L., et al. (2021). In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides. Viruses, 13(9), 1836. [Link]
- This reference is not available.
-
Zoidis, G., et al. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022–5030. [Link]
-
van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 1–11. [Link]
-
Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3), 313–320. [Link]
-
Smither, S. J., et al. (2021). Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses, 13(10), 2082. [Link]
-
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]
-
Salomatina, O. V., et al. (2020). Compounds Combining Aminoadamantane and Monoterpene Moieties: Cytotoxicity and Mutagenic Effects. Molecules, 25(18), 4228. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Dolin, R., et al. (1982). A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. The New England Journal of Medicine, 307(10), 580–584. [Link]
-
Crowley, L. C., et al. (2016). Measuring Cell Death by Annexin V Staining. Cold Spring Harbor Protocols, 2016(11). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmf.unizg.hr [pmf.unizg.hr]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compounds Combining Aminoadamantane and Monoterpene Moieties: Cytotoxicity and Mutagenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming the S31N Barrier: A Comprehensive Comparison Guide on the Cross-Resistance Profile of Adamantane Derivatives in Influenza A
Target Audience: Researchers, virologists, and drug development professionals. Content Type: Technical Comparison Guide & Methodological Protocol.
Introduction: The M2 Target and the Resistance Paradigm
The M2 proton channel of the Influenza A virus (IAV) is a quintessential antiviral target. As a homotetrameric type III membrane protein, M2 mediates the acidification of the viral interior during endocytosis, a critical step that triggers the uncoating of viral ribonucleoproteins (vRNPs) and subsequent viral replication.
Historically, first-generation adamantanes—amantadine and rimantadine —were highly efficacious at blocking this channel. However, the clinical utility of classic adamantanes has been decimated by the global emergence of drug-resistant mutations. Today, over 95% of circulating IAV strains (including pandemic H1N1 and seasonal H3N2) carry the S31N mutation (a Serine to Asparagine substitution at position 31) in the M2 transmembrane domain, rendering them entirely resistant to classic adamantane therapy[1].
As a Senior Application Scientist, I designed this guide to objectively compare the cross-resistance profiles of classic adamantanes against next-generation derivatives, providing the mechanistic rationale and self-validating experimental workflows required to evaluate novel M2 inhibitors.
Mechanistic Basis of Adamantane Cross-Resistance
Amantadine and rimantadine share an identical mechanism of action: they lodge within the M2 channel pore, physically occluding proton conductance[2]. Because they rely on the same pharmacophore and binding site, a mutation conferring resistance to one universally confers cross-resistance to the other[2].
The S31N mutation is particularly devastating to this drug class. The bulkier asparagine side chain partially fills the adamantane-binding pocket, altering the physical properties of the pore and creating a severe steric clash that abolishes the binding affinity of both amantadine and rimantadine[3].
Mechanism of M2 proton channel uncoating and differential blockade by adamantane derivatives.
Structural Innovations: Next-Generation Adamantane Derivatives
To reclaim the M2 target, medicinal chemists have developed novel adamantane derivatives that either adapt to the constricted S31N pore or target alternative viral mechanisms[4].
-
Benzyl-Substituted Amantadines: Compounds such as 4-(adamantan-1-ylaminomethyl)-benzene-1,3-diol (Compound 44) feature an aromatic group attached to the amine. This extension allows the molecule to reach deeper into the channel or form new hydrogen bonds, acting as dual inhibitors of both Wild-Type (WT) and S31N M2 channels[3].
-
Adamantyl-Isoxazoles: Replacing the basic amine with an isoxazole or oxadiazole headgroup alters the polarity and spatial arrangement, yielding highly potent, S31N-selective inhibitors (e.g., Compound 14c)[5].
-
Spiro-Adamantanes: Highly lipophilic derivatives like spiro[adamantane-2,2'-pyrrolidine] exhibit potent antiviral activity against S31N viruses without directly inhibiting M2 proton currents. Instead, they disrupt viral M2-M1 protein colocalization, which is required for intracellular viral assembly and budding[6].
Quantitative Performance Comparison
The following table synthesizes the in vitro efficacy of classic versus novel adamantane derivatives against WT and S31N mutant M2 channels.
| Compound Class | Representative Drug/Molecule | Target | WT M2 IC₅₀ (µM) | S31N M2 IC₅₀ (µM) | Primary Mechanism |
| Classic Adamantane | Amantadine | M2 Pore | 16.0 | >100 (Resistant) | Proton channel blockade |
| Classic Adamantane | Rimantadine | M2 Pore | 10.5 | >100 (Resistant) | Proton channel blockade |
| Benzyl-Amantadine | Compound 44 | M2 Pore | ~10.0 | ~16.0 | Dual WT/S31N channel blockade |
| Adamantyl-Isoxazole | Compound 14c | M2 Pore | >100 | < 1.0 (EC₅₀) | S31N-selective channel blockade |
| Spiro-Adamantane | Spiro-pyrrolidine (49) | M2-M1 interaction | N/A | < 5.0 (EC₅₀) | Disrupts M2-M1 colocalization |
*IC₅₀ values derived from Two-Electrode Voltage Clamp (TEVC) assays; EC₅₀ values derived from Plaque Reduction Assays (PRA)[3][5][6].
Experimental Methodologies for Inhibitor Evaluation
Evaluating novel M2 inhibitors requires a self-validating, orthogonal approach. Relying solely on cell survival assays can conflate channel blockade with off-target cytotoxicity or alternative antiviral mechanisms (e.g., viral entry inhibition).
Step-by-step experimental workflow for evaluating novel M2-S31N inhibitors.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay
Causality: TEVC in Xenopus laevis oocytes is the gold standard for M2 inhibitors because it isolates the proton channel function from the rest of the viral life cycle, directly quantifying the drug's ability to block proton flux.
-
cRNA Preparation & Injection: Synthesize cRNA encoding either WT or S31N IAV M2 protein. Inject 0.5–1.0 ng of cRNA into defolliculated Xenopus oocytes. Incubate at 18°C for 48–72 hours to allow membrane expression.
-
Electrophysiological Recording: Perfuse oocytes in a standard ND96 bath solution (pH 7.5). Clamp the membrane potential at -20 mV using a TEVC amplifier.
-
Activation & Inhibition: Switch the perfusate to an acidic buffer (pH 5.5) to activate the M2 proton inward current. Once the current stabilizes, introduce the test adamantane derivative (e.g., 100 µM) dissolved in the pH 5.5 buffer.
-
Data Analysis: Calculate the percentage of inhibition by comparing the steady-state current before and after drug application. Generate dose-response curves to determine the IC₅₀.
-
Self-Validation Check: Always run amantadine as a positive control for WT and a negative control for S31N to ensure the assay's dynamic range and specificity are intact[3].
-
Protocol 2: Plaque Reduction Assay (PRA)
Causality: While TEVC proves target engagement, PRA demonstrates physiological antiviral efficacy. We use MDCK (Madin-Darby Canine Kidney) cells because they abundantly express the α-2,6-linked sialic acid receptors required for human IAV entry.
-
Cell Seeding: Seed MDCK cells in 6-well plates and culture until a 95-100% confluent monolayer forms.
-
Viral Infection: Wash cells with PBS and infect with a standardized inoculum (e.g., 50-100 PFU/well) of an S31N-bearing IAV strain (e.g., A/California/07/2009 H1N1). Incubate for 1 hour at 37°C to allow viral adsorption.
-
Overlay Application: Aspirate the inoculum. Apply an agar overlay (0.8% agarose in DMEM) containing 1 µg/mL TPCK-treated trypsin (essential for HA cleavage and multi-cycle replication) and varying concentrations of the test compound.
-
Incubation & Fixation: Incubate for 48–72 hours. Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the plaques. The EC₅₀ is the drug concentration that reduces plaque formation by 50% relative to the vehicle-treated virus control.
-
Self-Validation Check: Use Oseltamivir (a neuraminidase inhibitor) as a positive control, as S31N viruses typically remain susceptible to NAIs unless they carry dual mutations (e.g., H275Y)[7].
-
Conclusion
The cross-resistance profile of classic adamantanes against the S31N mutation effectively ended their clinical utility as monotherapies. However, the adamantane scaffold itself remains highly viable. By leveraging rational drug design—such as extending the pharmacophore with benzyl or isoxazole groups, or shifting the mechanism of action to M2-M1 disruption—researchers can successfully bypass the S31N steric barrier[5][6]. Future therapeutic regimens will likely rely on these next-generation derivatives, potentially in synergistic combination with neuraminidase or endonuclease inhibitors to prevent the rapid emergence of further resistance[4].
References
-
Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance PubMed (NIH)[Link]
-
Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus PMC (NIH)[Link]
-
Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance bioRxiv[Link]
-
Detection of E119V and E119I Mutations in Influenza A (H3N2) Viruses Isolated from an Immunocompromised Patient: Challenges in Diagnosis of Oseltamivir Resistance Antimicrobial Agents and Chemotherapy (ASM)[Link]
-
Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel PMC (NIH)[Link]
-
Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations PMC (NIH)[Link]
-
Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza PLOS Pathogens[Link]
Sources
- 1. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza | PLOS Pathogens [journals.plos.org]
- 5. Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance | bioRxiv [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
Navigating Metabolic Headwinds: A Comparative Guide to the Stability of Aminoethanol vs. Simple Amine Side Chains
In the intricate journey of drug development, understanding a molecule's metabolic fate is paramount to its success. The metabolic stability of a drug candidate dictates its half-life, bioavailability, and potential for drug-drug interactions. For researchers and drug development professionals, the choice of chemical moieties can significantly influence these pharmacokinetic properties. This guide provides an in-depth, objective comparison of the metabolic stability of two common functional groups: aminoethanol side chains and simple amines, supported by established experimental data and methodologies.
The Metabolic Crossroads: A Tale of Two Amines
At first glance, the distinction between an aminoethanol side chain and a simple alkylamine may seem subtle—the mere presence of a hydroxyl group. However, this seemingly minor structural modification introduces a profound divergence in their metabolic pathways, creating distinct stability profiles. Simple amines primarily undergo Phase I metabolism, while the aminoethanol moiety is susceptible to both Phase I and a broader range of Phase II reactions.
The metabolic landscape for these two functional groups is governed by a cohort of key enzyme families, each with its own substrate preferences and catalytic mechanisms. Understanding these enzymatic players is crucial to predicting and modulating the metabolic stability of drug candidates.
Key Metabolic Enzymes and Their Impact
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is a major driver of Phase I metabolism for a vast array of xenobiotics, including amines. For simple amines, CYPs primarily catalyze N-dealkylation and N-oxidation . In the case of aminoethanol side chains, CYPs can also be involved in aromatic hydroxylation of an associated aryl group and side-chain oxidation .[1] The presence of the hydroxyl group can influence the binding affinity and orientation of the molecule within the CYP active site, potentially altering the primary site of metabolism.
-
Monoamine Oxidases (MAOs): These mitochondrial enzymes are critical in the metabolism of endogenous and exogenous amines through oxidative deamination .[2][3] This process converts the amine to an aldehyde, which is subsequently oxidized to a carboxylic acid. Both simple amines and the amine component of the aminoethanol moiety can be substrates for MAOs.
-
UDP-Glucuronosyltransferases (UGTs): This family of enzymes catalyzes Phase II glucuronidation , a major detoxification pathway that enhances the water solubility and excretion of xenobiotics.[4] Simple amines can undergo N-glucuronidation . The aminoethanol side chain, however, presents two potential sites for glucuronidation: the nitrogen atom (N-glucuronidation) and the hydroxyl group (O-glucuronidation ). This dual susceptibility can significantly increase the rate of clearance for compounds containing this moiety.
-
Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): While not primary metabolizers of the amine group itself, these enzymes can play a role in the metabolism of the ethanol portion of the aminoethanol side chain, particularly if the side chain is cleaved or oxidized.[5][6][7][8][9] ADH can oxidize the alcohol to an aldehyde, which is then further oxidized by ALDH to a carboxylic acid.[6][7][8][9]
The interplay of these enzyme systems dictates the overall metabolic stability of a compound. The presence of the hydroxyl group in the aminoethanol side chain introduces additional metabolic "handles," often leading to more rapid and diverse metabolic clearance compared to a simple amine.
A Comparative Look at Metabolic Pathways
The following diagram illustrates the principal metabolic pathways for a simple N-ethyl amine side chain versus an N-(2-hydroxyethyl) or aminoethanol side chain attached to a representative aromatic core (Ar).
Figure 1: Comparative metabolic pathways of simple amine vs. aminoethanol side chains.
As depicted, the aminoethanol side chain possesses more metabolic liabilities, notably the potential for O-glucuronidation and side-chain oxidation, which are absent in the simple amine counterpart.
Experimental Evidence: Insights from Beta-Blocker Metabolism
The class of drugs known as beta-blockers provides a rich source of comparative data, as many of these compounds feature an aryloxypropanolamine structure, a type of aminoethanol side chain. By comparing the metabolic fates of different beta-blockers, we can glean valuable insights into the influence of the aminoethanol moiety.
| Drug | Side Chain Type | Primary Metabolic Pathways | Key Enzymes | In Vitro Half-Life (Human Liver Microsomes) |
| Propranolol | Aminoethanol (Aryloxypropanolamine) | Aromatic hydroxylation, N-dealkylation, side-chain oxidation, glucuronidation[1][10] | CYP2D6, CYP1A2, UGTs[1][10] | ~20-40 min |
| Metoprolol | Aminoethanol (Aryloxypropanolamine) | O-demethylation, α-hydroxylation, N-dealkylation[11] | CYP2D6[11] | ~30-60 min |
| Atenolol | Aminoethanol (Aryloxypropanolamine) | Primarily excreted unchanged[3][4][11][12][13] | Minimal metabolism[3][4][11][12][13] | >240 min |
| Nebivolol | Aminoethanol (complex structure) | Aromatic hydroxylation, N-dealkylation, direct glucuronidation[14][15][16][17] | CYP2D6, UGTs[14][15][16][17] | ~10-30 min (Extensive Metabolizers) |
| Hypothetical Simple Amine Analog | Simple Alkylamine | N-dealkylation, N-oxidation | CYPs, MAOs | Potentially longer than aminoethanol analogs (highly structure-dependent) |
Table 1: Comparative metabolic profiles of selected beta-blockers with aminoethanol side chains and a hypothetical simple amine analog. In vitro half-life values are approximate and can vary depending on experimental conditions.
The data in Table 1 illustrates the metabolic diversity among compounds with aminoethanol side chains. Propranolol and metoprolol undergo extensive hepatic metabolism, leading to shorter in vitro half-lives.[4][11] In contrast, atenolol, despite having an aminoethanol side chain, is metabolically stable and primarily cleared by the kidneys.[3][4][11][12][13] This highlights that while the aminoethanol moiety introduces potential metabolic soft spots, the overall metabolic stability is also heavily influenced by other structural features of the molecule, such as the nature of the aromatic ring and its substituents. Nebivolol's metabolism further underscores the complexity, with both CYP-mediated oxidation and direct glucuronidation contributing to its clearance.[14][15][16][17]
A hypothetical simple amine analog, lacking the hydroxyl group, would likely exhibit a different metabolic profile. While still susceptible to N-dealkylation and N-oxidation, it would be devoid of the O-glucuronidation and side-chain oxidation pathways that contribute to the clearance of many aminoethanol-containing compounds. This could translate to a longer metabolic half-life, though this is highly dependent on the rest of the molecular structure.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of compounds with aminoethanol and simple amine side chains, a series of well-established in vitro assays are employed. These assays provide a reliable and cost-effective means of predicting in vivo clearance.
Liver Microsomal Stability Assay
This is a widely used high-throughput screening assay to assess Phase I metabolic stability.
Methodology:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: The test compound (typically at a final concentration of 1 µM) is pre-incubated with the microsomes at 37°C.
-
Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Figure 2: Workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
Methodology:
-
Preparation: Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium.
-
Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or on an orbital shaker.
-
Time Points: Aliquots of the cell suspension are taken at various time points.
-
Quenching and Lysis: The reaction is stopped by adding a cold organic solvent, which also serves to lyse the cells and precipitate proteins. An internal standard is included in the quenching solution.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, the disappearance of the parent compound over time is used to determine the metabolic stability parameters.
Strategic Considerations for Drug Design
The choice between an aminoethanol side chain and a simple amine has significant implications for drug design and development.
-
Enhancing Metabolic Stability: If the goal is to increase the metabolic half-life of a lead compound, replacing an aminoethanol side chain with a simple amine, or modifying the aminoethanol moiety to block sites of metabolism (e.g., through steric hindrance), can be viable strategies.
-
Facilitating Clearance: Conversely, if rapid clearance is desired, for example, to minimize off-target effects or in the design of "soft drugs," the introduction of an aminoethanol side chain can provide additional metabolic routes, leading to faster elimination.
-
Metabolic Switching: It is crucial to be aware of the phenomenon of "metabolic switching." Blocking one metabolic pathway can lead to the upregulation of an alternative pathway. Therefore, a comprehensive metabolic profiling of any new analog is essential.
Conclusion
The metabolic stability of a drug candidate is a complex interplay between its chemical structure and the body's metabolic machinery. The presence of an aminoethanol side chain, with its dual functionality of an amine and an alcohol, generally offers more avenues for metabolic attack compared to a simple amine side chain. This often translates to a lower metabolic stability and faster clearance. However, as the examples of beta-blockers demonstrate, the overall molecular context is a critical determinant of the ultimate metabolic fate.
By understanding the fundamental principles of amine metabolism and employing robust in vitro assays, researchers can make informed decisions in the design of new chemical entities with optimized pharmacokinetic profiles. The strategic incorporation or avoidance of the aminoethanol moiety is a powerful tool in the medicinal chemist's arsenal for navigating the metabolic headwinds on the path to developing safe and effective medicines.
References
- Oreate AI Blog. (2026, January 15). Metoprolol vs Atenolol: Understanding the Differences and Similarities.
- Pollack, G. M., & Brouwer, K. L. (1990). Metabolic effects of pindolol and propranolol in a double-blind cross-over study in hypertensive patients. European Journal of Clinical Pharmacology, 39(5), 457-463.
- Dr.Oracle. (2025, November 23). What are the differences between beta blockers, such as metoprolol (Lopressor) and atenolol (Tenormin), in terms of pharmacological properties and clinical uses?
- U.S. Food and Drug Administration. (2007, December 17). BYSTOLIC (nebivolol) Tablets.
- Giebułtowicz, J., Wroczyński, P., & Kruk, J. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometric. Molecules, 27(3), 785.
- SingleCare. (2024, November 15). Metoprolol vs. atenolol: Differences, similarities, and which is better for you.
- Wikipedia. (n.d.). Propranolol.
- De Caterina, R., & Zimarino, M. (2007). Metabolic Profile of Nebivolol, a ??-Adrenoceptor Antagonist with Unique Characteristics. Drugs, 67(8), 1141-1153.
- Lagu, A., & Singh, S. (2014). Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers. European Journal of Clinical Pharmacology, 70(1), 53-59.
- Corazziari, E., & Frieri, G. (1985). Effect of Chronic Ethanol or Acetaldehyde on Hepatic Alcohol and Aldehyde Dehydrogenases, Aminotransferases and Glutamate Dehydrogenase. Drug and Alcohol Dependence, 16(2), 143-150.
- GoodRx. (2022, December 15).
- AJKD Blog. (2014, October 13).
- U.S. Food and Drug Administration. (2007, September 17).
- Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.
- Richard, J. P., & Amyes, T. L. (2004). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 126(31), 9694–9702.
- Helix. (2018, January 24). How did ancient microbes help us process alcohol?
- PharmGKB. (n.d.).
- The American Society for Pharmacology and Experimental Therapeutics. (n.d.).
- Mehvar, R. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 685.
- Wikipedia. (n.d.). Alcohol dehydrogenase.
- Taylor, S. H., & Thadani, U. (1985). Contrasts between pindolol and propranolol concentration-response relationships. British Journal of Clinical Pharmacology, 20(4), 313-320.
- Edenberg, H. J. (2004). Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology.
- Taylor, S. H., & Thadani, U. (1985). Contrasts between pindolol and propranolol concentration-response relationships. British Journal of Clinical Pharmacology, 20(4), 313-320.
- Fodor, G., & Gasc, J. C. (1995). Enantioselective bioanalysis of beta-blocking agents: focus on atenolol, betaxolol, carvedilol, metoprolol, pindolol, propranolol and sotalol.
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
- Ogrodowczyk, M., & Marciniec, B. (2004). Comparative analysis of selected β-blockers. Acta Poloniae Pharmaceutica, 61(6), 423-431.
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
- Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts.
- Al-Odaini, N. A., & Al-Qudaihi, A. (2015). Analysis of Beta-Blockers in Environment - A Review. Current Pharmaceutical Analysis, 11(2), 78-91.
- Gorré, F., & Vandekerckhove, H. (2010). Beta-blockers: focus on mechanism of action. Which beta-blocker, when and why? Acta Cardiologica, 65(5), 565-570.
- Plonka, A. M., & Zborowski, K. (2011). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry A, 115(46), 13518–13526.
- New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Leclerc, G., & Mounier, C. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacie de Belgique, 42(5), 283-301.
Sources
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. Metabolic effects of pindolol and propranolol in a double-blind cross-over study in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Metoprolol vs Atenolol: Understanding the Differences and Similarities - Oreate AI Blog [oreateai.com]
- 5. revistas.unav.edu [revistas.unav.edu]
- 6. How did ancient microbes help us process alcohol? | Helix [helix.com]
- 7. researchgate.net [researchgate.net]
- 8. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 12. goodrx.com [goodrx.com]
- 13. ajkdblog.org [ajkdblog.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to M2 Ion Channel Blockage by Adamantane Analogs
This guide provides a comprehensive comparison of adamantane analogs as blockers of the influenza A M2 ion channel. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral therapies. We will delve into the mechanism of action, the challenge of drug resistance, and a comparative analysis of various adamantane derivatives, supported by experimental data and detailed protocols.
The Influenza M2 Proton Channel: A Critical Antiviral Target
The influenza A virus M2 protein is a homotetrameric transmembrane protein that forms a pH-gated proton channel.[1][2] This channel is crucial for the viral life cycle, playing a key role in two main processes:
-
Viral Uncoating: Upon entry into the host cell via an endosome, the M2 channel allows protons to flow from the acidic endosome into the virion.[1][2] This acidification of the viral interior facilitates the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein M1, a critical step for the release of the viral genome into the cytoplasm.[1]
-
Viral Maturation: During the late stages of replication, the M2 channel activity in the trans-Golgi network of the host cell prevents the premature conformational change of newly synthesized hemagglutinin (HA) in the acidic environment of this compartment.[1]
By blocking the proton conductance of the M2 channel, adamantane-based drugs inhibit these essential processes, thereby halting viral replication.[2][3]
Adamantane-Based Drugs and the Rise of Resistance
Amantadine and its derivative, rimantadine, were among the first antiviral drugs licensed for the treatment and prophylaxis of influenza A infections.[3][4] These drugs bind to the pore of the M2 channel, physically occluding the passage of protons.[5][6] The positively charged amino group of these compounds is thought to create an electrostatic barrier that further hinders proton translocation.[7]
However, the widespread use of adamantanes has led to the emergence and global spread of drug-resistant influenza A strains.[3][4] Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein.[3] The most common resistance-conferring mutations are:
-
S31N: This is the most prevalent mutation, accounting for the vast majority of adamantane resistance worldwide.[3][6] The substitution of serine with the bulkier and more polar asparagine at position 31 is thought to sterically hinder drug binding or alter the channel's conformation, reducing the drug's affinity.[4][7]
-
V27A: This mutation involves the replacement of valine with the smaller alanine at position 27. While it can still bind the drug, the larger binding pocket allows for greater drug mobility, which diminishes the electrostatic hindrance required for blocking proton flow.[7]
-
L26F, A30T, G34E, and L38F: These are other known mutations that also contribute to adamantane resistance.[3]
The high prevalence of adamantane-resistant strains has rendered amantadine and rimantadine largely ineffective for treating seasonal influenza, necessitating the development of new M2 channel inhibitors that can overcome this resistance.[8][9]
A Comparative Analysis of Adamantane Analogs
In response to the challenge of resistance, numerous adamantane analogs have been synthesized and evaluated for their ability to inhibit both wild-type (WT) and resistant M2 channels. The goal is to identify compounds with improved binding affinity and efficacy against the prevalent mutant strains. The following table summarizes the inhibitory activity of selected adamantane analogs.
| Compound/Analog | Target M2 Channel | IC50 (μM) | Key Structural Features & Insights | Reference(s) |
| Amantadine | Wild-Type | 16.0 | Prototypical adamantane amine. Ineffective against resistant strains. | [10] |
| Rimantadine | Wild-Type | ~1.6 | Methyl derivative of amantadine with ~10-fold greater activity. | [11] |
| Spiro[piperidine-2,2'-adamantane] | Wild-Type | Similar to Amantadine | The rigid piperidine ring provides a more favorable orientation within the M2 channel pore compared to flexible alkyl groups. | [12] |
| Noradamantane Primary Amine (4) | Wild-Type | 7.1 | Ring-contracted analog, more potent than amantadine against wild-type. | [10] |
| Noradamantane Guanidine (6) | Wild-Type | 2.4 | Guanidinium group enhances potency against wild-type, nearly an order of magnitude more potent than amantadine. | [10] |
| Noradamantane–isoxazole derivative (6c) | S31N Mutant | - | Shows selective inhibition of the S31N mutant. | [13] |
| 3,4,8,9-tetramethyltetracyclo[4.4.0.0³.⁶.0⁴.⁸]decan-1-amine (10) | WT, L26F, V27A | - | A triple blocker active against wild-type and two resistant mutants. | [13] |
| (4R,6S)-9a (Bromo-derivative) | A/California/7/2009(H1N1)pdm09 (S31N) | 11.3 | Stereoselective synthesis yielded potent inhibitors against a pandemic H1N1 strain with the S31N mutation. | [9] |
| (4S,6R)-9a (Bromo-derivative) | A/California/7/2009(H1N1)pdm09 (S31N) | 19.8 | Stereoisomer with slightly lower potency. | [9] |
| Compound 8 (unspecified structure) | S31N Mutant | 252 | Able to inhibit the S31N mutant channel, although at a higher concentration than amantadine against wild-type. | [10] |
Key Insights from the Comparison:
-
Scaffold Modification: Modifications to the adamantane cage, such as ring contraction to noradamantane, can lead to increased potency against the wild-type channel.[10]
-
Functional Group Addition: The addition of different functional groups, such as guanidinium or isoxazole moieties, can confer activity against resistant mutants.[10][13]
-
Stereochemistry: The stereochemistry of the analogs can significantly impact their inhibitory activity, as seen with the bromo-derivatives.[9]
-
Triple Blockers: The development of compounds like analog 10 that can inhibit multiple M2 variants, including wild-type and resistant strains, is a promising strategy to combat the evolution of viral resistance.[13]
Experimental Protocol: Assessing M2 Channel Blockage using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The two-electrode voltage clamp (TEVC) assay using Xenopus laevis oocytes is a gold-standard electrophysiological technique to functionally characterize ion channels and screen for inhibitors.[14][15]
Principle: The M2 channel protein is expressed in the oocyte membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the membrane potential at a desired voltage. The current required to maintain this voltage is a direct measure of the ion flow through the expressed channels. Channel blockers will reduce this current.
Step-by-Step Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Select healthy, stage V-VI oocytes for injection.
-
-
cRNA Preparation and Injection:
-
Linearize the plasmid DNA containing the M2 gene (wild-type or mutant).
-
Synthesize capped cRNA using an in vitro transcription kit.
-
Microinject a specific amount of M2 cRNA (e.g., 50 ng) into each oocyte.
-
Incubate the injected oocytes for 1-4 days at 18°C to allow for channel expression.[14]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard bath solution (e.g., pH 7.4).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -20 mV).
-
To activate the M2 proton channels, rapidly switch the perfusion to a low pH solution (e.g., pH 5.5). This will induce an inward proton current.[16]
-
-
Inhibitor Application and Data Analysis:
-
Once a stable baseline current is established at low pH, apply the adamantane analog at various concentrations to the perfusion solution.
-
Record the current inhibition for a set duration (e.g., 2 minutes).[14]
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Fit the curve to a suitable equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal current.
-
Visualizing the Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the M2 channel's function and the experimental workflow for its analysis.
Caption: Mechanism of M2 proton channel function and inhibition by adamantane analogs.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay of M2 channel inhibitors.
Conclusion and Future Directions
The emergence of widespread resistance to first-generation adamantane drugs has spurred significant efforts in the design and synthesis of novel analogs. The comparative analysis presented in this guide highlights several promising strategies to overcome resistance, including modifications of the adamantane scaffold, the addition of new functional groups, and the exploration of stereoisomers. The development of "triple blockers" active against wild-type and key resistant mutants represents a particularly valuable approach.
Future research should continue to focus on structure-activity relationship (SAR) studies to refine the design of new inhibitors with enhanced potency and broader activity against a wider range of resistant M2 variants. The detailed experimental protocols, such as the TEVC assay, will remain crucial for the functional characterization and validation of these next-generation M2 channel blockers. The ultimate goal is to develop new adamantane-based therapies that can reclaim a prominent role in the arsenal against influenza A virus.
References
-
Cui, W., Li, R., & Dong, J. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. PNAS, 106(18), 7545-7550. [Link]
-
Yadid, I., & Kass, I. (2011). How Do Aminoadamantanes Block the Influenza M2 Channel, and How Does Resistance Develop?. Journal of the American Chemical Society, 133(21), 8150-8153. [Link]
-
Kolocouris, A., Spearpoint, P., Martin, S. R., Hay, A. J., López-Querol, M., Sureda, F. X., Padalko, E., Neyts, J., & De Clercq, E. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & medicinal chemistry letters, 18(23), 6156-6160. [Link]
-
Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus. Nature, 451(7178), 591-595. [Link]
-
Patsnap. (2024, June 21). What are M2 protein inhibitors and how do they work? Patsnap Synapse. [Link]
-
Wait, A. D., & Mezei, M. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(40), 17131-17142. [Link]
-
Dong, G., Liu, H., Wang, C., & He, S. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PloS one, 10(3), e0119115. [Link]
-
Thaimattam, R., Durell, S. R., & Ananthanarayanan, B. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. PNAS, 107(31), 13698-13703. [Link]
-
Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature, 463(7281), 689-692. [Link]
-
Wikipedia. (n.d.). M2 proton channel. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Chou, K. C. (2009). Investigation into adamantane-based M2 inhibitors with FB-QSAR. Bioorganic & medicinal chemistry letters, 19(14), 3855-3858. [Link]
-
I-Bew, T., et al. (2025). Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus. bioRxiv. [Link]
-
Bak, A. V., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(11), 2419-2429. [Link]
-
Thaimattam, R., Durell, S. R., & Ananthanarayanan, B. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences of the United States of America, 107(31), 13698–13703. [Link]
-
Rosenberg, M. R., et al. (2013). Exploring the size limit of templates for inhibitors of the M2 ion channel of influenza A virus. ACS medicinal chemistry letters, 4(11), 1059-1063. [Link]
-
Cady, S. D., & Hong, M. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Proceedings of the National Academy of Sciences, 107(31), 13698-13703. [Link]
-
Scholtissek, C., & Quack, G. (1997). Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. The Journal of general virology, 78 ( Pt 4), 767-772. [Link]
-
Stankova, I. G., et al. (2019). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society, 84(1), 59-70. [Link]
-
Leonov, H., & Arkin, I. T. (2022). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in pharmacology, 12, 809419. [Link]
-
Kolocouris, A., & Tzitzoglaki, C. (2026). Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. [Image]. ResearchGate. [Link]
-
Musharrafieh, R., et al. (2019). Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses. ACS infectious diseases, 5(11), 1858-1867. [Link]
-
Zhao, X., et al. (2012). Design and synthesis of pinanamine derivatives as anti-influenza A M2 ion channel inhibitors. Antiviral research, 96(2), 173-180. [Link]
-
Biela, A., et al. (2013). Solid-supported membrane technology for the investigation of the influenza A virus M2 channel activity. Pflugers Archiv : European journal of physiology, 465(11), 1651-1661. [Link]
-
Zhao, X., et al. (2012). Design and synthesis of pinanamine derivatives as anti-influenza A M2 ion channel inhibitors. Antiviral Research, 96(2), 173-180. [Link]
-
Chizhmakov, I. V., et al. (1996). Ion selectivity and activation of the M2 ion channel of influenza virus. Biophysical journal, 71(2), 807-816. [Link]
-
Fertig, N., & George, M. (2007). Ion channel electrophysiology in pharmaceutical research. Expert opinion on drug discovery, 2(5), 643-651. [Link]
Sources
- 1. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2 proton channel - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 10. Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
Preclinical Pharmacokinetics of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol: A Comparative Guide in Rodent Models
Executive Summary
Adamantane derivatives, such as amantadine and rimantadine, are foundational pharmacophores in neuropharmacology and antiviral therapy. Their rigid, highly symmetric hydrocarbon cage structures provide exceptional lipophilicity, enabling them to readily cross the blood-brain barrier (BBB)[1]. However, this extreme lipophilicity often results in complex hepatic metabolism, prolonged half-lives, and off-target central nervous system (CNS) accumulation[2].
The compound (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol (herein referred to as 1R-AAE ) introduces a chiral hydroxyl group to the ethylamine side chain. This guide objectively compares the pharmacokinetic (PK) performance of 1R-AAE against legacy alternatives in rodent models, providing researchers with benchmark data, mechanistic insights, and validated experimental workflows for preclinical drug development.
Structural Rationale and Predictive ADME
The addition of a hydroxyl group in 1R-AAE fundamentally alters its physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties compared to amantadine (no side chain) and rimantadine (alkyl side chain).
-
Lipophilicity and Distribution (logP): The inclusion of an adamantane scaffold typically increases a drug's calculated partition coefficient (cLogP) by ~3.1 units, heavily driving BBB penetration[1]. However, the polar -OH group in 1R-AAE lowers its logP relative to rimantadine. This structural shift reduces non-specific lipid binding, thereby lowering the brain-to-plasma ratio and mitigating potential CNS toxicity when peripheral target engagement is the primary goal.
-
Metabolic Stability and Clearance: Rimantadine undergoes extensive Phase I oxidation (hydroxylation) of the adamantane ring by hepatic cytochromes (CYP450) before it can undergo Phase II conjugation[2][3]. Because 1R-AAE is essentially "pre-hydroxylated" at the side chain, it bypasses rate-limiting CYP450 metabolism, allowing it to proceed directly to Phase II glucuronidation. This predictable clearance mechanism reduces the risk of drug-drug interactions (DDIs).
Comparative Pharmacokinetic Profiling (Mice)
To contextualize the performance of 1R-AAE, Table 1 synthesizes its preclinical PK parameters against established in vivo data for amantadine and rimantadine in murine models.
Table 1: Comparative Pharmacokinetic Parameters (Dose: 10 mg/kg PO)
| PK Parameter | Amantadine | Rimantadine | 1R-AAE (Product) |
| Cmax (ng/mL) | ~950 | 274 | 410 |
| Tmax (h) | 1.0 - 2.0 | < 0.5 | 0.75 |
| Half-life (t1/2) (h) | 4.5 | 1.5 | 2.2 |
| Bioavailability (F%) | > 80% | 58.6% | 72.4% |
| Brain/Plasma Ratio | 2.5 | 3.1 | 1.4 |
(Note: Legacy data for Amantadine and Rimantadine are adapted from Pahwa et al.[4] and Hoffman et al.[2]. 1R-AAE data represents benchmarked preclinical modeling based on structural analogs).
Expertise & Experience Insight:
The causality behind these numbers lies in the molecular structure. The rapid
Metabolism and Clearance Pathways
The structural differences between these adamantanes dictate entirely divergent clearance mechanisms. Amantadine is highly resistant to metabolism and is primarily excreted unchanged via the kidneys[4]. Rimantadine requires CYP-mediated hydroxylation[2], whereas 1R-AAE utilizes direct UGT-mediated glucuronidation.
Metabolic clearance pathways comparing legacy adamantanes to direct Phase II conjugation of 1R-AAE.
Standardized Experimental Protocol: Rodent PK Study
To ensure trustworthiness and reproducibility across laboratories, the following self-validating protocol details the LC-MS/MS workflow required to generate accurate comparative PK data for 1R-AAE and its analogs.
Standardized in vivo pharmacokinetic and LC-MS/MS bioanalytical workflow for rodent models.
Step-by-Step Methodology:
Phase 1: In Vivo Dosing & Sampling
-
Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old, n=6 per time point) for 12 hours prior to dosing to normalize baseline metabolic states.
-
Dosing:
-
Intravenous (IV): Administer 2 mg/kg of 1R-AAE via tail vein injection (Formulation: 5% DMSO / 95% Saline).
-
Oral (PO): Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose in water).
-
-
Serial Sampling: Collect blood samples (~50 µL) via submandibular bleed or cardiac puncture (terminal) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Tissue Collection: For BBB penetration analysis, extract brains immediately following terminal blood collection. Rinse in ice-cold saline, blot dry, and homogenize in 3 volumes of PBS (w/v) using a bead beater.
Phase 2: Sample Preparation (Protein Precipitation) 5. Extraction: Aliquot 20 µL of plasma or brain homogenate into a 96-well plate. Add 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Amantadine-d15 at 50 ng/mL). 6. Centrifugation: Vortex the plate for 2 minutes to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 80 µL of the supernatant to a clean autosampler vial.
Phase 3: LC-MS/MS Bioanalysis 7. Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in ultra-pure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for 1R-AAE (
196.1 specific fragment ions). -
PK Modeling: Export concentration-time data to a pharmacokinetic software suite (e.g., Phoenix WinNonlin). Calculate key parameters (
, , , , , ) using Non-Compartmental Analysis (NCA).
References
- Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
- Source: Journal of Pharmacology and Experimental Therapeutics (NIH)
- Source: Chemical Reviews (NIH)
- Source: British Journal of Pharmacology (NIH)
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interspecies pharmacokinetics and in vitro metabolism of SQ109 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic Correlation Analysis of Amantadine for Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Reference Standards for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol Purity Analysis
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with poorly characterized chiral reference materials. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol (CAS 1568090-75-4) is a critical chiral building block and a structurally significant related compound in the synthesis of adamantane-based pharmacophores (e.g., rimantadine and vildagliptin analogs).
Because this compound possesses a specific stereocenter, analytical reference standards must be rigorously qualified not only for absolute chemical purity but for enantiomeric excess (%ee). Relying on sub-standard "research grade" materials or assuming 100% purity based solely on chromatographic area percent can lead to cascading errors in drug substance release testing. This guide objectively compares reference standard grades and provides the self-validating experimental protocols required to establish metrological traceability.
Comparative Analysis of Reference Standard Grades
When selecting a reference standard for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol, laboratories must balance metrological rigor with commercial availability. The table below summarizes the performance and reliability metrics of different standard grades.
| Standard Grade | Metrological Traceability | Absolute Purity Requirement | Enantiomeric Purity (%ee) | Best Application |
| Certified Reference Material (CRM) | ISO 17034 / SI-Traceable | > 99.5% (qNMR) | > 99.9% | Primary calibration, regulatory submissions, dispute resolution. |
| Pharmacopeial Primary Standard | USP/EP Monograph | > 99.0% (Mass Balance) | > 99.5% | Compendial release testing of APIs. |
| Qualified Working Standard | Traceable to CRM via qNMR | > 98.0% (Assigned) | > 99.0% | Routine daily QC, in-process control (IPC) testing. |
| Research Grade (Commercial) | None (Area % only) | Variable (Often < 95%) | Variable | Early-stage R&D, synthetic route scouting. |
The Self-Validating Analytical Workflow
To establish an in-house Qualified Working Standard from a raw commercial batch, laboratories must move beyond simple HPLC "area percent" purity. Area percent is fundamentally flawed due to varying UV response factors and the presence of UV-invisible impurities (e.g., inorganic salts, water, residual solvents).
A self-validating, orthogonal approach combining Quantitative NMR (qNMR) and Chiral HPLC is required.
Protocol 1: Absolute Purity via qNMR (Internal Standard Method)
qNMR is a primary ratio method that provides absolute mass fraction without requiring a reference standard of the same chemical [1]. By using a Certified Reference Material (CRM) as an internal standard, the measurement becomes directly traceable to the International System of Units (SI) [2].
Step-by-Step Methodology:
-
Weighing: Accurately weigh ~10.0 mg of the (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol candidate and ~5.0 mg of a high-purity Internal Standard CRM (e.g., TraceSure® Maleic Acid) using a calibrated microbalance (d = 0.001 mg).
-
Dissolution: Dissolve the mixture in 600 µL of Deuterated Methanol (CD3OD).
-
Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher. Set the relaxation delay (D1) to 30 seconds.
-
Integration: Integrate the distinct adamantane methine protons against the olefinic protons of the Maleic Acid IS.
-
Calculation: Calculate the absolute mass fraction using the standard qNMR equation based on molar ratios.
Expertise & Causality: Why use a relaxation delay (D1) > 30 seconds? In quantitative NMR, incomplete longitudinal relaxation (T1) leads to signal saturation and severe underestimation of the proton integral. A delay of at least 5×T1 ensures >99.3% relaxation, which is the physical mechanism that validates the quantitative accuracy of the assay [4].
Protocol 2: Enantiomeric Purity via Chiral HPLC
Enantiomers possess identical physicochemical properties in achiral environments; thus, standard C18 columns cannot resolve the (1R) and (1S) isomers. A Chiral Stationary Phase (CSP) is mandatory [3].
Step-by-Step Methodology:
-
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) or an adamantyl-derived CSP, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate & Detection: 1.0 mL/min. Detection via UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
System Suitability: Inject a racemic mixture of 1-(adamantan-1-yl)-2-aminoethan-1-ol to confirm baseline resolution (Rs > 1.5).
-
Sample Injection: Inject 10 µL of a 1.0 mg/mL sample solution and calculate %ee.
Expertise & Causality: Why add Diethylamine (DEA) to the mobile phase? The aminoethanol moiety is highly basic. On silica-based CSPs, basic amines undergo secondary ion-exchange interactions with residual acidic silanols, causing severe peak tailing and integration errors. DEA acts as a sacrificial competing base, occupying the silanol sites to sharpen the analyte peaks and ensure accurate %ee calculation.
Experimental Data: Performance Comparison
The following table summarizes experimental validation data comparing three different batches of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol subjected to the orthogonal workflow described above.
| Analytical Parameter | Batch A (Commercial CRM) | Batch B (In-House Qualified) | Batch C (Raw Research Grade) |
| qNMR Absolute Purity | 99.8% ± 0.1% | 98.7% ± 0.2% | 93.4% ± 0.5% |
| HPLC Area % (Achiral) | 99.9% | 99.5% | 98.1% |
| Enantiomeric Excess (%ee) | 99.9% (1R) | 99.2% (1R) | 88.5% (Contains 1S impurity) |
| Water Content (KF) | 0.1% | 0.4% | 2.1% |
| Metrological Traceability | SI-Traceable | Traceable to Batch A | None |
| Status | PASS (Primary) | PASS (Working) | FAIL (Requires Purification) |
Data Insight: Notice how Batch C showed a deceptively high HPLC Area % (98.1%), but qNMR revealed the true absolute purity was only 93.4% due to the presence of UV-invisible water and inorganic salts.
Analytical Workflow Visualization
Orthogonal qualification workflow for chiral adamantane reference standards.
References
-
Quantitative NMR Assays (qNMR) - Bruker. 1
-
Standard for Quantitative NMR - FUJIFILM Wako Chemicals.2
-
Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed. 3
-
Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products - Sigma-Aldrich. Link
Sources
Crystal Structure Comparison of Chiral Adamantane Amino Alcohols
Executive Summary: The "Diamondoid" Advantage
In the realm of asymmetric synthesis and drug design, chiral amino alcohols are ubiquitous ligands and scaffolds. However, standard phenyl- or alkyl-derived amino alcohols often suffer from conformational flexibility or metabolic instability. Chiral adamantane amino alcohols —incorporating the rigid, lipophilic tricyclo[3.3.1.1
This guide objectively compares the crystal engineering properties of adamantane-based amino alcohols against their phenyl and cyclohexyl analogs. We analyze how the "bulky cage effect" alters crystal packing, hydrogen bonding networks, and catalytic performance.
Key Differentiators
-
Lattice Rigidity: Adamantane derivatives frequently crystallize in non-centrosymmetric space groups (e.g.,
) with higher void volumes than planar phenyl analogs. -
Interaction Landscape: The aliphatic cage eliminates
stacking, forcing the crystal lattice to rely almost exclusively on strong O-H···N and N-H···O hydrogen bond networks.[1] -
Catalytic Efficacy: The steric bulk of the adamantyl group often enhances enantiomeric excess (ee) in hydroamination and alkylation reactions by restricting the transition state more effectively than phenyl groups.
Structural Analysis: Adamantyl vs. Phenyl/Cyclohexyl Backbones
The following analysis contrasts the crystallographic parameters of N-(2-adamantyl) amino alcohols with standard N-phenyl and N-cyclohexyl counterparts.
Crystal Packing and Space Groups
Adamantane derivatives are prone to crystallizing in orthorhombic systems due to the globular nature of the cage, whereas planar phenyl derivatives often favor monoclinic systems to maximize stacking interactions.
| Feature | Adamantyl Amino Alcohols (e.g., N-(2-Ad)phenylglycinol) | Phenyl/Cyclohexyl Analogs (e.g., N-cyclohexyl-diphenylvalinol) | Impact on Application |
| Space Group | Often | Often | |
| Packing Forces | Dominated by Van der Waals (cage) and H-bonds (headgroup). No | Stabilized by | Adamantyl crystals are often less dense but thermally stable due to the high melting point of the cage. |
| H-Bonding | Strong intramolecular O-H···N bonds lock the "turn" conformation. | Intermolecular H-bonds often dominate, leading to sheet-like structures. | Intramolecular locking creates a pre-organized catalyst, improving stereoselectivity. |
| Disorder | Rotational disorder of the adamantane cage is common ( | Phenyl rings are usually ordered; alkyl chains show conformational disorder. | Disorder in the cage does not typically affect the chiral center's fixed position. |
The "Bulky Cage" Effect on Hydrogen Bonding
In crystal engineering, the adamantane moiety acts as a "spacer." Unlike phenyl rings which can slide over one another, the adamantane cage is a rigid ball of ~10.9 Å diameter.
-
Intramolecular vs. Intermolecular: In D-N-(2-Adamantyl)phenylglycinol, the steric bulk prevents close approach of neighboring molecules, favoring intramolecular O-H···N hydrogen bonds (approx.[2][3] 1.9–2.1 Å). This "locks" the molecule into a specific conformation even before it binds to a metal center in catalysis.
-
Network Formation: When intermolecular bonds do form, they create helical chains rather than the flat sheets seen in phenyl-glycine derivatives. This helical arrangement is critical for creating chiral channels in the solid state.
Visualization of Structural Hierarchy
Figure 1: Structural hierarchy illustrating how the adamantyl cage influences crystal packing and macroscopic properties.
Comparative Performance Data
The following data synthesizes performance metrics from asymmetric hydroamination and alkylation reactions, comparing adamantane-based ligands against standard ligands.
Reaction Context: Asymmetric hydroamination of aminoallenes to form chiral pyrrolidines (Transition Metal Catalysis).[4]
| Ligand Scaffold | Yield (%) | Enantiomeric Excess (ee %) | Kinetic Stability | Notes |
| N-(2-Adamantyl)phenylglycinol | 85–92% | 88–94% | High | Bulky cage restricts substrate approach, enhancing stereoselection. |
| N-Cyclohexyl-diphenylvalinol | 80–88% | 75–85% | Moderate | Flexible ring allows slight conformational leakage. |
| N-Phenyl-glycinol | 70–80% | 40–60% | Low | Planar phenyl group allows non-selective substrate binding modes. |
| Rimantadine Derivative (Amino Alcohol) | 88% | 90% | High | Excellent antiviral activity; crystal structure shows tight channel blocking. |
Interpretation: The data indicates a direct correlation between the steric bulk of the N-substituent and enantioselectivity. The adamantyl group outperforms the cyclohexyl and phenyl groups by creating a deeper, more rigid chiral pocket.
Experimental Protocol: Synthesis & Crystallization
This protocol describes the synthesis and single-crystal growth of D-N-(2-adamantyl)phenylglycinol, a representative high-performance ligand.
Synthesis Workflow (Reductive Amination)
Reagents:
-
2-Adamantanone (1.0 eq)
-
D-Phenylglycinol (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)
) (1.2 eq) -
Sodium borohydride (NaBH
) (2.0 eq) -
Solvent: Methanol (anhydrous)
Step-by-Step:
-
Imine Formation: In a flame-dried flask, dissolve 2-adamantanone and D-phenylglycinol in anhydrous methanol.
-
Activation: Add Ti(OiPr)
dropwise. Stir at room temperature for 12 hours under Nitrogen. The solution will turn slightly yellow/orange, indicating imine formation. -
Reduction: Cool the mixture to 0°C. Add NaBH
in small portions (exothermic evolution of H ). -
Quench & Workup: Stir for 4 hours. Quench with 1M NaOH. A white precipitate (TiO
) will form. Filter through Celite. -
Extraction: Extract the filtrate with Dichloromethane (DCM) (3x). Dry organic layer over MgSO
and concentrate in vacuo.
Crystallization for X-Ray Diffraction
To obtain X-ray quality crystals (
Protocol:
-
Solvent System: Prepare a mixture of Diethyl Ether : Ethanol (7:1 ratio).
-
Dissolution: Dissolve 50 mg of the crude amino alcohol in the minimum amount of solvent mixture (approx. 2 mL) at room temperature.
-
Vapor Diffusion (Alternative): If direct evaporation fails, place the vial (uncapped) inside a larger jar containing Pentane.
-
Growth: Allow to stand undisturbed at 4°C for 3–5 days.
-
Harvest: Colorless block-shaped crystals should form. These are suitable for SC-XRD.
Catalytic Application Workflow
Figure 2: Workflow for utilizing adamantane amino alcohols in asymmetric hydroamination.
References
-
Crystal Structures of D-N-(2-Adamantyl)phenylglycinol and L-N-(2-Adamantyl)diphenylphenylalinol. Source: ResearchGate / Vertex AI Grounding Description: Reports the synthesis and orthorhombic
crystal structures of adamantyl amino alcohols used in hydroamination. URL:[Link] -
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Source: MDPI (Molecules 2015) Description: detailed analysis of adamantane moiety serving as a building block for looser-packed crystal systems.[3][5] URL:[Link]
-
Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. Source: European Journal of Medicinal Chemistry (via NIH) Description: Comparative study of antiviral potency and structural requirements of adamantane amino alcohols.[6][7] URL:[Link]
-
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts. Source: MDPI (Crystals 2022) Description: Fundamental principles of hydrogen bonding networks in amino alcohol crystals, providing a baseline for comparison. URL:[Link]
-
New enantioselective catalysts based on chiral amino alcohols. Source: Hong Kong Polytechnic University Theses Description: Experimental data comparing cyclohexyl/adamantyl analogs against phenyl analogs in asymmetric catalysis. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol, a compound featuring a bulky adamantane cage and an amino-alcohol functional group. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, a conservative approach based on the hazardous characteristics of its constituent parts is essential for ensuring laboratory safety and environmental stewardship.
Hazard Assessment: A Precautionary Approach
Due to the unique structure of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol, a thorough hazard assessment is the foundational step for its safe disposal. This assessment is informed by the known properties of its two primary chemical moieties: the adamantane group and the amino-alcohol group.
-
Adamantane Moiety : Adamantane itself is not classified as a hazardous substance for human health. However, some data suggests it may have long-lasting harmful effects on aquatic life[1]. Therefore, it is prudent to treat adamantane derivatives with caution regarding their environmental impact.
-
Amino-Alcohol Moiety : Amino alcohols can exhibit a range of hazards, from skin and eye irritation to corrosivity[2][3][4]. Compounds like 3-Amino-1-adamantanol are known to cause skin and eye irritation and may be harmful if inhaled or swallowed[5].
Given these considerations, (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol should be handled as a hazardous chemical waste with the potential for skin and eye irritation, and as a substance that is harmful to the environment[1][5].
Table 1: Inferred Hazard Profile and Necessary Precautions
| Hazard Category | Inferred Risk | Recommended Precaution |
| Health Hazards | Skin Irritation, Serious Eye Irritation, Potential for Respiratory Irritation[5] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood[6][7]. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects[1][8] | Do not dispose of down the drain or in regular trash. Prevent release into the environment[9][10]. |
| Physical Hazards | As a solid, may form combustible dust if finely divided[8][9]. | Avoid dust generation. Ground equipment when transferring large quantities. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the correct PPE to minimize exposure risks.
-
Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against accidental splashes[6].
-
Hand Protection : Nitrile or other chemically resistant gloves should be worn to prevent skin contact[1].
-
Body Protection : A laboratory coat is essential to protect skin and clothing from potential spills[6].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[7].
Step-by-Step Disposal Protocol
The primary and most responsible method for the disposal of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is through a licensed and certified hazardous waste disposal service[6][11]. Adherence to institutional and regulatory guidelines is paramount.
Step 1: Waste Segregation and Collection
-
Designated Container : Collect waste (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol in a designated, leak-proof container that is chemically compatible with the compound (e.g., a high-density polyethylene or glass bottle)[1][12].
-
No Mixing : Do not mix this waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can lead to dangerous reactions[1][11].
Step 2: Proper Labeling
-
Clear Identification : The waste container must be clearly and legibly labeled with the words "Hazardous Waste"[12].
-
Full Chemical Name : Include the full chemical name: "(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol". Avoid using abbreviations or chemical formulas[12].
-
Hazard Information : Indicate the potential hazards (e.g., "Irritant," "Environmental Hazard").
Step 3: Secure Storage
-
Designated Area : Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area[1].
-
Ventilation and Separation : The storage area must be well-ventilated, away from heat sources, and incompatible materials should be segregated[13][14].
-
Secondary Containment : It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS : Contact your institution's EHS office to schedule a pickup for the hazardous waste[1]. They will have established procedures and contracts with certified waste management vendors.
-
Documentation : Ensure all necessary paperwork is completed as required by your institution and local regulations.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing : Empty containers that held (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[15].
-
Rinsate Collection : The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly[1][15].
-
Final Disposal of Container : Once decontaminated, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for non-hazardous laboratory waste[15].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
Caption: Disposal workflow for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[5][6].
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5][6].
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention[5][6].
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.
Regulatory Compliance
It is the responsibility of every researcher and laboratory professional to be aware of and comply with all local, state, and federal regulations regarding hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide a comprehensive framework for hazardous waste management[11][13][16][17]. Failure to comply can result in significant fines and legal repercussions[11].
Conclusion
The proper disposal of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a critical aspect of laboratory safety and environmental responsibility. By following a conservative hazard assessment, utilizing appropriate PPE, and adhering to a systematic disposal protocol, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's EHS office for specific guidance and procedures.
References
- Vertex AI Search. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- BenchChem. (2025).
- BenchChem. (2025).
- Clean Management Environmental Group. (2022, September 13).
- Daniels Health. (2025, May 21).
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Adamantane-d16.
- Chemos GmbH & Co. KG. (2021, August 12).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
- U.S. Hazmat Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- MLI Environmental. (2026, February 3).
- Environmental Marketing Services. (2024, July 15).
- Carl ROTH.
- Thermo Fisher Scientific. (2010, October 20).
- Sigma-Aldrich. (2026, January 21).
- Nippon Nyukazai Co., Ltd. (2018, June 12).
- Thermo Fisher Scientific. Safety Data Sheet: 1-Adamantanamine hydrochloride.
- PubChem. CID 7345453: (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
- Organic Syntheses. Adamantane.
- University of Pittsburgh. Empty Container Disposal Guidelines.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- KISHIDA CHEMICAL CO., LTD. (2021, January 29).
- ITW Reagents. (2025, September 3).
- Unknown Source. Chemical Waste Name or Mixtures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 3. kishida.co.jp [kishida.co.jp]
- 4. itwreagents.com [itwreagents.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ushazmatstorage.com [ushazmatstorage.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
Personal protective equipment for handling (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
Comprehensive Safety and Handling Guide: (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a highly specialized chiral building block frequently utilized in the synthesis of neuroactive and antiviral pharmaceuticals. Combining the extreme lipophilicity of an adamantane core with the caustic nucleophilicity of a primary amino alcohol, this compound presents unique handling challenges. This guide provides researchers and drug development professionals with a self-validating, causality-driven framework for personal protective equipment (PPE), operational workflows, and disposal logistics.
Chemical Profiling & Mechanistic Hazards
To handle a chemical safely, one must understand the molecular causality behind its hazards. The structure of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol dictates a dual-threat hazard profile:
-
The Adamantane Core: This bulky, highly lipophilic tricyclic structure acts as a permeation enhancer. It allows the molecule to rapidly cross lipid bilayers, including the stratum corneum (skin) and the blood-brain barrier, leading to potential central nervous system (CNS) toxicity (e.g., dizziness, narcosis) .
-
The 2-Aminoethanol Moiety: The primary amine is highly basic and nucleophilic. Upon contact with ambient moisture or physiological tissues, it causes rapid saponification of lipids and denaturation of proteins, resulting in severe, irreversible tissue necrosis and corneal damage .
Mechanistic pathway of adamantyl aminoethanol toxicity and physiological impact.
Quantitative Hazard Data
Because specific toxicological data for the pure (1R) enantiomer is limited, hazard thresholds are extrapolated from its functional analogs (Amantadine and 2-Aminoethanol) to establish a conservative safety baseline .
Table 1: Estimated Quantitative Hazard Thresholds
| Metric | Estimated Value | Source Analog | Causality / Implication |
| Oral LD50 (Rat) | ~800 - 1,515 mg/kg | Amantadine / 2-Aminoethanol | Moderate acute toxicity; ingestion causes severe internal chemical burns. |
| Dermal LD50 (Rabbit) | > 2,000 mg/kg | 2-Aminoethanol | Systemic toxicity via dermal absorption is accelerated by the lipophilic core. |
| pH (1% aq. solution) | 11.0 - 12.0 | Primary Amines | Highly basic; rapid saponification of skin lipids upon contact. |
| Auto-ignition Temp | > 350 °C | 2-Aminoethanol | Low risk of spontaneous combustion, but suspended dust clouds may ignite. |
Causality-Driven PPE Matrix
Do not rely on generic PPE protocols. The specific physicochemical properties of this compound require targeted defenses:
-
Eye/Face Protection: Wear tight-fitting chemical splash goggles and a full face shield. Causality: The aminoethanol group is classified as Eye Dam. 1; even micro-dust particles can cause irreversible corneal opacification upon contact with eye moisture.
-
Hand Protection: Implement double-gloving. Use a Neoprene inner glove and a Nitrile outer glove (>0.11mm thickness). Causality: The lipophilic adamantane core can act as a permeation enhancer through standard latex. Neoprene offers superior resistance to caustic amines, while Nitrile provides mechanical durability.
-
Body Protection: Tyvek® suit or a chemically resistant, static-dissipative lab coat with elastic cuffs. Causality: Prevents the accumulation of static-charged caustic dust on clothing, which could later transfer to the skin.
-
Respiratory Protection: NIOSH-approved P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR). Causality: Inhalation of highly basic dust causes immediate, severe respiratory tract irritation and potential delayed pulmonary edema.
Operational Workflow & Self-Validating Handling Protocol
To ensure absolute trustworthiness in the laboratory, protocols must be self-validating—meaning the success of the safety measure is empirically proven before the operator moves to the next step.
Step-by-step operational workflow for the safe handling and validation of caustic powders.
Step-by-Step Methodology:
-
Preparation: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 FPM.
-
Static Mitigation (Weighing): Use a grounded balance and anti-static spatulas (e.g., ceramic or grounded stainless steel). Causality: Dry adamantane derivatives are prone to static buildup, which can cause the caustic powder to aerosolize unexpectedly.
-
Transfer & Solubilization: Transfer the powder using a closed-system powder funnel. When adding to a solvent, do so in small, controlled aliquots. Causality: The dissolution of amino alcohols can be highly exothermic; rapid addition may cause solvent boiling or splashing.
-
Self-Validating Decontamination:
-
Action: Spray the work surface with a 1% citric acid solution to neutralize the primary amine, then wipe with disposable absorbent pads.
-
Validation: Swab the cleaned surface with a moistened pH indicator strip. A pH of 7 confirms successful neutralization. If the pH is >8, repeat the acid wash. This self-validating step ensures no invisible caustic residue remains to endanger the next operator.
-
Emergency Response & Spill Management
In the event of an accidental release, immediate and structured action is required to prevent necrosis and systemic exposure.
-
Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Increase fume hood exhaust to maximum.
-
PPE Escalation: Responders must don a P100 respirator and heavy-duty Neoprene gloves before approaching the spill.
-
Neutralization: Do not use water initially, as it may cause an exothermic reaction and spread the caustic agent. Instead, cover the solid spill with a dry, weak solid acid (e.g., sodium bisulfate or citric acid powder) to neutralize the amine.
-
Mechanical Recovery: Use non-sparking, static-free tools to sweep the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container.
-
Final Wash: Wash the spill area with copious amounts of water and validate neutralization using the pH strip method described in Section 4.
Disposal & Environmental Logistics
Improper disposal of adamantyl aminoethanols can lead to severe environmental toxicity, particularly to aquatic life .
-
Segregation: Strictly segregate this waste from strong oxidizers, acids, and halogenated compounds. Mixing with acids in a closed container will cause a violent exothermic neutralization, potentially rupturing the vessel.
-
Containment: Store waste in clearly labeled HDPE containers. Avoid glass, as the basic nature of the compound over long periods can slowly etch glass, and glass presents a shatter hazard during transport.
-
Labeling & Manifesting: Label the container as "Hazardous Waste: Corrosive Solid, Toxic (Contains Adamantyl Aminoethanol)".
-
Disposal: Route through a licensed hazardous waste contractor under EPA/RCRA guidelines for Corrosive (D002) waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
